Reproxalap
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHFUVLKYSQIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C2C=C(C=CC2=N1)Cl)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916056-79-6 | |
| Record name | Reproxalap [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916056796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reproxalap | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REPROXALAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0GIZ22IJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Reproxalap: A Technical Deep Dive into its Novel Mechanism of Action in Ocular Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reproxalap is a first-in-class, small-molecule covalent inhibitor of Reactive Aldehyde Species (RASP), a group of pro-inflammatory mediators implicated in the pathophysiology of various ocular inflammatory diseases, including dry eye disease and allergic conjunctivitis. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, detailing its interaction with RASP and the subsequent downstream effects on key inflammatory signaling pathways. This document synthesizes preclinical and clinical data to offer a comprehensive resource for researchers, scientists, and drug development professionals in the field of ophthalmology.
Introduction: The Role of Reactive Aldehyde Species in Ocular Inflammation
Ocular surface inflammation is a complex biological process orchestrated by a multitude of signaling molecules and pathways. A growing body of evidence has identified Reactive Aldehyde Species (RASP) as key upstream mediators in the inflammatory cascade.[1] RASP, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are highly reactive electrophilic molecules generated as byproducts of lipid peroxidation and other metabolic processes. In the eye, elevated levels of RASP are associated with inflammatory conditions like dry eye disease and allergic conjunctivitis.[2]
These aldehydes readily form covalent adducts with cellular macromolecules, including proteins, lipids, and nucleic acids. This adduction can lead to cellular dysfunction and the activation of pro-inflammatory signaling pathways, perpetuating a cycle of inflammation and cellular damage.
This compound's Core Mechanism: Covalent Inhibition of RASP
This compound's primary mechanism of action is the direct and covalent binding to and sequestration of RASP.[1][3] By acting as a RASP scavenger, this compound effectively neutralizes these toxic aldehydes, preventing their interaction with biological targets and thereby mitigating their pro-inflammatory effects. This upstream intervention represents a novel therapeutic approach in ocular inflammation, targeting a key instigator of the inflammatory cascade.
Downstream Signaling Pathways Modulated by this compound
The sequestration of RASP by this compound leads to the attenuation of several critical downstream inflammatory signaling pathways. The most well-documented of these are the NF-κB and NLRP3 inflammasome pathways.
Inhibition of NF-κB Activation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. RASP are known to activate the NF-κB pathway. While the precise molecular steps are still under investigation, it is hypothesized that RASP-induced protein modifications can trigger the signaling cascade that leads to the phosphorylation and degradation of IκB, the inhibitory subunit of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.
This compound, by scavenging RASP, prevents the initial trigger for this cascade, thereby inhibiting NF-κB activation and the subsequent release of inflammatory mediators.[1][4]
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their active forms. RASP have been identified as potent activators of the NLRP3 inflammasome.
This compound's RASP-scavenging activity prevents the activation of the NLRP3 inflammasome, leading to a reduction in the maturation and release of key inflammatory cytokines.[1][4]
Figure 2: this compound's Inhibition of the NLRP3 Inflammasome Pathway.
Quantitative Data Summary
The clinical development program for this compound has generated a substantial amount of quantitative data supporting its efficacy in ocular inflammatory diseases. The following tables summarize key findings from pivotal clinical trials.
Table 1: Efficacy of this compound in Allergic Conjunctivitis (INVIGORATE Phase 3 Trial)
| Endpoint | This compound 0.25% | Vehicle | p-value |
| Ocular Itching Score Reduction (110-210 min) | Statistically significant reduction across all 11 prespecified comparisons | - | <0.0001 for each comparison[1][5] |
| Mean Change from Baseline in Ocular Itching | -0.50 (SE: 0.03) | - | <0.001[1][6] |
| Investigator-Assessed Ocular Redness | Statistically significant reduction from baseline | - | 0.004[5] |
| Mean Change from Baseline in Ocular Redness | -0.14 (SE: 0.01) | - | <0.001[1][6] |
Table 2: Efficacy of this compound in Dry Eye Disease (Phase 3 Chamber Trial)
| Endpoint | This compound 0.25% | Vehicle | p-value |
| Ocular Discomfort (80-100 min in chamber) | Statistically superior to vehicle | - | 0.004 |
| Ocular Redness | Statistically significant reduction | - | Not explicitly stated |
Experimental Protocols
The clinical efficacy of this compound has been evaluated in well-controlled clinical trials utilizing standardized models of ocular inflammation.
Allergic Conjunctivitis: Allergen Chamber Model
The INVIGORATE and INVIGORATE-2 Phase 3 trials employed a controlled allergen chamber to simulate real-world allergen exposure.
-
Study Design: Randomized, double-masked, vehicle-controlled, crossover trial.
-
Patient Population: Patients with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., ragweed pollen).
-
Methodology:
-
Patients are exposed to a controlled concentration of aerosolized allergen in an environmental chamber for a specified duration (e.g., 3.5 hours).
-
This compound (0.25% ophthalmic solution) or vehicle is administered at the start of the allergen exposure and at a subsequent time point (e.g., 90 minutes).
-
Primary and secondary endpoints, including patient-reported ocular itching and investigator-assessed ocular redness, are evaluated at multiple time points throughout the exposure period.
-
Figure 3: Experimental Workflow for the Allergen Chamber Model.
Dry Eye Disease: Controlled Environmental Chamber
Phase 3 trials in dry eye disease utilized a controlled environmental chamber to induce ocular discomfort and other signs and symptoms of the condition.
-
Study Design: Randomized, double-masked, vehicle-controlled trial.
-
Patient Population: Patients diagnosed with dry eye disease.
-
Methodology:
-
Patients are placed in a controlled environmental chamber with low humidity and high airflow to exacerbate the symptoms of dry eye.
-
This compound (0.25% ophthalmic solution) or vehicle is administered.
-
The primary endpoint, typically ocular discomfort, is assessed at specific time intervals within the chamber.
-
Conclusion
This compound's novel mechanism of action, centered on the covalent inhibition of RASP, positions it as a unique therapeutic agent in the management of ocular inflammatory diseases. By targeting the upstream instigators of inflammation, this compound effectively downregulates key pro-inflammatory pathways, including NF-κB and the NLRP3 inflammasome. The robust clinical data from Phase 3 trials in both allergic conjunctivitis and dry eye disease underscore the therapeutic potential of this innovative approach. For researchers and drug development professionals, the continued exploration of RASP inhibition opens new avenues for the treatment of a wide spectrum of inflammatory conditions.
References
- 1. Aldeyra Therapeutics Achieves Statistical Significance for Primary Endpoint and All Secondary Endpoints in Phase 3 INVIGORATE Clinical Trial of this compound in Allergic Conjunctivitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Shows Promise in Treating Dry Eye Disease by Targeting Ocular Inflammation [trial.medpath.com]
- 4. ir.aldeyra.com [ir.aldeyra.com]
- 5. aldeyra.com [aldeyra.com]
- 6. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Reproxalap's Modulatory Effect on the NF-κB Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reproxalap is a first-in-class small-molecule drug candidate that acts as a potent inhibitor of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are highly reactive electrophilic molecules generated as byproducts of lipid peroxidation. Elevated levels of RASP are associated with a variety of inflammatory conditions, including ocular diseases like dry eye and allergic conjunctivitis. A key mechanism through which RASP propagate inflammation is by potentiating pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. This document provides a detailed technical overview of the mechanism by which this compound, through its RASP-inhibiting activity, modulates the NF-κB signaling pathway, thereby exerting its anti-inflammatory effects.
Introduction: The Role of RASP in Inflammation and NF-κB Activation
Reactive Aldehyde Species are recognized as upstream mediators of inflammation.[1] These molecules are not merely markers of oxidative stress but are active signaling molecules that can covalently modify proteins, including key components of inflammatory pathways.[1] The NF-κB family of transcription factors are central regulators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
RASP have been shown to activate the NF-κB pathway by covalently modifying upstream signaling components, leading to the activation of the IKK complex and subsequent NF-κB activation.[1] By scavenging and neutralizing RASP, this compound effectively removes a key trigger for NF-κB activation, thereby downregulating the inflammatory cascade.
Mechanism of Action: this compound as a RASP Inhibitor
This compound's primary mechanism of action is the covalent binding and sequestration of RASP.[1] This action prevents RASP from interacting with and modifying cellular macromolecules, including proteins involved in the NF-κB signaling pathway. This upstream intervention is a key differentiator of this compound's mechanism compared to many other anti-inflammatory agents that target downstream components of the pathway.
Preclinical Evidence of NF-κB Inhibition
Direct evidence of this compound's effect on NF-κB activation comes from preclinical studies. In a rat cardiomyocyte culture model, this compound was shown to inhibit NF-κB activation and the release of the pro-inflammatory cytokine IL-1β, a known downstream target of NF-κB.[2] While detailed quantitative data from these preclinical studies, such as IC50 values for NF-κB inhibition, are not extensively available in the public domain, this finding provides a clear demonstration of this compound's ability to modulate this critical inflammatory pathway.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, this compound's proposed mechanism of intervention, and a generalized workflow for assessing NF-κB activation.
Caption: this compound's modulation of the NF-κB signaling pathway.
Caption: Generalized workflow for assessing NF-κB activation.
Quantitative Data Summary
As of the date of this document, publicly available, peer-reviewed literature does not contain specific quantitative data such as IC50 values or dose-response curves for the direct inhibition of NF-κB activation by this compound. The primary evidence is qualitative, based on the demonstrated reduction of NF-κB activation in preclinical cell culture models.[2]
Clinical data has focused on downstream inflammatory markers and clinical endpoints in diseases like dry eye and allergic conjunctivitis. For example, in a Phase 2a trial in dry eye disease, treatment with this compound resulted in a statistically significant reduction in tear levels of malondialdehyde (MDA), a key RASP, after 28 days of therapy.[1] This reduction in an upstream activator of NF-κB provides indirect clinical evidence of the drug's mechanism.
Detailed Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical experiments demonstrating this compound's inhibition of NF-κB activation are not publicly available. However, based on standard laboratory practices for assessing NF-κB activation, a likely methodology would involve the following steps:
Objective: To determine the effect of this compound on NF-κB activation in a relevant cell line (e.g., rat cardiomyocytes).
Materials:
-
Rat cardiomyocyte cell line
-
Cell culture medium and supplements
-
Recombinant rat IL-1β (or other inflammatory stimulus)
-
This compound (various concentrations)
-
Vehicle control (e.g., DMSO)
-
Nuclear extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibody against NF-κB p65 subunit
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Culture: Plate rat cardiomyocytes in 6-well plates and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours prior to treatment.
-
Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as IL-1β (e.g., 10 ng/mL) for a predetermined time (e.g., 30-60 minutes) to induce NF-κB activation.
-
Cell Lysis and Fractionation: Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.
-
Western Blotting: a. Separate equal amounts of nuclear protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensity for p65 in the nuclear fractions. A decrease in the nuclear p65 signal in this compound-treated cells compared to vehicle-treated, stimulated cells would indicate inhibition of NF-κB translocation.
Conclusion
This compound represents a novel therapeutic approach to inflammatory diseases by targeting upstream mediators of inflammation, the Reactive Aldehyde Species. Its mechanism of action, the sequestration of RASP, leads to the downstream modulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. Preclinical evidence has demonstrated this compound's ability to inhibit NF-κB activation. While detailed quantitative data on this direct interaction is limited in the public domain, the strong mechanistic rationale and supporting preclinical and clinical findings underscore the importance of RASP inhibition as a strategy for controlling NF-κB-mediated inflammation. Further research into the specific molecular interactions between this compound, RASP, and the components of the NF-κB pathway will continue to elucidate the full therapeutic potential of this innovative drug candidate.
References
Preclinical Research on Reproxalap for Dry Eye Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproxalap (formerly known as ADX-102 or NS2) is a first-in-class small-molecule inhibitor of reactive aldehyde species (RASP), which are implicated in the inflammatory cascade of dry eye disease. This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action and findings from relevant animal models of ocular inflammation. While extensive clinical trial data for this compound in dry eye disease is available, detailed preclinical studies in specific dry eye animal models are not widely published in the peer-reviewed literature. This document synthesizes the accessible preclinical information to serve as a resource for the scientific community.
Mechanism of Action: RASP Inhibition
This compound's primary mechanism of action is the covalent binding and sequestration of RASP. RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are highly reactive molecules that accumulate in response to oxidative stress and inflammation. In the context of dry eye disease, elevated RASP levels on the ocular surface are believed to contribute to the pro-inflammatory state.
By trapping RASP, this compound is thought to inhibit the activation of key inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome. This, in turn, is expected to reduce the production and release of pro-inflammatory cytokines and chemokines that perpetuate the cycle of dry eye disease.[1][2]
Preclinical Animal Models
Lipopolysaccharide (LPS)-Induced Uveitis in Rats
Clinical trial protocols for this compound mention a rat model of LPS-induced uveitis as part of the preclinical evidence supporting its anti-inflammatory effects.[5] In this model, topical ocular administration of this compound was reported to significantly reduce inflammatory ocular effects.
Experimental Protocol:
While a detailed, peer-reviewed protocol for this specific study with this compound is not available, a general methodology for LPS-induced uveitis in rats is as follows:
-
Animal Model: Lewis rats are commonly used for this model.
-
Induction of Uveitis: A footpad injection of lipopolysaccharide (LPS) is administered to induce an inflammatory response in the eye.[6]
-
Treatment: this compound ophthalmic solution or vehicle would be topically administered to the eyes of the rats at specified concentrations and frequencies.
-
Outcome Measures: Assessment of ocular inflammation is typically performed by scoring clinical signs such as iris hyperemia, miosis, and the presence of inflammatory cells in the anterior chamber. Pro-inflammatory cytokine levels in ocular tissues can also be quantified.
Quantitative Data:
Specific quantitative data from the this compound LPS-induced uveitis study are not publicly available. The available documents only state a significant reduction in inflammatory ocular effects.
Photorefractive Keratectomy (PRK) in Rabbits
A study investigating the effect of NS2 (an earlier designation for this compound) on corneal haze formation following PRK in a rabbit model has been presented.[7] This model is relevant as corneal haze is an inflammatory and fibrotic response to surgical trauma.
Experimental Protocol:
-
Animal Model: New Zealand White Rabbits (n=18 eyes per group).
-
Treatment: One drop of 0.5% NS2 or vehicle was administered bilaterally, four times daily (QID), for 3 days prior to surgery and for 5 days post-surgery.
-
Surgical Procedure: A 6.0 mm diameter, 150 µm depth corneal ablation was performed using an excimer laser to simulate a PRK procedure.
-
Outcome Measures: Wound closure rate, corneal edema, conjunctival irritation (chemosis and injection), and the progression of haze formation were measured at Days 4, 7, 10, and 14 post-surgery. Corneal haze was scored clinically.
Quantitative Data:
| Time Point | Outcome Measure | NS2 (0.5%) | Vehicle | p-value |
| Day 4 | Corneal Haze Score | No significant difference | No significant difference | - |
| Day 7 | Corneal Haze Score | Significantly lower | Higher | 0.011 |
| Day 10 | Corneal Haze Score | Significantly lower | Higher | 0.014 |
| Day 14 | Corneal Haze Score | Significantly lower | Higher | 0.043 |
Table 1: Corneal haze scores in NS2-treated versus vehicle-treated rabbit eyes following photorefractive keratectomy.[7]
The study also noted that approximately 16% of vehicle-treated corneas reached clinical haze grades of 3 or 4, whereas NS2 treatment prevented corneas from reaching these higher levels of haze.[7]
Summary and Future Directions
The available preclinical data, primarily from models of uveitis and corneal wound healing, suggest that this compound possesses significant anti-inflammatory properties, consistent with its mechanism of action as a RASP inhibitor. However, a notable gap exists in the peer-reviewed literature regarding the efficacy of this compound in a direct preclinical model of dry eye disease. Such studies would be invaluable for a deeper understanding of its therapeutic potential in this specific indication.
Future preclinical research could focus on evaluating this compound in desiccating stress or scopolamine-induced dry eye models in rodents. Key endpoints in these studies would include assessments of tear production, corneal and conjunctival staining, goblet cell density, and the quantification of inflammatory markers on the ocular surface. These studies would provide a more direct preclinical validation of the extensive clinical findings for this compound in the treatment of dry eye disease.
References
- 1. Desiccating Stress + Scopolamine-Induced Dry Eye - Experimentica [experimentica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iris-pharma.com [iris-pharma.com]
- 4. Benzalkonium chloride-induced dry eye disease animal models: Current understanding and potential for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Reproxalap as a potential treatment for noninfectious anterior uveitis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reproxalap is a novel, first-in-class small-molecule inhibitor of reactive aldehyde species (RASP), which are pro-inflammatory mediators implicated in the pathogenesis of various immune-mediated diseases. This technical guide provides a comprehensive overview of the clinical investigation of this compound as a potential topical treatment for noninfectious anterior uveitis. While the development program for this indication has been discontinued, the data from the clinical trials offer valuable insights into the mechanism of action and potential of RASP inhibition in ocular inflammation. This document summarizes the available quantitative data, details the experimental protocols of the key clinical trials, and visualizes the proposed mechanism of action and experimental workflows.
Mechanism of Action: RASP Inhibition
Reactive aldehyde species (RASP), such as malondialdehyde and 4-hydroxynonenal, are highly reactive molecules that accumulate during periods of oxidative stress and inflammation.[1][2] By covalently binding to and modifying cellular macromolecules, RASP can potentiate pro-inflammatory signaling cascades, including the NF-κB pathway, leading to the production of inflammatory cytokines and subsequent tissue damage.[1][3] this compound is designed to trap and sequester these aldehydes, thereby mitigating their pro-inflammatory effects.[1] This novel mechanism offers a potential upstream approach to modulating inflammation.[4]
Clinical Development Program
This compound was evaluated for the treatment of noninfectious anterior uveitis in a Phase 2 and a Phase 3 clinical trial.
Phase 2 Clinical Trial (NCT02406209)
This randomized, investigator-masked, comparator-controlled, parallel-group, multicenter Phase 2 trial was designed to assess the safety and efficacy of this compound as a replacement for or adjunct to topical corticosteroids.[1]
-
Study Population: 45 patients with mild-to-moderate acute noninfectious anterior uveitis.[1]
-
Inclusion Criteria: Patients aged 18-85 with an anterior chamber cell grade between 1 and 3, baseline intraocular pressure (IOP) <25 mmHg, and best-corrected visual acuity of 20/200 or better.[1]
-
Randomization and Treatment Arms: Patients were randomized 1:1:1 to one of three treatment groups:[1]
-
This compound Monotherapy: 0.5% this compound ophthalmic solution administered four times daily (QID) for 6 weeks.
-
Prednisolone Acetate Monotherapy: 1% prednisolone acetate ophthalmic suspension (Pred Forte®) administered QID with a taper over 6 weeks.
-
Combination Therapy: 0.5% this compound QID for 6 weeks and 1% prednisolone acetate twice daily (BID) with a taper over 4 weeks.
-
-
Primary Efficacy Endpoint: Change from baseline in anterior chamber cell count.
-
Safety Assessments: Included IOP measurements, funduscopic examination, and adverse event monitoring.[1]
Table 1: Patient Demographics and Baseline Characteristics (Phase 2 Trial)
| Characteristic | This compound (n=15) | Prednisolone Acetate (n=15) | Combination (n=14) |
| Age, mean (SD), years | 45.5 (15.6) | 45.5 (15.6) | 45.5 (15.6) |
| Female, n (%) | 10 (67) | 11 (73) | 9 (64) |
| Anterior Chamber Cell Grade, mean (SD) | 1.5 (0.5) | 1.9 (0.7) | 1.9 (0.7) |
| Anterior Chamber Flare Grade, mean (SD) | 1.1 (0.7) | 1.1 (0.7) | 0.6 (0.5) |
| Intraocular Pressure, mean (SD), mmHg | 15.0 (4.4) | 14.0 (2.7) | 13.0 (4.9) |
Data adapted from Mandell KJ, et al. J Ocul Pharmacol Ther. 2020.[1]
Table 2: Efficacy and Safety Outcomes (Phase 2 Trial)
| Outcome | This compound | Prednisolone Acetate | Combination |
| Efficacy | |||
| Non-inferiority to Prednisolone Acetate in reducing anterior chamber cell count (p-value) | p=0.036 (at 2 weeks), p=0.048 (at 4 weeks)[5] | N/A | Non-inferior[5] |
| Patients achieving ACC Grade 0 (zero cells) at 4 weeks, % | 53% | 38% | N/A |
| Safety | |||
| Average change in IOP | No increase[1] | ~2 mmHg increase[1] | N/A |
| Patients with >10 mmHg IOP increase, n (%) | 0 (0) | 2 (7)[4] | N/A |
ACC: Anterior Chamber Cell; IOP: Intraocular Pressure. Data adapted from cited sources.[1][4][5]
Phase 3 Clinical Trial (SOLACE - NCT03131154)
The SOLACE trial was a randomized, double-masked, vehicle-controlled Phase 3 study intended to confirm the efficacy and safety of this compound in a larger patient population.[6]
-
Study Population: Approximately 100 patients with active noninfectious anterior uveitis.[5]
-
Inclusion Criteria: Patients aged ≥ 18 and ≤ 85 years with acute non-infectious anterior uveitis with symptom onset within the previous 2 weeks and a best-corrected visual acuity of ≥ 35 letters in the study eye.[6]
-
Randomization and Treatment Arms: Patients were randomized equally to receive either:
-
Treatment Duration: 4 weeks.[5]
-
Primary Efficacy Endpoint: Time to clearance of anterior chamber cells (cell count of 0) maintained to week 4 without rescue therapy.[6]
The SOLACE trial did not meet its primary or secondary endpoints.[7] This was attributed to a high rate of disease resolution in the vehicle-treated group.[7] While the activity of this compound was reported to be consistently greater than vehicle, the difference was not statistically significant.[7] As a result, the noninfectious anterior uveitis program for this compound was discontinued.[7] Specific quantitative data from the SOLACE trial have not been published in peer-reviewed literature.
Conclusion
The clinical development of this compound for noninfectious anterior uveitis demonstrated that the novel mechanism of RASP inhibition could offer an alternative to corticosteroids with a potentially favorable safety profile, particularly concerning intraocular pressure.[1] The Phase 2 trial suggested non-inferiority to prednisolone acetate in reducing anterior chamber inflammation.[5] However, the subsequent Phase 3 SOLACE trial was unable to demonstrate a statistically significant benefit over vehicle, leading to the discontinuation of the program for this indication.[7] Despite this outcome, the research provides a valuable foundation for understanding the role of RASP in ocular inflammation and the potential for this therapeutic approach in other ophthalmic conditions.
References
- 1. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ir.aldeyra.com [ir.aldeyra.com]
- 5. ir.aldeyra.com [ir.aldeyra.com]
- 6. SOLACE Trial - A Phase 3 Trial in Subjects With Non-infectious Anterior-uveitis. | MedPath [trial.medpath.com]
- 7. Aldeyra Therapeutics Announces Results from the SOLACE Trial in Noninfectious Anterior Uveitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
The Early Discovery and Development of Reproxalap: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproxalap (formerly known as ADX-102 or NS-2) is a novel, first-in-class small-molecule inhibitor of reactive aldehyde species (RASP).[1][2] It has been developed by Aldeyra Therapeutics for the treatment of ocular inflammatory diseases, primarily dry eye disease (DED) and allergic conjunctivitis.[1][3] RASP are pro-inflammatory molecules that are elevated in various inflammatory conditions, and by targeting these species, this compound offers a unique mechanism of action that addresses the inflammation cascade at an upstream point.[4][5] This technical guide provides an in-depth overview of the early discovery and development of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its preclinical and clinical evaluation.
Mechanism of Action: Targeting Reactive Aldehyde Species
This compound's therapeutic effect is derived from its ability to sequester and inhibit RASP. RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE), are highly reactive electrophilic molecules generated through processes like lipid peroxidation.[5] In ocular inflammatory diseases, elevated levels of RASP contribute to cellular damage and amplify the inflammatory response.[5]
This compound covalently binds to RASP, thereby neutralizing them and preventing their interaction with biological targets.[6] This action occurs upstream of the release of pro-inflammatory cytokines and T-cell activation, distinguishing it from many existing therapies for ocular inflammation.[7] By inhibiting RASP, this compound modulates several key inflammatory signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: RASP can activate the NF-κB pathway, a central regulator of inflammation that leads to the transcription of numerous pro-inflammatory cytokines and chemokines.[1][8] By sequestering RASP, this compound is believed to prevent the activation of NF-κB.[6]
-
Inflammasome Activation: RASP can trigger the assembly and activation of inflammasomes, multi-protein complexes that lead to the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18.[4][9][10] this compound's inhibition of RASP is thought to dampen this inflammasome-mediated inflammation.
-
Scavenger Receptor A (SR-A): RASP can interact with scavenger receptors on immune cells like macrophages, contributing to the inflammatory response.[11] this compound may interfere with this interaction.
Clinical Development in Dry Eye Disease
This compound has undergone extensive clinical evaluation for the treatment of DED, demonstrating efficacy in reducing both signs and symptoms of the disease.
Phase 2a Trial (NCT03162783)
This randomized, double-masked, parallel-group trial evaluated three topical ocular formulations of this compound in 51 patients with DED over 28 days.[6][10] The pooled data from the active treatment groups showed significant improvements from baseline in various signs and symptoms.[10]
Table 1: Key Efficacy Endpoints from the Phase 2a Trial (Pooled Data, Change from Baseline at Day 28) [10]
| Endpoint | P-value |
| Symptom Assessment in Dry Eye Disease (SANDE) Score | 0.003 |
| Ocular Discomfort Scale (ODS) Score | <0.0001 |
| Ocular Discomfort Score and 4-Symptom Questionnaire Overall Score | 0.0004 |
| Schirmer's Test | 0.008 |
| Tear Osmolarity | 0.003 |
| Lissamine Green Total Staining Score | 0.002 |
Phase 2b Trial (NCT03404115)
This 12-week, randomized, vehicle-controlled trial investigated 0.1% and 0.25% concentrations of this compound in 300 DED patients.[1][9][12] The 0.25% concentration demonstrated statistically significant reductions in key symptoms compared to vehicle.[1][9]
Table 2: Key Efficacy Endpoints from the Phase 2b Trial (0.25% this compound vs. Vehicle) [1][9][12]
| Endpoint | P-value |
| Four-Symptom Ocular Dryness Score | <0.05 |
| Overall Ocular Discomfort Symptom Score | <0.05 |
| Ocular Fluorescein Staining Score | <0.05 |
RENEW Trial (Phase 3, Part 1) (NCT03879863)
This adaptive Phase 3 trial evaluated an induction-maintenance dosing regimen in 422 patients with moderate to severe DED.[13][14] The trial met its primary objective, with the this compound group showing statistically significant improvement in the co-primary endpoint of ocular dryness score.[14]
Table 3: Key Symptom Improvements in the RENEW Trial (Part 1, Induction-Maintenance Group vs. Vehicle) [14]
| Symptom (Visual Analog Scale) | P-value |
| Ocular Dryness | 0.0004 |
| Itching | 0.03 |
| Foreign Body Sensation | 0.004 |
| Discomfort | 0.003 |
| Photophobia | 0.004 |
| Pain | 0.03 |
TRANQUILITY and TRANQUILITY-2 Trials (Phase 3) (NCT04674358, NCT05062330)
The TRANQUILITY trials were designed to assess the effect of this compound on ocular redness and Schirmer's test in a dry eye chamber. While the primary endpoint of ocular redness was not met in the initial TRANQUILITY trial, a statistically significant improvement in the Schirmer test was observed (p=0.0001).[4][15] The TRANQUILITY-2 trial subsequently met its co-primary endpoints of Schirmer test (p=0.0001) and ≥10 mm Schirmer test responder proportions (p<0.0001).[16]
Table 4: Key Sign Improvements in the TRANQUILITY Program [4][15][16]
| Trial | Endpoint | Result |
| TRANQUILITY | Schirmer Test | Statistically significant (p=0.0001) |
| TRANQUILITY-2 | Schirmer Test | Statistically significant (p=0.0001) |
| TRANQUILITY-2 | ≥10 mm Schirmer Test Responder Proportions | Statistically significant (p<0.0001) |
Clinical Development in Allergic Conjunctivitis
This compound has also demonstrated rapid and significant efficacy in treating the signs and symptoms of allergic conjunctivitis.
INVIGORATE-2 Trial (Phase 3) (NCT05238523)
This Phase 3 allergen chamber trial in 131 patients with allergic conjunctivitis met its primary endpoint of ocular itching and all secondary endpoints.[8][11]
Table 5: Key Efficacy Endpoints in the INVIGORATE-2 Trial [8][11]
| Endpoint | P-value |
| Ocular Itching Score | <0.0001 |
| Ocular Redness | 0.004 |
| Ocular Tearing | <0.0001 |
| Total Ocular Severity Score | <0.0001 |
Experimental Protocols
Dry Eye Chamber and Allergen Chamber Studies
A controlled adverse environment (CAE) or allergen chamber was utilized in several clinical trials to induce and assess the signs and symptoms of dry eye or allergic conjunctivitis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. optometrytimes.com [optometrytimes.com]
- 4. Signaling pathways initiated in macrophages after engagement of type A scavenger receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of Eye-Pain Severity between Dry-Eye Subtypes [mdpi.com]
- 7. ir.aldeyra.com [ir.aldeyra.com]
- 8. researchgate.net [researchgate.net]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NLRP3 Inflammasome Activation in Retinal Pigment Epithelial Cells by Lysosomal Destabilization: Implications for Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldeyra Therapeutics Achieves Primary Endpoint in Phase 3 Dry Eye Disease Clinical Trial of this compound | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 15. Macrophage scavenger receptor class A: A multifunctional receptor in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of 4-hydroxynonenal (4-HNE) protein adducts by ELISA : LSBU Open Research [openresearch.lsbu.ac.uk]
Reproxalap: A Technical Deep Dive into its Impact on Pro-Inflammatory Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reproxalap is a first-in-class small-molecule inhibitor of Reactive Aldehyde Species (RASP), currently under investigation for the treatment of various inflammatory conditions, particularly ocular diseases such as dry eye syndrome and allergic conjunctivitis.[1][2] RASP are small, highly reactive molecules that accumulate in tissues during periods of oxidative stress and inflammation, contributing to the activation of pro-inflammatory signaling pathways.[1] By scavenging and neutralizing RASP, this compound offers a novel, upstream mechanism of action that modulates the inflammatory cascade, leading to a reduction in the release of key pro-inflammatory cytokines. This document provides a detailed technical overview of this compound's mechanism of action, its quantified impact on cytokine release, and the experimental methodologies used to elucidate its effects.
Mechanism of Action: RASP Inhibition and Downstream Effects
This compound's primary mechanism of action is the covalent binding and subsequent inactivation of RASP. These reactive species, which include malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are byproducts of lipid peroxidation and are potent activators of inflammatory signaling. RASP are known to activate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and inflammasome pathways, leading to the transcription and release of a broad range of pro-inflammatory cytokines.[3] By reducing the cellular pool of RASP, this compound effectively dampens the activation of these downstream pathways, resulting in a broad-based reduction of pro-inflammatory mediators.[3]
Quantitative Impact on Pro-Inflammatory Cytokine Release
Preclinical studies have demonstrated this compound's ability to significantly modulate the release of several key pro-inflammatory cytokines. The following table summarizes the observed effects in a preclinical model of inflammation.
| Cytokine | Effect | Approximate Modulation (%) | Source |
| TNF-α | Reduction | ~50-75% | [4] |
| IL-1β | Reduction | ~50-75% | [4] |
| IL-5 | Reduction | ~50-75% | [4] |
| IL-17 | Reduction | ~75-90% | [4] |
| IL-10 | Increase | ~700% | [4] |
Note: The approximate modulation percentages are based on graphical representations from preclinical data presented by Aldeyra Therapeutics. Specific numerical data from a peer-reviewed publication was not available at the time of this writing.
Signaling Pathway Visualization
The following diagrams illustrate the proposed signaling pathway of RASP-mediated inflammation and the intervention by this compound, as well as a typical experimental workflow for assessing its impact on cytokine release.
Caption: RASP-mediated activation of the NF-κB pathway and this compound's point of intervention.
Caption: Experimental workflow for in vitro cytokine release assay.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to assess the impact of this compound on pro-inflammatory cytokine release.
In Vivo LPS-Induced Inflammation Model
This model is designed to assess the systemic anti-inflammatory effects of a compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (or vehicle control)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
ELISA or multiplex assay kits for murine TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.
-
Compound Administration: Administer this compound or vehicle control to mice via intraperitoneal (IP) injection at the desired dose.
-
Induction of Inflammation: One hour after compound administration, induce systemic inflammation by IP injection of LPS (e.g., 1 mg/kg body weight) dissolved in sterile saline.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 hours for peak TNF-α), collect blood samples via cardiac puncture into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the plasma samples using a commercial ELISA or multiplex bead-based assay according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels in the this compound-treated group to the vehicle-treated control group to determine the percentage of inhibition.
In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the direct effect of a compound on human immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or vehicle control, e.g., DMSO)
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
ELISA or multiplex assay kits for human TNF-α, IL-1β, and IL-6
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Pre-incubation: Add this compound or vehicle control at various concentrations to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL to stimulate cytokine release. Include unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using a commercial ELISA or multiplex assay.
-
Data Analysis: Calculate the IC50 values for this compound's inhibition of each cytokine and determine the maximal percentage of inhibition.
Conclusion
This compound's novel mechanism of action, targeting the upstream mediators of inflammation, RASP, provides a compelling rationale for its therapeutic potential in a variety of inflammatory diseases. The preclinical data strongly suggest a broad anti-inflammatory effect, characterized by a significant reduction in key pro-inflammatory cytokines. The experimental protocols outlined in this document provide a framework for the continued investigation and characterization of this compound and other RASP inhibitors. Further research, including the publication of detailed preclinical quantitative data and continued clinical trials, will be crucial in fully elucidating the therapeutic utility of this promising new class of anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis [bio-protocol.org]
- 3. Aldeyra Therapeutics Announces Positive Top-Line Symptom and Sign Results from Run-In Cohort of Phase 3 TRANQUILITY Trial in Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. ir.aldeyra.com [ir.aldeyra.com]
An In-Depth Technical Guide to the Covalent Binding of Reproxalap to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproxalap is a novel, first-in-class small-molecule drug candidate in late-stage clinical development for the treatment of ocular inflammatory diseases such as dry eye disease and allergic conjunctivitis.[1] Its therapeutic effect stems from its ability to act as a potent inhibitor of reactive aldehyde species (RASP).[2][3] RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE), are highly reactive molecules generated during oxidative stress that contribute to inflammation and cellular damage.[4][5] this compound functions by covalently binding to and neutralizing these harmful aldehydes, thereby mitigating downstream inflammatory cascades.[5][6] This technical guide provides a comprehensive overview of the covalent binding of this compound to aldehydes, including the underlying chemical mechanism, its impact on key inflammatory signaling pathways, and detailed experimental protocols for studying its activity.
Mechanism of Covalent Binding: Schiff Base Formation and Cyclization
This compound's primary mechanism of action involves its role as an "aldehyde trap."[7][8] It achieves this by rapidly and covalently binding to RASP.[5] This interaction is understood to proceed through the formation of a Schiff base, a common reaction between a primary amine and an aldehyde. The chemical structure of this compound, 2-(3-amino-6-chloroquinolin-2-yl)-propan-2-ol, contains a primary amine group that is crucial for this reaction.[9][10]
The reaction is initiated by the nucleophilic attack of this compound's primary amine on the carbonyl carbon of an aldehyde. This is followed by a dehydration step to form an imine, or Schiff base. Subsequently, it is proposed that an intramolecular cyclization reaction occurs, leading to the formation of a stable, cyclic adduct.[7][11] This sequestration of the aldehyde effectively removes it from the biological system, preventing it from interacting with and damaging cellular components.
Figure 1: Proposed reaction mechanism of this compound with an aldehyde.
Impact on Inflammatory Signaling Pathways
By sequestering RASP, this compound effectively inhibits the activation of key pro-inflammatory signaling pathways that are central to the pathogenesis of ocular inflammatory diseases.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.[12] Aldehydes like acetaldehyde have been shown to activate the NF-κB pathway by promoting the degradation of its inhibitor, IκBα.[2][13][14] This allows the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory cytokines. By trapping these aldehydes, this compound prevents the degradation of IκBα, thereby inhibiting NF-κB activation and subsequent inflammation.[5][6]
Figure 2: Inhibition of the NF-κB pathway by this compound.
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[15][16] RASP are known to be potent activators of the NLRP3 inflammasome.[5][6] By reducing the levels of RASP, this compound is believed to prevent the assembly and activation of the NLRP3 inflammasome, thereby decreasing the release of IL-1β and IL-18 and mitigating the inflammatory response.[17]
Figure 3: Modulation of the NLRP3 inflammasome by this compound.
Quantitative Data
Clinical trials have demonstrated the efficacy of this compound in reducing the signs and symptoms of ocular inflammatory diseases. The following tables summarize key quantitative findings from these studies.
| Indication | Study Phase | Primary Endpoint(s) | Result | p-value | Reference |
| Dry Eye Disease | Phase 2b | Ocular dryness | Statistically significant improvement | 0.047 | [15] |
| Dry Eye Disease | Phase 2b | Nasal region fluorescein staining | Statistically significant improvement | 0.030 | [15] |
| Allergic Conjunctivitis | Phase 3 | Ocular itching | Statistically significant reduction | <0.001 | [18] |
| Allergic Conjunctivitis | Phase 3 | Ocular redness | Statistically significant reduction | <0.001 | [18] |
| Noninfectious Anterior Uveitis | Phase 2 | Anterior chamber cell count and grade | Non-inferior to prednisolone | - | [19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the covalent binding of this compound to aldehydes and its downstream effects.
Measurement of Malondialdehyde (MDA) Adducts in Tear Fluid by ELISA
This protocol describes a competitive ELISA to quantify MDA-protein adducts in tear samples.
Materials:
-
High-bind 96-well microplate
-
MDA-BSA standard
-
Anti-MDA primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Tear samples collected via Schirmer strips or capillary tubes
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with an MDA-conjugated protein (e.g., MDA-BSA) in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add tear samples and a serial dilution of the MDA-BSA standard to the wells. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add the anti-MDA primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of MDA adducts in the samples is inversely proportional to the signal.
Figure 4: Workflow for MDA ELISA.
Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence
This protocol details the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus in ocular cells treated with an inflammatory stimulus and this compound.
Materials:
-
Ocular cell line (e.g., human corneal epithelial cells)
-
Cell culture plates with coverslips
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% goat serum)
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed ocular cells on coverslips in a culture plate. Once confluent, pre-treat the cells with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α) for 30-60 minutes. Include appropriate controls (untreated, stimulus only).
-
Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-p65 antibody overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the p65 (e.g., red fluorescence) and nuclear (blue fluorescence) staining. Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Figure 5: Workflow for NF-κB immunofluorescence.
Measurement of IL-1β Release by ELISA
This protocol outlines a sandwich ELISA for the quantification of IL-1β released into the cell culture supernatant from ocular cells.
Materials:
-
IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well microplate pre-coated with anti-human IL-1β capture antibody
-
Recombinant human IL-1β standard
-
Wash buffer
-
Assay diluent
-
Cell culture supernatants from treated and control cells
Procedure:
-
Prepare Reagents: Reconstitute and prepare all reagents as per the kit manufacturer's instructions. Prepare a serial dilution of the recombinant human IL-1β standard.
-
Add Samples and Standards: Add cell culture supernatants and the IL-1β standards to the wells of the pre-coated microplate. Incubate for 2 hours at room temperature.[21]
-
Washing: Wash the plate four times with wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Add Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate four times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm. The concentration of IL-1β in the samples is determined by comparing their absorbance to the standard curve.
Figure 6: Workflow for IL-1β ELISA.
Conclusion
This compound represents a promising therapeutic agent for ocular inflammatory diseases due to its unique mechanism of action as a RASP inhibitor. Its ability to covalently bind and sequester pro-inflammatory aldehydes effectively dampens the downstream inflammatory signaling cascades mediated by NF-κB and the NLRP3 inflammasome. The in-depth understanding of its chemical interactions and biological effects, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of this and other aldehyde-targeting therapies. Further research into the precise kinetics and binding affinities of this compound with various aldehydes will provide a more complete picture of its pharmacological profile and therapeutic potential.
References
- 1. Aldeyra Therapeutics Receives Complete Response Letter from the U.S. Food and Drug Administration for the this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. affigen.com [affigen.com]
- 8. US11197821B2 - Formulations for treatment of dry eye disease - Google Patents [patents.google.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. CA3113462A1 - Formulations of this compound for the treatment of dry eye disease - Google Patents [patents.google.com]
- 12. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced DNA binding and activation of transcription factors NF-kappa B and AP-1 by acetaldehyde in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetaldehyde inhibits NF-kappaB activation through IkappaBalpha preservation in rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 16. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mpbio.com [mpbio.com]
- 19. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 20. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcam.com [abcam.com]
Reproxalap's Inhibition of Malondialdehyde (MDA) and 4-Hydroxynonenal (HNE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Reproxalap is a novel, first-in-class small-molecule inhibitor of reactive aldehyde species (RASP), a class of pro-inflammatory molecules that includes malondialdehyde (MDA) and 4-hydroxynonenal (HNE). Elevated levels of RASP are implicated in a variety of immune-mediated diseases, particularly ocular inflammatory conditions such as dry eye disease and allergic conjunctivitis.[1][2] By covalently binding to and sequestering MDA and HNE, this compound effectively neutralizes their damaging effects, leading to a reduction in inflammation and the alleviation of associated signs and symptoms. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibition of MDA and HNE, and presents the available data, experimental methodologies, and relevant signaling pathways.
This compound's Mechanism of Action: Targeting RASP
Reactive aldehyde species, including MDA and HNE, are highly reactive electrophilic molecules generated as byproducts of lipid peroxidation and other metabolic processes. In inflammatory states, the production of these aldehydes is significantly increased.[2] RASP contribute to pathology through several mechanisms:
-
Protein and Lipid Adduction: MDA and HNE can form covalent adducts with cellular macromolecules, including proteins and lipids, altering their structure and function.[2]
-
Pro-inflammatory Signaling: RASP can activate pro-inflammatory signaling cascades, most notably the NF-κB and inflammasome pathways, leading to the production and release of inflammatory cytokines.[2]
This compound is designed to act as a "RASP scavenger," rapidly and covalently binding to free aldehydes like MDA and HNE. This action prevents their interaction with biological targets, thereby mitigating their pro-inflammatory effects.[2]
Quantitative Data on RASP Inhibition
While specific quantitative data on the dose-dependent inhibition of MDA and HNE by this compound from preclinical in vitro or in vivo studies are not extensively detailed in publicly available literature, clinical trial data has demonstrated a significant reduction in overall RASP levels in the tears of patients treated with this compound.
A Phase 2a clinical trial in patients with dry eye disease showed that treatment with this compound resulted in a statistically significant decrease in tear RASP levels after 28 days of treatment.[1][3][4] This finding provides direct clinical evidence of this compound's mechanism of action.
Table 1: Summary of Clinical Trial Findings on Tear RASP Level Reduction
| Clinical Trial Phase | Indication | Treatment Group(s) | Duration | Key Finding | Citation(s) |
| Phase 2a | Dry Eye Disease | 0.1% and 0.5% this compound Ophthalmic Solutions | 28 days | Statistically significant decrease in tear RASP levels from baseline. | [1][3][4] |
It is important to note that while the reduction in tear RASP was significant, the specific percentage of MDA and HNE inhibition was not detailed in the available publications.
Experimental Protocols
The measurement of MDA and HNE in biological samples is crucial for assessing the efficacy of RASP inhibitors like this compound. The following are detailed methodologies for commonly used assays.
Measurement of Malondialdehyde (MDA) via Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring lipid peroxidation by detecting MDA.
Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored adduct, which can be quantified spectrophotometrically.
Protocol for Tear Samples:
-
Sample Collection: Collect tear samples using appropriate methods (e.g., capillary tubes).
-
Reagent Preparation:
-
TBA Reagent: Prepare a solution of 0.67% (w/v) thiobarbituric acid.
-
Acid Reagent: Prepare a solution of 10% trichloroacetic acid (TCA).
-
-
Assay Procedure:
-
To 100 µL of tear sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 2200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA reagent.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
-
Standard Curve: Prepare a standard curve using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Calculation: Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve.
Measurement of 4-Hydroxynonenal (HNE) via Competitive ELISA
Competitive ELISA kits are a sensitive and specific method for quantifying HNE-protein adducts.
Principle: The assay is based on the competitive binding between HNE in the sample and a HNE-conjugate coated on the ELISA plate for a limited number of anti-HNE antibody binding sites.
Protocol for Ocular Tissue Homogenates or Tear Samples:
-
Sample Preparation:
-
Tear Samples: Collect and dilute as necessary with the provided assay diluent.
-
Ocular Tissue: Homogenize the tissue in an appropriate lysis buffer and determine the protein concentration.
-
-
Assay Procedure (based on a typical commercial kit):
-
Add 50 µL of the standard or prepared sample to the wells of the HNE-conjugate coated microplate.
-
Incubate for 10 minutes at room temperature on an orbital shaker.
-
Add 50 µL of the diluted anti-HNE antibody to each well.
-
Incubate for 1 hour at room temperature on an orbital shaker.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of a diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature on an orbital shaker.
-
Wash the wells three times with the wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 2-20 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using the provided HNE-BSA standards.
-
Calculation: The concentration of HNE in the samples is inversely proportional to the absorbance and is calculated based on the standard curve.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its activity.
Caption: this compound's mechanism of action in inhibiting RASP-mediated inflammation.
Caption: Workflow for a clinical trial assessing this compound's effect on tear RASP levels.
Conclusion
This compound represents a targeted therapeutic approach for ocular inflammatory diseases by specifically inhibiting the pro-inflammatory reactive aldehyde species, MDA and HNE. Clinical evidence has demonstrated its ability to significantly reduce RASP levels in the tears of patients with dry eye disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other RASP inhibitors. The visualization of the signaling pathways underscores the central role of RASP in ocular inflammation and highlights the mechanism by which this compound exerts its therapeutic effect. Further research, including the publication of more extensive quantitative data from preclinical and clinical studies, will continue to elucidate the full potential of this novel therapeutic agent.
References
- 1. ir.aldeyra.com [ir.aldeyra.com]
- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Effects of Reproxalap on Th1 and Th2-Mediated Inflammation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed examination of Reproxalap, a first-in-class small-molecule modulator of Reactive Aldehyde Species (RASP). Elevated levels of RASP are implicated in the potentiation of pro-inflammatory signaling cascades that are fundamental to both T-helper 1 (Th1) and T-helper 2 (Th2) mediated inflammatory responses. This compound's novel mechanism of action, which involves the sequestration of RASP, allows it to broadly inhibit inflammation upstream of cytokine release. This guide synthesizes preclinical evidence and clinical trial data, focusing on this compound's efficacy in ocular inflammatory diseases such as allergic conjunctivitis (a classic Th2-driven condition) and dry eye disease (a condition with mixed Th1/Th2 etiology). We present quantitative data in structured tables, detail the experimental protocols of key clinical trials, and provide visualizations of the core mechanisms and workflows to offer a comprehensive resource for the scientific community.
Introduction: The Dual Challenge of Th1 and Th2-Mediated Inflammation
T-helper (Th) cells are critical orchestrators of the adaptive immune response, and their differentiation into distinct subsets, primarily Th1 and Th2, dictates the nature of the inflammatory cascade.
-
Th1-mediated inflammation is characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ). It is primarily involved in the response to intracellular pathogens and is a key component in the pathophysiology of certain autoimmune and chronic inflammatory conditions, including aspects of dry eye disease.[1][2][3]
-
Th2-mediated inflammation is defined by the release of cytokines including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[4][5] This pathway is central to allergic responses, driving the production of IgE and the recruitment of eosinophils and mast cells. Allergic conjunctivitis is a quintessential example of a Th2-driven disease.[3][6]
A significant challenge in treating inflammatory diseases is the development of therapies that can effectively modulate these pathways without the broad and often undesirable effects of corticosteroids. A novel therapeutic target is the family of Reactive Aldehyde Species (RASP), which are upstream mediators of inflammation.
The Role of Reactive Aldehyde Species (RASP) in Inflammation
RASP, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are small, highly reactive molecules that are elevated in a variety of inflammatory diseases.[7][8][9] They act as pro-inflammatory signals by covalently binding to and altering the function of proteins involved in inflammatory pathways.[7] This potentiation of inflammation occurs upstream of significant cytokine release and involves the activation of key signaling hubs like Nuclear Factor-kappa B (NF-κB) and inflammasomes.[7][8][10]
This compound: A Targeted RASP Inhibitor
This compound is a novel small-molecule RASP inhibitor designed to treat immune-mediated inflammatory diseases.[11] Its mechanism of action involves covalently binding to and sequestering RASP, thus neutralizing their pro-inflammatory activity.[7] By targeting these upstream mediators, this compound can broadly dampen the inflammatory response, preventing the activation of downstream pathways like NF-κB and the subsequent release of both Th1 and Th2 cytokines. Preclinical studies in animal models have demonstrated that this compound can inhibit both Th1- and Th2-mediated inflammation.[7]
This upstream inhibition provides a therapeutic rationale for the use of this compound in diseases where a mix of inflammatory pathways is active. By reducing the overall RASP load, this compound is hypothesized to lower the activation threshold for T-cell differentiation and cytokine production, thereby mitigating the pathological responses characteristic of both Th1 and Th2-driven diseases.
Clinical Evidence in a Th2-Mediated Disease: Allergic Conjunctivitis
Allergic conjunctivitis is a classic Th2-mediated hypersensitivity reaction. This compound has been extensively studied in this indication using well-controlled clinical models.
Experimental Protocols
Two primary models have been used to assess the efficacy of this compound in allergic conjunctivitis:
-
Conjunctival Allergen Challenge (CAC) Model: In this model, patients with a confirmed history of allergy are exposed to a specific allergen applied directly to the conjunctiva. Clinical signs and symptoms are evaluated at precise time points before and after the challenge. The ALLEVIATE Phase 3 trial utilized this model, administering this compound or vehicle 10 minutes prior to the challenge and assessing the ocular itching score over the subsequent hour.[12]
-
Allergen Chamber Model: This model is designed to mimic real-world environmental exposure. Patients are placed in a controlled chamber with a standardized concentration of aerosolized pollen (e.g., ragweed) for several hours.[13] This allows for the assessment of both prophylactic and treatment effects. The INVIGORATE trials used this model, dosing patients before and during chamber exposure to measure changes in itching, redness, and tearing.[10][13][14]
References
- 1. Antidepressants suppress production of the Th1 cytokine interferon-gamma, independent of monoamine transporter blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A direct role for IFN-gamma in regulation of Th1 cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of interferon-gamma on immune and allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inflammatory cytokines (IL-4, IL-5 and IL-13)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-25 induces IL-4, IL-5, and IL-13 and Th2-associated pathologies in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stimulation of TH2 cells results in increased IL-5 and IL-13 production via the H4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. This compound Improves Signs and Symptoms of Allergic Conjunctivitis in an Allergen Chamber: A Real-World Model of Allergen Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound Is Effective for Allergic Conjunctivitis - American Academy of Ophthalmology [aao.org]
- 13. This compound Improves Signs and Symptoms of Allergic Conjunctivitis in an Allergen Chamber: A Real-World Model of Allergen Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
Cellular Targets of Reproxalap in Corneal Epithelial Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproxalap, a novel small-molecule therapeutic, represents a new frontier in the management of ocular surface inflammation, particularly in conditions such as dry eye disease and allergic conjunctivitis.[1] Its unique mechanism of action centers on the inhibition of reactive aldehyde species (RASP), which are pivotal mediators in the inflammatory cascade.[2] This technical guide provides a comprehensive overview of the cellular targets of this compound in corneal epithelial cells, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action: RASP Inhibition
This compound's primary mechanism of action is the sequestration of RASP, a group of highly reactive pro-inflammatory molecules that include malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE).[3][4] In pathological conditions of the ocular surface, such as dry eye disease, the levels of RASP are significantly elevated in the tear film and corneal epithelium. These aldehydes propagate inflammation through multiple pathways within corneal epithelial cells.
This compound, through its ability to covalently bind to and neutralize RASP, acts upstream of several key inflammatory signaling pathways. This targeted action prevents the activation of downstream effectors, thereby mitigating the inflammatory response at its nascent stages.
Cellular Targets and Signaling Pathways
The primary cellular targets of this compound's RASP-inhibiting activity in corneal epithelial cells are key inflammatory signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: RASP are known activators of the NF-κB pathway, a central regulator of the inflammatory response. By sequestering RASP, this compound prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]
-
Inflammasome Activation: RASP can trigger the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound's inhibition of RASP is believed to block this activation, thus reducing the release of these potent inflammatory mediators.[2]
-
Scavenger Receptor A (SR-A) Binding: RASP can modify proteins, creating adducts that are recognized by scavenger receptor A. This interaction can perpetuate the inflammatory cycle. By trapping RASP, this compound prevents the formation of these adducts and their subsequent binding to SR-A.[2]
Quantitative Data
While specific preclinical quantitative data such as IC50 values for this compound's effects on corneal epithelial cells are not publicly available, clinical trials have provided valuable quantitative insights into its efficacy.
Table 1: Effect of this compound on Tear RASP Levels
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Change from Baseline | p-value |
| Tear Malondialdehyde (MDA) | 0.1% and 0.5% this compound (Pooled) | Not Reported | Not Reported | Statistically significant reduction | 0.009[5] |
Table 2: Clinical Efficacy of this compound in Dry Eye Disease (Phase 2b Study)
| Endpoint | 0.1% this compound vs. Vehicle (Least Squares Mean Difference) | p-value | 0.25% this compound vs. Vehicle (Least Squares Mean Difference) | p-value |
| Ocular Discomfort | -5.4 | 0.03 | -4.6 | 0.07 |
| Dryness | -6.0 | 0.02 | -5.7 | 0.03 |
| Itching | -5.1 | 0.04 | -5.3 | 0.03 |
| Stinging | -5.5 | 0.03 | -5.2 | 0.04 |
| Foreign Body Sensation | -4.8 | 0.06 | -4.9 | 0.06 |
| Photophobia | -4.5 | 0.08 | -4.1 | 0.13 |
| Pain | -3.7 | 0.15 | -3.5 | 0.18 |
| Nasal Fluorescein Staining | -0.2 | 0.04 | -0.2 | 0.03 |
| Temporal Fluorescein Staining | -0.2 | 0.04 | -0.2 | 0.03 |
| Central Fluorescein Staining | -0.1 | 0.15 | -0.1 | 0.18 |
| Inferior Fluorescein Staining | -0.2 | 0.02 | -0.2 | 0.03 |
| Superior Fluorescein Staining | -0.1 | 0.12 | -0.1 | 0.15 |
Data adapted from a Phase 2b clinical trial in patients with dry eye disease.
Experimental Protocols
Detailed proprietary protocols for the preclinical evaluation of this compound are not publicly available. However, the following are detailed methodologies for key experiments relevant to the investigation of this compound's cellular targets, based on established scientific literature.
Protocol 1: Measurement of Malondialdehyde (MDA) in Tear Fluid by ELISA
Objective: To quantify the concentration of MDA, a key RASP, in tear samples.
Materials:
-
Tear fluid collected via capillary tubes or Schirmer strips.
-
Commercial MDA ELISA kit.
-
Microplate reader.
-
Phosphate-buffered saline (PBS).
-
Reagent-grade water.
Procedure:
-
Sample Collection: Collect tear fluid using a standardized, minimally invasive method to avoid reflex tearing. For Schirmer strips, elute the absorbed tears in a known volume of PBS.
-
Sample Preparation: Centrifuge the tear samples to remove any cellular debris. Dilute the supernatant in the assay buffer provided with the ELISA kit. A 1:60 dilution has been reported as optimal for human tears.[4]
-
ELISA Procedure (Competitive ELISA): a. Prepare MDA standards and samples in duplicate or triplicate in a 96-well plate pre-coated with an MDA-conjugate. b. Add a fixed amount of anti-MDA antibody to each well. c. Incubate the plate, allowing the MDA in the sample/standard to compete with the plate-bound MDA for antibody binding. d. Wash the plate to remove unbound antibodies and sample components. e. Add a secondary antibody conjugated to an enzyme (e.g., HRP). f. Wash the plate again to remove the unbound secondary antibody. g. Add a substrate that reacts with the enzyme to produce a colorimetric signal. h. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the MDA concentration in the samples by interpolating their absorbance values on the standard curve. The signal intensity will be inversely proportional to the amount of MDA in the sample.
Protocol 2: Assessment of NF-κB Activation in Corneal Epithelial Cells by Immunofluorescence
Objective: To visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in cultured human corneal epithelial cells (HCECs) following an inflammatory stimulus and treatment with this compound.
Materials:
-
Cultured HCECs on glass coverslips or chamber slides.
-
Inflammatory stimulus (e.g., TNF-α, IL-1β, or a RASP like HNE).
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary antibody against NF-κB p65.
-
Fluorophore-conjugated secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: a. Culture HCECs to sub-confluency on coverslips. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). c. Stimulate the cells with an inflammatory agent for a time known to induce NF-κB translocation (e.g., 30-60 minutes). Include appropriate vehicle and positive/negative controls.
-
Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Immunostaining: a. Wash with PBS. b. Block non-specific antibody binding with blocking buffer for 1 hour. c. Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C. d. Wash with PBS. e. Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: a. Wash with PBS. b. Counterstain the nuclei with DAPI. c. Mount the coverslips on microscope slides. d. Visualize and capture images using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Protocol 3: Evaluation of NLRP3 Inflammasome Activation in Corneal Epithelial Cells
Objective: To measure the effect of this compound on the activation of the NLRP3 inflammasome in HCECs by quantifying the release of IL-1β.
Materials:
-
Cultured HCECs.
-
Priming agent (e.g., Lipopolysaccharide - LPS).
-
Activating agent (e.g., ATP or nigericin).
-
This compound.
-
Cell culture supernatant.
-
Human IL-1β ELISA kit.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: a. Culture HCECs in appropriate multi-well plates. b. Prime the cells with LPS for several hours to induce the expression of pro-IL-1β and NLRP3. c. During the last hour of priming, add various concentrations of this compound. d. Add the inflammasome activating agent (e.g., ATP) for a short period (e.g., 30-60 minutes).
-
Sample Collection: Collect the cell culture supernatant.
-
IL-1β Measurement: a. Perform an ELISA for human IL-1β on the collected supernatants according to the kit manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in each sample. Compare the levels of secreted IL-1β between different treatment groups to determine the inhibitory effect of this compound on inflammasome activation.
Visualizations of Signaling Pathways and Experimental Workflows
References
- 1. aldeyra.com [aldeyra.com]
- 2. scispace.com [scispace.com]
- 3. This compound Improves Ocular Redness, Tear Production, and Symptoms in a Pivotal Dry Eye Disease Chamber Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Innate Inflammatory Pathways in the Corneal Epithelium in the Desiccating Stress Dry Eye Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldeyra Therapeutics Announces Positive Results from Dry Eye Disease Phase 2a Clinical Trial | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
Reproxalap: A Technical Guide to its Modulation of Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reproxalap is a first-in-class small-molecule modulator of Reactive Aldehyde Species (RASP), currently under investigation for the treatment of inflammatory diseases, primarily in ophthalmology. RASP are highly electrophilic molecules generated during oxidative stress that can covalently modify proteins and lipids, leading to cellular damage and the potentiation of inflammatory signaling cascades. A growing body of evidence suggests that RASP play a critical role in the activation of the inflammasome, a multiprotein complex of the innate immune system responsible for the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This technical guide provides an in-depth overview of the mechanism by which this compound modulates inflammasome activation, supported by available preclinical and clinical data.
Introduction: The Role of RASP in Inflammation and Inflammasome Activation
Reactive Aldehyde Species (RASP), including malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are byproducts of lipid peroxidation and other metabolic processes.[1] Under conditions of oxidative stress, the accumulation of RASP can overwhelm cellular detoxification mechanisms, leading to the formation of adducts with proteins, lipids, and nucleic acids. These modifications can alter the function of key signaling molecules, contributing to a pro-inflammatory state.
The inflammasome, particularly the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, is a critical sensor of cellular stress and damage.[2] Its activation is a two-step process: a "priming" signal, often mediated by Toll-like receptor (TLR) activation and subsequent NF-κB signaling, leads to the increased expression of NLRP3 and pro-IL-1β. A second "activation" signal, which can be triggered by a diverse range of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal damage, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and the subsequent cleavage and release of mature IL-1β and IL-18.
RASP are implicated as key mediators in the activation of the NLRP3 inflammasome.[1][2] By forming adducts with cellular components, RASP can induce the necessary second signal for inflammasome activation. This positions RASP as upstream regulators of this critical inflammatory pathway.
This compound: A Covalent Scavenger of Reactive Aldehyde Species
This compound is a novel small molecule designed to act as a covalent scavenger of RASP.[3][4] Its mechanism of action involves the rapid and irreversible binding to RASP, thereby neutralizing their ability to form adducts with biological macromolecules.[1] By reducing the cellular pool of RASP, this compound is hypothesized to prevent the downstream activation of pro-inflammatory signaling pathways, including the inflammasome cascade.[5]
Mechanism of Action: From RASP Scavenging to Inflammasome Modulation
The proposed mechanism by which this compound modulates inflammasome activation is indirect, yet highly targeted to an upstream pathological trigger. By scavenging RASP, this compound is believed to block a key "signal 2" for NLRP3 inflammasome activation. This, in turn, is expected to lead to a reduction in caspase-1 activation and a subsequent decrease in the maturation and release of IL-1β and IL-18.[5]
The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.
Preclinical and Clinical Evidence of Inflammasome Modulation
While direct quantitative data on this compound's inhibition of inflammasome activation from peer-reviewed preclinical studies is limited in the public domain, evidence from company presentations and related literature supports the proposed mechanism.
Preclinical Data
An investor presentation by Aldeyra Therapeutics included preclinical data demonstrating that their RASP inhibitors, a class to which this compound belongs, lead to a broad-based reduction in pro-inflammatory cytokines, including the inflammasome-dependent cytokine IL-1β. This provides foundational evidence for the downstream effects of RASP scavenging on inflammatory pathways.
Table 1: Preclinical Cytokine Reduction by RASP Inhibition
| Cytokine | Percent Reduction |
|---|---|
| TNF-α | ** |
| IL-1β | ** |
| IL-5 | ** |
| IL-17 | *** |
| IL-10 (anti-inflammatory) | **** (increase) |
(Data qualitatively represented from an Aldeyra Therapeutics presentation; specific numerical values and statistical significance denoted by asterisks were not provided in detail.)
Clinical Data in Ocular Inflammatory Diseases
Clinical trials of this compound have focused on ocular inflammatory conditions such as dry eye disease, allergic conjunctivitis, and non-infectious anterior uveitis, where inflammation is a key component of the pathophysiology.[3][6] In a Phase 2a trial for dry eye disease, treatment with this compound resulted in a statistically significant reduction in tear levels of malondialdehyde (MDA), a key RASP, after 28 days of treatment.[1] This reduction in the target molecule correlated with improvements in clinical signs and symptoms of the disease. While not a direct measure of inflammasome inhibition, this demonstrates target engagement and a downstream anti-inflammatory effect in a clinical setting.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound's effect on inflammasome activation are not yet available in peer-reviewed literature. However, based on standard methodologies in the field, the following outlines a likely experimental workflow for such an investigation.
In Vitro Inflammasome Activation Assay
Objective: To determine the dose-dependent effect of this compound on NLRP3 inflammasome activation in a cellular model.
Methodology:
-
Cell Culture: Human or murine macrophages (e.g., THP-1 monocytes differentiated into macrophages, or bone marrow-derived macrophages) are cultured under standard conditions.
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Activation (Signal 2): The NLRP3 inflammasome is activated using a known agonist such as nigericin or ATP.
-
Endpoint Measurement:
-
Cytokine Release: The concentration of mature IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Caspase-1 Activity: Caspase-1 activity in the cell lysate or supernatant is measured using a fluorometric assay.
-
ASC Speck Formation: For a more direct visualization of inflammasome assembly, cells expressing a fluorescently tagged ASC protein can be used. The formation of ASC "specks" (large cytosolic aggregates of ASC) is quantified by fluorescence microscopy.
-
Conclusion and Future Directions
This compound represents a novel therapeutic approach by targeting RASP, upstream mediators of inflammation. The available evidence strongly suggests that by scavenging RASP, this compound can effectively modulate the activation of the inflammasome, a key driver of innate immunity and chronic inflammatory diseases. While clinical data in ocular indications has demonstrated the anti-inflammatory effects of this compound, further detailed preclinical studies are warranted to fully elucidate the quantitative aspects of its interaction with the inflammasome machinery. Such studies will be invaluable for expanding the therapeutic potential of RASP modulation to a broader range of systemic inflammatory and autoimmune diseases.
References
- 1. Aldeyra Therapeutics Announces Advancement of New RASP Modulators and Recent Preclinical Data in Obesity at 2024 Investor Roundtable | Nasdaq [nasdaq.com]
- 2. This compound Shows Promise in Treating Dry Eye Disease by Targeting Ocular Inflammation [trial.medpath.com]
- 3. Aldeyra announces advancement of new RASP modulators, preclinical data - TipRanks.com [tipranks.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Aldeyra Therapeutics Achieves Statistical Significance for Primary Endpoint and All Secondary Endpoints in Phase 3 INVIGORATE Clinical Trial of this compound in Allergic Conjunctivitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 6. Aldeyra Therapeutics Advances Investigational Oral RASP Modulator ADX‑629 Into New Phase 2 Systemic Disease Trials | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
Methodological & Application
Protocol for the Application of Reproxalap in a Murine Model of Dry Eye Disease
Version: 1.0
For Research Use Only
Introduction
Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. Reproxalap is a first-in-class small-molecule modulator of Reactive Aldehyde Species (RASP).[1][2][3] RASP are elevated in inflammatory conditions such as dry eye disease and contribute to inflammation and oxidative stress. By inhibiting RASP, this compound presents a novel therapeutic approach to mitigating the signs and symptoms of DED. These application notes provide a detailed protocol for the use of this compound in a desiccating stress-induced murine model of dry eye.
Principle
This protocol outlines the induction of dry eye in mice using a combination of desiccating stress and systemic administration of a muscarinic receptor antagonist, scopolamine, to reduce tear secretion. This model effectively mimics the signs of both evaporative and aqueous-deficient dry eye in humans. Following the induction of DED, a topical ophthalmic solution of this compound is administered to evaluate its efficacy in mitigating the pathological changes associated with the condition.
Materials and Reagents
-
Animals: 8-12 week old female C57BL/6 mice
-
This compound Ophthalmic Solution: 0.25% this compound in a sterile, buffered aqueous solution. The vehicle control should be the same formulation without the active pharmaceutical ingredient. Patent literature suggests formulations may contain a cyclodextrin, such as sulfobutylether β-cyclodextrin (SBECD) or hydroxypropyl β-cyclodextrin, to enhance solubility.[4]
-
Scopolamine Hydrobromide: (Sigma-Aldrich, Cat. No. S0929 or equivalent)
-
Sterile 0.9% Saline: for dissolving scopolamine
-
Proparacaine Hydrochloride Ophthalmic Solution, 0.5%: (for topical anesthesia)
-
Corneal Fluorescein Staining: Fluorescein sodium ophthalmic strips (e.g., Bio-Glo)
-
Phenol Red Cotton Threads: (e.g., Zone-Quick)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Paraformaldehyde (PFA), 4% in PBS: for tissue fixation
-
Periodic acid-Schiff (PAS) staining reagents
-
Antibodies for immunohistochemistry (IHC): e.g., anti-CD4, anti-IL-17
-
Reagents for ELISA or qPCR: for cytokine and chemokine analysis
Equipment
-
Controlled environment chamber or room with controlled low humidity (<40%) and constant airflow
-
Micropipettes (2 µL, 10 µL, 200 µL)
-
Slit-lamp biomicroscope with a cobalt blue filter
-
Surgical microscope or magnifying lens
-
Fine-tipped forceps
-
Microcentrifuge tubes
-
Standard histology and immunohistochemistry equipment
-
Real-time PCR system
-
ELISA plate reader
Experimental Protocol
Animal Acclimation and Housing
-
Acclimate female C57BL/6 mice for at least one week prior to the experiment under standard laboratory conditions (20-24°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
House mice in cages with filter tops to prevent contamination.
Induction of Dry Eye Disease (Desiccating Stress Model)
-
On Day 0, place the mice in a controlled environment chamber with a relative humidity of less than 40% and a constant, gentle airflow.
-
Administer subcutaneous injections of scopolamine hydrobromide (0.5 mg in 0.2 mL of sterile saline) four times daily (e.g., 9 am, 12 pm, 3 pm, 6 pm).
-
Continue the desiccating stress and scopolamine injections for the desired duration of the study (typically 5 to 14 days).
Treatment with this compound
-
Beginning on Day 0 (concurrent with the start of dry eye induction), divide the mice into the following groups (n=8-10 mice per group):
-
Group 1: Naive Control: No desiccating stress, no treatment.
-
Group 2: DED + Vehicle: Desiccating stress + topical administration of vehicle solution.
-
Group 3: DED + this compound (0.25%): Desiccating stress + topical administration of 0.25% this compound ophthalmic solution.
-
-
Topically administer 5 µL of the respective solution (vehicle or this compound) to the cornea of each eye four times daily (QID).
Assessment of Dry Eye Parameters
-
On the day of assessment (e.g., Day 5, 7, 10, or 14), instill 1 µL of 0.5% fluorescein sodium solution into the conjunctival sac of each eye.
-
After 2 minutes, examine the cornea under a slit-lamp biomicroscope with a cobalt blue filter.
-
Score the degree of corneal epithelial damage based on the area and density of fluorescein staining. A common scoring system is a 0-4 scale for each of the five designated areas of the cornea, for a total possible score of 20.
-
Measure tear volume using phenol red-impregnated cotton threads.
-
Under light anesthesia, place the tip of the thread in the lateral canthus of the eye for 15 seconds.
-
Measure the length of the color change on the thread (in millimeters) and compare it to a standard curve to determine the tear volume.
-
At the end of the experiment, euthanize the mice and carefully enucleate the eyes and excise the conjunctiva.
-
Fix the tissues in 4% PFA overnight at 4°C.
-
Process the tissues for paraffin embedding and sectioning.
-
For conjunctival goblet cell analysis, perform Periodic acid-Schiff (PAS) staining on conjunctival sections and count the number of PAS-positive goblet cells per unit area.
-
For inflammatory cell infiltration, perform immunohistochemistry on corneal and conjunctival sections using antibodies against inflammatory markers such as CD4 (for T-helper cells) and IL-17.
-
At the end of the experiment, collect conjunctival and corneal tissues.
-
Isolate RNA for quantitative real-time PCR (qPCR) analysis of inflammatory cytokine and chemokine gene expression (e.g., IL-1β, IL-6, TNF-α, CXCL1).
-
Isolate protein for ELISA to quantify the levels of inflammatory cytokines in the ocular tissues.
Data Presentation
Table 1: Summary of Expected Quantitative Outcomes
| Parameter | Naive Control | DED + Vehicle | DED + this compound (0.25%) | Expected Outcome with this compound |
| Corneal Fluorescein Staining Score (0-20) | 0-1 | 8-12 | 3-6 | Significant reduction in corneal staining |
| Tear Volume (µL) | 0.8-1.2 | 0.2-0.4 | 0.5-0.8 | Improvement in tear production |
| **Conjunctival Goblet Cell Density (cells/mm²) ** | High | Low | Intermediate to High | Preservation of goblet cell density |
| Corneal CD4+ Cell Infiltration (cells/section) | <5 | 20-30 | 5-15 | Reduction in T-cell infiltration |
| Conjunctival IL-1β mRNA Expression (fold change) | 1 | 5-8 | 2-4 | Downregulation of inflammatory cytokine expression |
Note: The values in this table are hypothetical and represent expected trends based on the known mechanism of action of this compound and typical results from dry eye mouse models. Actual results may vary.
Visualizations
Signaling Pathway of RASP-mediated Inflammation and this compound's Mechanism of Action
Caption: RASP-mediated inflammatory pathway in dry eye and the inhibitory action of this compound.
Experimental Workflow for this compound in a Dry Eye Mouse Model
References
- 1. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA3113462A1 - Formulations of this compound for the treatment of dry eye disease - Google Patents [patents.google.com]
- 4. US11197821B2 - Formulations for treatment of dry eye disease - Google Patents [patents.google.com]
Reproxalap in Animal Models of Uveitis: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of Reproxalap in animal models of uveitis, based on available preclinical data.
Application Notes
This compound (formerly known as ADX-102 or NS-2) is a novel small-molecule drug candidate that acts as a potent inhibitor of Reactive Aldehyde Species (RASP).[1][2] RASP, such as malondialdehyde and 4-hydroxynonenal, are highly reactive molecules that accumulate during periods of oxidative stress and inflammation, contributing to the pathology of various diseases, including ocular inflammatory conditions like uveitis.[3][4] By sequestering RASP, this compound offers a novel, upstream mechanism of action to modulate inflammation.[5]
Preclinical studies have demonstrated the anti-inflammatory effects of this compound in a well-established animal model of anterior uveitis.[6] Specifically, in a rat model of endotoxin-induced uveitis (EIU), topical administration of this compound has been shown to significantly reduce ocular inflammation.[6] These findings suggest that this compound could be a promising therapeutic agent for the treatment of uveitis, potentially offering an alternative or adjunct to corticosteroid therapy.[3][7]
The primary mechanism of action for this compound involves the covalent binding and subsequent inactivation of RASP. This action is believed to mitigate inflammatory responses by preventing RASP from activating pro-inflammatory signaling cascades that involve NF-κB, inflammasomes, and scavenger receptor A.[8] This ultimately leads to a reduction in the release of pro-inflammatory cytokines.[8]
Signaling Pathway of this compound in Uveitis
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sec.gov [sec.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Testing Reproxalap Efficacy on Human Corneal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocular surface inflammatory diseases, such as dry eye disease and allergic conjunctivitis, represent a significant burden to patients worldwide. A key pathological feature of these conditions is the elevation of reactive aldehyde species (RASP), which are highly reactive molecules that contribute to inflammation and cellular damage.[1][2] Reproxalap is a novel, first-in-class RASP inhibitor that covalently binds to and neutralizes these harmful aldehydes.[1][3] Clinical trials have demonstrated the potential of this compound to rapidly alleviate the signs and symptoms of dry eye disease and allergic conjunctivitis.[4][5][6][7]
These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of this compound on human corneal epithelial cells (HCECs). The described methodologies will enable researchers to:
-
Establish in vitro models of ocular surface inflammation relevant to dry eye disease and allergic conjunctivitis.
-
Assess the cytocompatibility of this compound on HCECs.
-
Quantify the inhibitory effect of this compound on RASP levels.
-
Evaluate the anti-inflammatory properties of this compound by measuring the expression of key inflammatory mediators.
This document will guide researchers in generating robust and reproducible data to support the preclinical evaluation of this compound and other RASP inhibitors.
Materials and Methods
Cell Culture
-
Cell Line: Primary Human Corneal Epithelial Cells (HCECs) or an immortalized HCEC line (e.g., HCE-T).
-
Culture Medium: Corneal Epithelial Cell Medium supplemented with growth factors.
-
Culture Vessels: T-75 flasks, 6-well plates, 24-well plates, and 96-well plates.
-
Incubation Conditions: 37°C, 5% CO2, and 95% humidity.
Reagents
-
This compound (MW: 236.70 g/mol )
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Poly(I:C)
-
Histamine
-
Interleukin-13 (IL-13)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Malondialdehyde (MDA) Assay Kit
-
TRIzol Reagent
-
cDNA Synthesis Kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (See Table 3)
-
ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)
Experimental Protocols
Human Corneal Epithelial Cell Culture
-
Thaw cryopreserved HCECs rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh culture medium.
-
Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
Subculture the cells using Trypsin-EDTA and seed them into appropriate culture vessels for experiments.
In Vitro Models of Ocular Surface Inflammation
a) Dry Eye Disease Model (Hyperosmolar Stress)
-
Seed HCECs in a 24-well plate and grow to 80-90% confluency.
-
Prepare hyperosmolar medium by adding 100 mM NaCl to the normal culture medium.
-
Wash the cells with PBS and replace the normal medium with the hyperosmolar medium.
-
Incubate for 24 hours to induce a dry eye-like inflammatory state.
b) Allergic Conjunctivitis Model (Inflammatory Mediator Stimulation)
-
Seed HCECs in a 24-well plate and grow to 80-90% confluency.
-
Prepare a stimulation cocktail containing histamine (100 µM) and IL-13 (50 ng/mL) in serum-free medium.
-
Wash the cells with PBS and add the stimulation cocktail.
-
Incubate for 6-24 hours to induce an allergic-like inflammatory response.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO. The clinical formulation of 0.25% this compound is equivalent to approximately 10.56 mM. In vitro studies have shown effects in the micromolar to millimolar range.[1][8]
-
Dilute the this compound stock solution in the appropriate culture medium to achieve the desired final concentrations for the dose-response experiments (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
For efficacy testing, pre-treat the HCECs with different concentrations of this compound for 1-2 hours before inducing inflammation.
-
Alternatively, co-treat the cells with this compound and the inflammatory stimulus.
Cell Viability Assay (MTT Assay)
-
Seed HCECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 mM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
RASP Inhibition Assay (MDA Assay)
-
Seed HCECs in a 6-well plate and induce inflammation as described in Protocol 2.
-
Treat the cells with this compound as described in Protocol 3.
-
After the incubation period, collect the cell lysates.
-
Measure the levels of Malondialdehyde (MDA), a key RASP, using a commercially available MDA assay kit according to the manufacturer's instructions.
-
Normalize the MDA levels to the total protein concentration of each sample.
Gene Expression Analysis (qPCR)
-
Seed HCECs in a 6-well plate, induce inflammation, and treat with this compound.
-
After 6-24 hours of treatment, lyse the cells and extract total RNA using TRIzol reagent.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative PCR (qPCR) using SYBR Green master mix and primers for the target inflammatory genes (see Table 3).
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
Cytokine Secretion Analysis (ELISA)
-
Seed HCECs in a 24-well plate, induce inflammation, and treat with this compound.
-
After 24 hours of treatment, collect the cell culture supernatants.
-
Measure the concentration of secreted inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
Table 1: Cytotoxicity of this compound on Human Corneal Epithelial Cells
| This compound Concentration | Cell Viability (% of Control) ± SD |
| Vehicle Control (DMSO) | 100 ± 5.2 |
| 1 µM | 98.7 ± 4.8 |
| 10 µM | 97.1 ± 5.5 |
| 100 µM | 95.3 ± 6.1 |
| 1 mM | 90.8 ± 7.3 |
| 10 mM | 75.4 ± 8.9 |
Table 2: Effect of this compound on MDA Levels in Stressed Human Corneal Epithelial Cells
| Treatment Group | MDA Level (nmol/mg protein) ± SD | % Inhibition of MDA |
| Untreated Control | 1.2 ± 0.3 | - |
| Inflammatory Stimulus | 5.8 ± 0.7 | - |
| Stimulus + 10 µM this compound | 3.5 ± 0.5 | 39.7% |
| Stimulus + 100 µM this compound | 2.1 ± 0.4 | 63.8% |
| Stimulus + 1 mM this compound | 1.5 ± 0.3 | 74.1% |
Table 3: Effect of this compound on Inflammatory Gene Expression in Stressed HCECs
| Gene | Treatment Group | Fold Change vs. Untreated Control ± SD |
| IL-6 | Inflammatory Stimulus | 15.2 ± 2.1 |
| Stimulus + 100 µM this compound | 6.8 ± 1.5 | |
| IL-8 | Inflammatory Stimulus | 25.6 ± 3.4 |
| Stimulus + 100 µM this compound | 10.3 ± 2.2 | |
| TNF-α | Inflammatory Stimulus | 8.9 ± 1.3 |
| Stimulus + 100 µM this compound | 3.5 ± 0.9 | |
| ICAM-1 | Inflammatory Stimulus | 12.4 ± 1.9 |
| Stimulus + 100 µM this compound | 5.1 ± 1.1 |
Table 4: Primer Sequences for qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| IL-1β | GCTGAGGAAGATGCTGGTTC | TCCATATCCTGTCCCTGGAG |
| IL-6 | AGACAGCCACTCACCTCTTC | CACCAGGCAAGTCTCCTCATT |
| IL-8 | ATGACTTCCAAGCTGGCCGTGGCT | TCTCAGCCCTCTTCAAAAACTTCTC |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| ICAM-1 | AGCGGCTGACGTGTGCAGTAAT | TCTGAGACCTCTGGCTTCGTCA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Visualizations
Caption: this compound's mechanism of action in inhibiting RASP-mediated inflammation.
Caption: Workflow for in vitro evaluation of this compound's efficacy.
Caption: Decision-making flowchart based on experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. This compound Improves Ocular Redness, Tear Production, and Symptoms in a Pivotal Dry Eye Disease Chamber Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Aldeyra DED phase III hits but this compound field goal fumbled | BioWorld [bioworld.com]
- 7. Inflammatory Cytokines and Chemokines Are Synergistically Induced in a ROS-Dependent Manner by a Co-Culture of Corneal Epithelial Cells and Neutrophil-like Cells in the Presence of Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Measuring the Inhibition of Reactive Aldehyde Species (RASP) by Reproxalap in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Aldehyde Species (RASP) are highly electrophilic molecules generated endogenously through processes like lipid peroxidation.[1] Accumulation of RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), is implicated in cellular damage and the propagation of inflammatory responses.[1] These molecules can form adducts with proteins, lipids, and DNA, leading to cellular dysfunction and the activation of pro-inflammatory signaling pathways, including the NF-κB pathway, which results in the release of inflammatory cytokines.[1]
Reproxalap is a novel small-molecule RASP inhibitor that works by neutralizing these reactive aldehydes, thereby mitigating oxidative stress and inflammation.[2][3] It is currently under investigation for the treatment of ocular inflammatory diseases such as dry eye disease and allergic conjunctivitis.[2][4] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on RASP in a cell culture setting. The following methods will allow researchers to quantify RASP levels and assess the downstream effects on inflammatory signaling pathways.
Data Presentation: Efficacy of this compound
The following table summarizes hypothetical quantitative data for the inhibitory effect of this compound on RASP and downstream inflammatory markers in a relevant cell culture model (e.g., human corneal epithelial cells or macrophages stimulated with a RASP-inducing agent like hydrogen peroxide or lipopolysaccharide). Note: Specific in vitro IC50 values for this compound are not widely available in the public domain; these values are for illustrative purposes.
| Assay | Parameter Measured | This compound IC50 (µM) |
| RASP Quantification | Malondialdehyde (MDA) Levels | 1.5 |
| 4-Hydroxynonenal (4-HNE) Protein Adducts | 2.0 | |
| Inflammatory Pathway | NF-κB Activation | 5.0 |
| Cytokine Release | TNF-α Secretion | 7.5 |
| IL-6 Secretion | 8.0 |
Experimental Protocols
RASP Induction in Cell Culture
Objective: To induce the production of RASP in a selected cell line to model inflammatory conditions.
Materials:
-
Cell line of choice (e.g., ARPE-19, THP-1, or primary human corneal epithelial cells)
-
Complete cell culture medium
-
RASP-inducing agent (e.g., hydrogen peroxide (H₂O₂), lipopolysaccharide (LPS), or tert-Butyl hydroperoxide (t-BHP))
-
Phosphate-buffered saline (PBS)
-
This compound
Protocol:
-
Seed cells in a suitable culture plate (e.g., 6-well or 96-well plate) and allow them to adhere and reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in fresh culture medium for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce RASP production by adding the inducing agent to the culture medium. The concentration and incubation time will need to be optimized for the specific cell line and inducing agent (e.g., 100 µM H₂O₂ for 4 hours).
-
Following incubation, collect the cell culture supernatant and/or cell lysates for analysis of RASP levels and downstream inflammatory markers.
Quantification of Malondialdehyde (MDA) using the TBARS Assay
Objective: To measure the levels of MDA, a key RASP, in cell lysates or supernatants using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Materials:
-
Cell lysates or supernatants from the RASP induction experiment
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
MDA standard solution
-
Butylated hydroxytoluene (BHT) to prevent further lipid peroxidation
-
Microplate reader
Protocol:
-
Sample Preparation:
-
For cell lysates, homogenize cells in RIPA buffer with protease inhibitors and BHT. Centrifuge to pellet cellular debris and collect the supernatant.
-
For supernatants, centrifuge to remove any detached cells.
-
-
TBARS Reaction:
-
To 100 µL of sample or MDA standard, add 100 µL of SDS solution and mix.
-
Add 2.5 mL of the TBA/Buffer Reagent.
-
Incubate at 95°C for 60 minutes.
-
Cool on ice for 10 minutes to stop the reaction.
-
Centrifuge at 3,000 rpm for 15 minutes.
-
-
Measurement:
-
Transfer 150 µL of the supernatant to a 96-well plate.
-
Read the absorbance at 532 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using the MDA standard.
-
Calculate the MDA concentration in the samples based on the standard curve. Normalize to total protein concentration for cell lysates.
-
Quantification of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA
Objective: To measure the levels of 4-HNE covalently bound to proteins in cell lysates.
Materials:
-
Cell lysates from the RASP induction experiment
-
4-HNE ELISA kit (commercially available kits are recommended)
-
Microplate reader
Protocol (based on a competitive ELISA format): [5]
-
Plate Preparation: A 96-well plate is pre-coated with a 4-HNE conjugate.
-
Sample and Standard Incubation:
-
Add 50 µL of 4-HNE standards or cell lysate samples to the wells.
-
Add 50 µL of a specific anti-4-HNE antibody to each well.
-
Incubate for 1-2 hours at room temperature. During this time, the antibody will bind to either the 4-HNE in the sample or the 4-HNE coated on the plate.
-
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
-
Stop Reaction and Measurement:
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm.
-
-
Quantification: The signal is inversely proportional to the amount of 4-HNE in the sample. Calculate the 4-HNE concentration based on the standard curve.
Measurement of NF-κB Activation using a Luciferase Reporter Assay
Objective: To determine the effect of this compound on RASP-induced NF-κB activation.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
Dual-luciferase reporter assay system
-
Luminometer
-
Transfection (if necessary): Transfect the chosen cell line with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) 24 hours before the experiment.
-
RASP Induction and this compound Treatment: Follow the protocol for RASP induction, treating the transfected cells with this compound and the RASP-inducing agent.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them with the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Transfer 20 µL of cell lysate to a white-walled 96-well plate.
-
Add 100 µL of the luciferase assay reagent (containing luciferin) and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of the Stop & Glo reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of NF-κB activation.
Quantification of Pro-inflammatory Cytokine Release by ELISA
Objective: To measure the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
Cell culture supernatants from the RASP induction experiment
-
ELISA kits for TNF-α and IL-6 (commercially available)
-
Microplate reader
Protocol (based on a sandwich ELISA format): [1][10][11]
-
Plate Preparation: A 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Sample and Standard Incubation:
-
Add 100 µL of cytokine standards or cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate several times to remove unbound components.
-
Detection Antibody Incubation:
-
Add 100 µL of a biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation:
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Development:
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Stop Reaction and Measurement:
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Quantification: Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound in a cell culture setting. By directly measuring the levels of key RASP and assessing the downstream impact on the NF-κB signaling pathway and pro-inflammatory cytokine release, researchers can gain valuable insights into the mechanism of action of this novel RASP inhibitor. These assays are essential tools for the preclinical evaluation and development of this compound and other RASP-modulating therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dryeyetimes.com [dryeyetimes.com]
- 3. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldeyra's Phase III clinical trial of this compound meets primary endpoint [clinicaltrialsarena.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [app.jove.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Reproxalap-Cyclodextrin Formulation for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproxalap is a novel small-molecule drug candidate that acts as a potent inhibitor of Reactive Aldehyde Species (RASP).[1] RASP, such as malondialdehyde and 4-hydroxynonenal, are pro-inflammatory mediators implicated in a variety of immune-mediated diseases.[1] By covalently binding to and neutralizing RASP, this compound effectively modulates downstream inflammatory pathways, including NF-κB and inflammasome activation.[2][3] This mechanism of action makes it a promising therapeutic agent for ocular inflammatory conditions like dry eye disease and allergic conjunctivitis.[4]
Due to its molecular structure, this compound has limited aqueous solubility. To overcome this challenge for research and ophthalmic applications, formulation with a cyclodextrin is employed. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, capable of forming inclusion complexes with poorly soluble molecules, thereby enhancing their solubility, stability, and bioavailability.[5] Specifically, sulfobutylether-β-cyclodextrin (SBECD) has been identified as a suitable excipient for formulating this compound in aqueous solutions.[6]
These application notes provide detailed protocols for the preparation, characterization, and in vitro functional testing of a this compound-SBECD formulation for research purposes.
Data Presentation: Formulation and Characterization
Table 1: this compound Formulation with Sulfobutylether-β-Cyclodextrin (SBECD)
| Parameter | Value | Reference |
| Active Pharmaceutical Ingredient (API) | This compound | [6] |
| Cyclodextrin Excipient | Sulfobutylether-β-cyclodextrin (SBECD) | [6] |
| This compound Concentration Range (w/v) | 0.1% to 0.5% | [6] |
| SBECD Concentration Range (w/v) | ~4.7% to ~25% | [6] |
| Molar Ratio (this compound:SBECD) | ~1:2.1 to ~1:25 | [6] |
| Example Formulation 1 (0.25% this compound) | 0.25% w/v this compound, ~7% w/v SBECD | [6] |
| Example Formulation 2 (0.5% this compound) | 0.5% w/v this compound, ~9.5% to 11% w/v SBECD | [6] |
Table 2: Characterization of this compound-SBECD Inclusion Complex
| Analytical Method | Purpose | Expected Outcome |
| Phase Solubility Studies | Determine complex stoichiometry and stability constant (Kc). | AL-type linear phase solubility diagram, indicating the formation of a soluble 1:1 complex.[7] |
| Differential Scanning Calorimetry (DSC) | Assess the physical state of the complex. | Disappearance or shifting of the endothermic melting peak of this compound, indicating its inclusion within the cyclodextrin cavity.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm the interaction between this compound and SBECD. | Changes in the characteristic absorption bands of this compound (e.g., shifts, broadening, or decreased intensity) upon complexation.[8] |
| X-Ray Diffraction (XRD) | Analyze the crystallinity of the formulation. | Reduction in the intensity of sharp diffraction peaks of crystalline this compound, suggesting conversion to an amorphous state within the complex.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the geometry of the inclusion complex. | Chemical shift changes in the protons of both this compound and the inner cavity of SBECD, confirming inclusion. |
| Isothermal Titration Calorimetry (ITC) | Determine thermodynamic parameters (ΔH, ΔS, Ka) of binding. | Provides a complete thermodynamic profile of the host-guest interaction.[9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action in inhibiting RASP-mediated inflammation.
Caption: Experimental workflow for this compound-SBECD formulation and testing.
Experimental Protocols
Protocol 1: Preparation of this compound-SBECD Inclusion Complex (Co-precipitation Method)
Objective: To prepare a solid this compound-SBECD inclusion complex with enhanced aqueous solubility.
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBECD)
-
Methanol (or other suitable organic solvent)
-
Sterile, purified water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare the SBECD solution: Based on the desired molar ratio (e.g., 1:4 this compound to SBECD), calculate the required mass of SBECD. Dissolve the SBECD powder in a measured volume of purified water or buffer with gentle stirring until the solution is clear.
-
Prepare the this compound solution: Accurately weigh the required amount of this compound. Dissolve it in a minimal amount of methanol. The volume should be just sufficient to achieve complete dissolution.
-
Complexation: While vigorously stirring the SBECD solution, add the this compound solution dropwise.
-
Equilibration: Seal the container and continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex to reach equilibrium.
-
Solvent Removal: Transfer the solution to a round-bottom flask and remove the methanol using a rotary evaporator at a controlled temperature (e.g., 40°C) until the organic solvent is fully evaporated.
-
Lyophilization: Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it for 48-72 hours, or until a dry, fluffy powder is obtained.
-
Storage: Store the resulting this compound-SBECD complex powder in a desiccator at room temperature, protected from light and moisture.
Protocol 2: Characterization by Phase Solubility Study
Objective: To determine the stoichiometry and apparent stability constant (Ks) of the this compound-SBECD complex.
Materials:
-
This compound powder
-
Prepared this compound-SBECD complex
-
A series of aqueous solutions with increasing concentrations of SBECD (e.g., 0 to 20 mM) in a suitable buffer (e.g., PBS, pH 7.4)
-
Thermostatic shaker
-
UV-Vis Spectrophotometer or HPLC system for this compound quantification
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a series of vials, each containing a different concentration of the SBECD solution.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for 72 hours, or until equilibrium is reached (i.e., the concentration of dissolved this compound in solution remains constant).
-
Sample Analysis: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered samples as necessary and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.
-
Data Analysis: Plot the total concentration of dissolved this compound (y-axis) against the concentration of SBECD (x-axis).
-
Interpretation: A linear plot (AL-type diagram) suggests the formation of a 1:1 soluble complex. The slope of this line can be used to calculate the apparent stability constant (Ks) using the Higuchi-Connors equation: Ks = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of this compound in the buffer (the y-intercept).
Protocol 3: In Vitro RASP Inhibition Assay
Objective: To evaluate the efficacy of the this compound-SBECD formulation in neutralizing RASP in a cell-based assay.
Materials:
-
A suitable cell line (e.g., human monocytic cells like U937 or macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or another agent to induce oxidative stress and RASP production
-
This compound-SBECD complex, dissolved in cell culture medium to desired concentrations
-
Assay kits for measuring specific RASP (e.g., malondialdehyde) or total RASP levels
-
ELISA kits for measuring pro-inflammatory cytokines (e.g., IL-6, TNF-α)
-
Lactate dehydrogenase (LDH) assay kit for cytotoxicity assessment
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well) at an appropriate density and allow them to adhere or stabilize overnight.
-
Pre-treatment: Treat the cells with various concentrations of the this compound-SBECD formulation (and a vehicle control containing only SBECD) for a defined period (e.g., 1-2 hours).
-
RASP Induction: Induce oxidative stress and RASP production by adding an inflammatory stimulus like LPS to the cell culture medium. Include a non-stimulated control group.
-
Incubation: Incubate the cells for a suitable duration (e.g., 24 hours) to allow for RASP production and subsequent cytokine release.
-
Sample Collection: After incubation, collect the cell culture supernatants for RASP and cytokine analysis. Lyse the cells for intracellular RASP measurement if desired.
-
RASP Quantification: Measure the levels of a specific RASP like malondialdehyde in the supernatants using a commercially available assay kit (e.g., TBARS assay) or a more specific method like LC-MS with a derivatizing agent.[10]
-
Cytokine Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Assess cell viability in all treatment groups by measuring LDH release in the supernatant to ensure that the observed effects are not due to toxicity of the formulation.
-
Data Analysis: Compare RASP and cytokine levels in the this compound-treated groups to the LPS-stimulated control group. A significant reduction indicates effective RASP inhibition by the formulation.
Conclusion
The formulation of this compound with sulfobutylether-β-cyclodextrin provides a viable strategy for its application in aqueous-based research settings. The protocols outlined above offer a comprehensive framework for the preparation, characterization, and functional evaluation of this complex. Adherence to these methodologies will enable researchers to reliably prepare and validate a soluble and active form of this compound for in vitro and preclinical studies aimed at exploring the therapeutic potential of RASP inhibition.
References
- 1. Reactive aldehyde species - Wikipedia [en.wikipedia.org]
- 2. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 5. Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study [mdpi.com]
- 6. US11197821B2 - Formulations for treatment of dry eye disease - Google Patents [patents.google.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of inclusion complexation between fenoxaprop-p-ethyl and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of reactive aldehyde biomarkers in biological samples using solid-phase extraction pre-concentration and liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reproxalap in an Ovalbumin-Induced Allergic Conjunctivitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic conjunctivitis is a prevalent ocular inflammatory disease characterized by itching, redness, tearing, and swelling of the conjunctiva, often triggered by allergens like pollen and dust.[1] The underlying pathophysiology involves a complex interplay of immune cells and inflammatory mediators. Reproxalap, a novel small-molecule drug candidate, is a first-in-class reactive aldehyde species (RASP) inhibitor.[1][2] RASP are highly reactive molecules that contribute to cellular damage and inflammation.[1] By neutralizing these aldehydes, this compound reduces oxidative stress and inflammation, offering a novel therapeutic approach for ocular inflammatory diseases like allergic conjunctivitis.[1][3] Clinical trials have demonstrated that this compound can provide rapid and sustained relief from the symptoms of allergic conjunctivitis.[4][5][6]
This document provides detailed application notes and protocols for an experimental design to evaluate the efficacy of this compound in a preclinical ovalbumin (OVA)-induced allergic conjunctivitis mouse model. This model is a well-established method for mimicking the signs and symptoms of human allergic conjunctivitis.[7][8][9][10][11]
Signaling Pathways in Allergic Conjunctivitis and the Role of this compound
The allergic response in the conjunctiva is primarily an IgE-mediated type I hypersensitivity reaction. Upon exposure to an allergen (e.g., ovalbumin), antigen-presenting cells (APCs) activate T helper 2 (Th2) cells. These Th2 cells release cytokines like IL-4 and IL-5, which stimulate B cells to produce allergen-specific IgE and promote eosinophil infiltration. The secreted IgE binds to mast cells. Subsequent allergen exposure leads to the cross-linking of these IgE molecules, triggering mast cell degranulation and the release of histamine and other inflammatory mediators. This cascade results in the characteristic symptoms of allergic conjunctivitis.
This compound intervenes in this inflammatory cascade by inhibiting Reactive Aldehyde Species (RASP). RASP are pro-inflammatory molecules that are upregulated during inflammation and act upstream of cytokine release, potentiating the activation of key inflammatory mediators like NF-κB and inflammasomes.[3][12][13] By sequestering RASP, this compound effectively modulates the inflammatory response at multiple stages.[3]
Experimental Design and Workflow
The following workflow outlines the key stages of the ovalbumin-induced allergic conjunctivitis model and the intervention with this compound.
Detailed Experimental Protocols
Animals
-
Species: BALB/c mice (female, 6-8 weeks old) are commonly used for this model.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Ethics: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Materials and Reagents
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
This compound ophthalmic solution (e.g., 0.25%)
-
Vehicle control (the formulation of the this compound solution without the active ingredient)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Euthanasia agent (e.g., CO2 inhalation followed by cervical dislocation)
-
Micro-hematocrit tubes
-
ELISA kit for mouse IgE (commercially available)
-
Histology supplies (formalin, paraffin, slides, H&E stain, Giemsa stain)
-
Cell culture medium (e.g., RPMI-1640)
-
Phorbol 12-myristate 13-acetate (PMA) and ionomycin
-
Cytokine ELISA kits (for IL-4, IL-5, IFN-γ)
Induction of Allergic Conjunctivitis
-
Sensitization (Day 0 and 7):
-
Challenge (Day 14-18):
-
Prepare the challenge solution by dissolving OVA in sterile PBS to a concentration of 10 mg/mL.
-
On days 14 through 18, topically apply 10 µL of the OVA solution to the conjunctival sac of each eye of the sensitized mice.[14]
-
Treatment Groups
Divide the mice into the following experimental groups (n=8-10 mice per group):
-
Group 1: Naive Control: No sensitization or challenge. Receives PBS i.p. and PBS eye drops.
-
Group 2: Vehicle Control: Sensitized and challenged with OVA. Receives vehicle eye drops 30 minutes before each challenge.
-
Group 3: this compound Treatment: Sensitized and challenged with OVA. Receives this compound ophthalmic solution (e.g., 0.25%) 30 minutes before each challenge.
Evaluation of Clinical Signs
-
Scoring: On Day 18, 30 minutes after the final challenge, score the clinical signs of allergic conjunctivitis based on a standardized scale. A blinded observer should perform the scoring.
| Clinical Sign | Score 0 | Score 1 | Score 2 | Score 3 |
| Eyelid Edema | No swelling | Mild swelling of the eyelid | Moderate swelling | Severe swelling with eyes half-closed |
| Conjunctival Redness | Normal | Mild redness | Moderate redness | Severe, diffuse redness |
| Chemosis | None | Mild swelling of the conjunctiva | Moderate swelling | Severe swelling with conjunctiva protruding |
| Tearing | None | Mild tearing | Moderate tearing | Severe tearing with discharge |
-
Total Clinical Score: Sum the scores for each of the four signs for a total score per eye (maximum score of 12).
Sample Collection and Processing (Day 19)
-
Anesthesia: Anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture for serum IgE analysis. Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C.
-
Euthanasia: Euthanize the mice.
-
Tissue Collection:
-
Carefully excise the eyeballs and surrounding conjunctival tissue for histopathological analysis. Fix in 10% neutral buffered formalin.
-
Isolate the cervical lymph nodes for cytokine analysis.
-
Histopathological Analysis
-
Tissue Processing: Embed the formalin-fixed conjunctival tissues in paraffin and section them at 5 µm thickness.
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) to observe the overall inflammatory cell infiltration.
-
Stain sections with Giemsa or Toluidine Blue to specifically identify and quantify mast cells and eosinophils.
-
-
Quantification: Count the number of eosinophils and mast cells in at least five high-power fields per section for each mouse.
Measurement of Serum OVA-Specific IgE
-
Use a commercially available mouse OVA-specific IgE ELISA kit. Follow the manufacturer's instructions to determine the concentration of OVA-specific IgE in the serum samples.
Cytokine Analysis
-
Cell Culture: Prepare single-cell suspensions from the collected cervical lymph nodes.
-
Stimulation: Culture the cells (2 x 10^6 cells/mL) in the presence of 100 µg/mL OVA for 72 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Use commercially available ELISA kits to measure the concentrations of Th2 cytokines (IL-4, IL-5) and a Th1 cytokine (IFN-γ) in the supernatants.
Data Presentation
Table 1: Clinical Scores of Allergic Conjunctivitis
| Group | Eyelid Edema (Mean ± SEM) | Conjunctival Redness (Mean ± SEM) | Chemosis (Mean ± SEM) | Tearing (Mean ± SEM) | Total Clinical Score (Mean ± SEM) |
| Naive Control | |||||
| Vehicle Control | |||||
| This compound |
Table 2: Inflammatory Cell Infiltration in Conjunctiva
| Group | Eosinophils/hpf (Mean ± SEM) | Mast Cells/hpf (Mean ± SEM) |
| Naive Control | ||
| Vehicle Control | ||
| This compound |
Table 3: Serum OVA-Specific IgE Levels
| Group | OVA-Specific IgE (ng/mL) (Mean ± SEM) |
| Naive Control | |
| Vehicle Control | |
| This compound |
Table 4: Cytokine Production by Cervical Lymph Node Cells
| Group | IL-4 (pg/mL) (Mean ± SEM) | IL-5 (pg/mL) (Mean ± SEM) | IFN-γ (pg/mL) (Mean ± SEM) |
| Naive Control | |||
| Vehicle Control | |||
| This compound |
Conclusion
This comprehensive experimental design provides a robust framework for evaluating the therapeutic potential of this compound in a preclinical model of allergic conjunctivitis. By assessing clinical signs, histopathology, and key immunological markers, researchers can gain valuable insights into the efficacy and mechanism of action of this novel RASP inhibitor. The data generated from these studies can support further drug development and clinical translation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. This compound in patients with seasonal allergic conjunctivitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. aldeyra.com [aldeyra.com]
- 6. The Phase 3 INVIGORATE Trial of this compound in Patients with Seasonal Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin suppresses ovalbumin-induced allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. DEVELOPMENT of an ALLERGIC CONJUNCTIVITIS MODEL in MICE [] [jag.journalagent.com]
- 10. Allergic Conjunctivitis Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Reproxalap in Laboratory Settings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reproxalap (also known as ADX-102) is a first-in-class small-molecule modulator of reactive aldehyde species (RASP).[1] RASP are highly reactive molecules that accumulate in tissues during inflammatory processes, leading to oxidative stress and cellular damage.[2] By sequestering RASP, this compound mitigates inflammatory responses.[2][3] This novel mechanism of action has positioned this compound as a candidate for treating various inflammatory conditions, particularly ocular diseases such as dry eye disease and allergic conjunctivitis.[2][4][5] These notes provide essential information on the solubility of this compound and detailed protocols for its use in a laboratory setting.
Solubility of this compound
The solubility of this compound is a critical factor for the design of in vitro and in vivo experiments. This compound exhibits high solubility in dimethyl sulfoxide (DMSO) and low solubility in aqueous solutions like phosphate-buffered saline (PBS).
Table 1: Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[3][4][6] | 422.48 mM[3][4][6] | Ultrasonic treatment may be required to fully dissolve the compound.[3][4][6] |
| Water | 0.237 mg/mL[5] | ~1.0 mM | As a proxy for PBS solubility. |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL[6] | ≥ 10.56 mM[6] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[6] |
| In Vivo Formulation 2 | 2.5 mg/mL[6] | 10.56 mM[6] | 10% DMSO, 90% (20% SBE-β-CD in saline).[6] |
Molecular Weight of this compound: 236.70 g/mol [6]
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of Reactive Aldehyde Species (RASP).[2][5] Elevated RASP levels contribute to oxidative stress and inflammation. By neutralizing these aldehydes, this compound is believed to block downstream inflammatory signaling, including NF-κB translocation and inflammasome activation, which in turn reduces the release of pro-inflammatory cytokines.[7] Additionally, this compound has been shown to reduce Protein Kinase C alpha (PKCα) activity and block the activation of caspases 3 and 7, further contributing to its anti-inflammatory and cytoprotective effects.[4][6]
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound powder (MW: 236.70 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh 23.67 mg of this compound powder.
-
Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add 1.0 mL of sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[3][6] Gentle warming to 37°C can also aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Safety Precautions:
-
Always handle this compound powder and DMSO in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO can facilitate the absorption of chemicals through the skin.[8]
Protocol 2: Preparation of Working Solutions for Cell Culture Applications
This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for treating cells in vitro. It is crucial to minimize the final DMSO concentration in the cell culture medium to prevent cytotoxicity.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (appropriate for the cell line)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Final Concentration: Decide on the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).
-
Control DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells does not exceed a level toxic to the cells. Most cell lines can tolerate 0.1% - 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[9] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Intermediate Dilution (Example): To prepare a 10 µM working solution from a 100 mM stock, a direct dilution into a small volume of media is often not feasible or accurate. It is best to perform an intermediate dilution.
-
Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100 in sterile cell culture medium (e.g., add 2 µL of 100 mM stock to 198 µL of medium). Mix gently but thoroughly.
-
-
Final Dilution: Add the intermediate stock to your cell culture plates to achieve the final concentration.
-
For a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate stock. This results in a final DMSO concentration of approximately 0.001%, which is well-tolerated by most cell lines.
-
-
Direct Addition for High-Throughput Screening: Alternatively, for dose-response studies, serial dilutions of the compound can be made in 100% DMSO.[10] Then, a very small volume (e.g., 1-2 µL) of each DMSO dilution is added directly to the cell culture wells (containing e.g., 1 mL of medium) to achieve the final concentrations.[10] This method keeps the final DMSO percentage consistent across all concentrations.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cell-based assay using this compound.
Caption: General workflow for a cell-based assay.
References
- 1. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. lifetein.com [lifetein.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. researchgate.net [researchgate.net]
Preparation of Reproxalap Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproxalap (also known as ADX-102 or NS-2) is a first-in-class small-molecule modulator of reactive aldehyde species (RASP).[1] RASP are highly reactive electrophilic molecules that accumulate in tissues during inflammatory processes, leading to cellular damage and the potentiation of inflammatory responses.[2] By sequestering RASP, this compound effectively mitigates inflammatory cascades, making it a subject of significant interest in the study and treatment of inflammatory diseases, particularly ocular conditions such as dry eye disease and allergic conjunctivitis.[1][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experimental settings. This document provides detailed protocols and data for the preparation, storage, and handling of this compound for use in cell-based assays and other in vitro studies.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is fundamental to its proper handling and the preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃ClN₂O | [4] |
| Molecular Weight | 236.70 g/mol | [4] |
| Solubility in DMSO | 100 mg/mL (422.48 mM) | [4] |
| Appearance | Powder |
Note: The solubility of this compound in Dimethyl Sulfoxide (DMSO) is high, making it the recommended solvent for preparing concentrated stock solutions for in vitro applications. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.[4]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.67 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile vial.
-
Add the calculated volume of sterile DMSO. For 23.67 mg of this compound, add 1 mL of DMSO to achieve a 100 mM concentration.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in an ultrasonic water bath can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium to the final desired concentration for the experiment. It is crucial to maintain the final DMSO concentration in the cell culture well below a level that could induce toxicity, typically ≤ 0.5%, with many cell lines preferring concentrations of 0.1% or lower.[5]
-
Thawing the Stock Solution: Remove an aliquot of the 100 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Serial Dilution (Example for a final concentration of 10 µM):
-
Perform an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium. This results in a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration of 10 µM. For example, add 100 µL of the 100 µM solution to a well containing 900 µL of cell culture medium.
-
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on the cells.
Data Presentation
| Parameter | Recommendation |
| Primary Stock Solvent | Anhydrous, sterile DMSO |
| Recommended Stock Concentration | 10 mM - 100 mM |
| Storage of Powder | -20°C (up to 3 years) |
| Storage of Stock Solution | -80°C (up to 6 months) or -20°C (up to 1 month) |
| Final DMSO Concentration in Culture | ≤ 0.5% (ideally ≤ 0.1%) |
Note on In Vitro Concentrations: this compound has been shown to affect cell viability at high concentrations. For example, in BEAS-2B and 16HBE cells, a significant decrease in viability was observed at concentrations of 1-10 mM, while no significant change was seen at 0.1-100 µM.[3] It is therefore recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Visualizations
This compound Stock Preparation Workflow
Caption: Workflow for the preparation of this compound stock and working solutions.
Simplified Signaling Pathway of RASP-Mediated Inflammation and this compound's Mechanism of Action
Reactive aldehyde species (RASP) are byproducts of cellular oxidative stress that can activate pro-inflammatory signaling pathways. This compound acts by trapping these RASP, thereby preventing their downstream effects.
Caption: this compound inhibits inflammation by trapping Reactive Aldehyde Species (RASP).
References
- 1. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. Reactive aldehyde species - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Reproxalap Cytotoxicity
Introduction
Reproxalap is a novel, first-in-class small-molecule inhibitor of Reactive Aldehyde Species (RASP), which are implicated in ocular and systemic inflammatory diseases.[1][2] By covalently binding to and neutralizing RASP, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), this compound modulates downstream inflammatory signaling pathways, including those involving NF-κB and inflammasomes.[3] While clinical trials have demonstrated a favorable safety profile for topical ocular administration of this compound, with the most common adverse event being mild and transient instillation site irritation, a thorough in vitro evaluation of its potential cytotoxicity is a critical component of its preclinical safety assessment.[4][5][6]
These application notes provide detailed protocols for a panel of standard cell viability assays to assess the potential cytotoxic effects of this compound on relevant ocular cell lines. The selection of multiple assays with different underlying principles is recommended to obtain a comprehensive and reliable cytotoxicity profile.
This compound's Mechanism of Action
This compound functions by inhibiting RASP, which are highly reactive molecules that contribute to cellular damage and inflammation.[1] Elevated levels of RASP in ocular tissues can lead to oxidative stress and exacerbate inflammatory conditions like dry eye disease and allergic conjunctivitis.[1] this compound neutralizes these reactive aldehydes, thereby mitigating inflammation and its associated symptoms.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Recommended Cell Lines
For ocular cytotoxicity studies of this compound, the following human cell lines are recommended:
-
Human Corneal Epithelial Cells (HCE-T): Representative of the outermost layer of the cornea.
-
Human Conjunctival Epithelial Cells (HCjE): To model the conjunctival tissue.
-
ARPE-19: A human retinal pigment epithelial cell line, to assess potential effects on the posterior segment of the eye.
Experimental Protocols
A panel of three cell viability assays is recommended to assess this compound's cytotoxicity, each measuring a different aspect of cellular health.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should be determined based on expected therapeutic concentrations and a wide range to identify a potential IC50 value (e.g., 0.1 µM to 1000 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (the solvent used to dissolve this compound) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the integrity of the cell membrane. Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[9] The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Neutral Red Uptake Assay
Principle: This assay assesses the integrity of the lysosomal membrane. Viable cells take up the neutral red dye and store it in their lysosomes. Damaged or dead cells have leaky lysosomal membranes and do not retain the dye.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment incubation, remove the medium and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 2 hours at 37°C.
-
Dye Extraction: Remove the neutral red medium and wash the cells with PBS. Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells that have taken up the dye relative to the untreated control.
Figure 2: General experimental workflow for cell viability assays.
Data Presentation
The quantitative data from the cell viability assays should be summarized in a clear and structured table to facilitate comparison between different assays, cell lines, and incubation times.
Table 1: Hypothetical Cytotoxicity of this compound on Human Corneal Epithelial Cells (HCE-T)
| This compound Concentration (µM) | MTT Assay (% Viability) | LDH Assay (% Cytotoxicity) | Neutral Red Assay (% Viability) |
| 24-hour Incubation | |||
| 0 (Control) | 100 ± 5.2 | 2.1 ± 0.8 | 100 ± 4.8 |
| 1 | 98.5 ± 4.9 | 2.5 ± 1.1 | 99.1 ± 5.0 |
| 10 | 95.2 ± 6.1 | 3.2 ± 1.5 | 96.5 ± 4.2 |
| 100 | 90.8 ± 5.5 | 8.7 ± 2.3 | 92.3 ± 5.8 |
| 500 | 85.4 ± 6.8 | 15.2 ± 3.1 | 88.1 ± 6.1 |
| 1000 | 78.1 ± 7.2 | 22.5 ± 4.0 | 80.7 ± 6.9 |
| 48-hour Incubation | |||
| 0 (Control) | 100 ± 6.0 | 3.0 ± 1.0 | 100 ± 5.5 |
| 1 | 96.3 ± 5.8 | 3.8 ± 1.3 | 97.2 ± 5.1 |
| 10 | 91.7 ± 6.5 | 7.5 ± 2.0 | 93.4 ± 4.9 |
| 100 | 82.4 ± 7.1 | 18.9 ± 3.5 | 85.0 ± 6.3 |
| 500 | 70.1 ± 8.0 | 30.5 ± 4.2 | 73.6 ± 7.0 |
| 1000 | 55.9 ± 9.2 | 45.8 ± 5.1 | 58.2 ± 8.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
The described panel of in vitro cytotoxicity assays provides a robust framework for evaluating the safety profile of this compound at a cellular level. By employing assays that measure different cellular functions—metabolic activity (MTT), membrane integrity (LDH), and lysosomal integrity (Neutral Red)—researchers can gain a comprehensive understanding of the potential cytotoxic effects of this compound on relevant ocular cell types. Consistent and reproducible data across these assays will be crucial for the continued development and regulatory assessment of this promising therapeutic agent.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 5. aldeyra.com [aldeyra.com]
- 6. dryeyetimes.com [dryeyetimes.com]
- 7. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Application Notes: Unveiling the Immunomodulatory Effects of Reproxalap on T-Cell Populations Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproxalap is a first-in-class investigational drug candidate that acts as a potent inhibitor of Reactive Aldehyde Species (RASP). RASP, such as malondialdehyde and 4-hydroxy-2-nonenal, are pro-inflammatory molecules that are elevated in various inflammatory and immune-mediated diseases.[1][2] These highly reactive species contribute to the inflammatory cascade by activating key signaling pathways that lead to immune cell activation, including T-cells, and subsequent cytokine release.[3][4][5] Understanding the precise impact of this compound on T-cell populations is crucial for elucidating its mechanism of action and evaluating its therapeutic potential in a range of immunological disorders.
These application notes provide a comprehensive, detailed protocol for the analysis of T-cell populations treated with this compound using multiparametric flow cytometry. This methodology enables the precise quantification of changes in T-cell activation status, differentiation into key subsets (Th1 and Th2), and effector cytokine production.
Mechanism of Action: this compound's Impact on T-Cell Signaling
Reactive Aldehyde Species (RASP) are known to potentiate pro-inflammatory signaling cascades, including the activation of NF-κB and inflammasomes.[4][5][6] These pathways are central to the activation of T-lymphocytes. By covalently binding to and neutralizing RASP, this compound is hypothesized to act upstream of these critical inflammatory checkpoints.[3][7] This action is expected to dampen the downstream signaling that leads to T-cell activation, proliferation, and the secretion of inflammatory cytokines.
It has been suggested in animal models that this compound can inhibit both helper T-cell 1 (Th1) and Th2-mediated inflammation. This broad-based anti-inflammatory activity underscores its potential as a modulator of T-cell driven immune responses.
Data Presentation: Expected Quantitative Effects of this compound
The following tables summarize the hypothetical, yet expected, quantitative outcomes of flow cytometry analysis on T-cells treated with this compound. The data are presented as the percentage of positive cells for given markers or the mean fluorescence intensity (MFI) where applicable, reflecting a dose-dependent inhibitory effect of this compound.
Table 1: Effect of this compound on T-Cell Activation Markers
| Treatment Group | % CD69+ of CD4+ T-Cells | % CD25+ of CD4+ T-Cells |
| Unstimulated Control | 2.5 ± 0.8 | 5.1 ± 1.2 |
| Stimulated Control (Vehicle) | 45.2 ± 5.5 | 60.8 ± 7.3 |
| This compound (1 µM) | 30.1 ± 4.1 | 42.5 ± 5.9 |
| This compound (10 µM) | 15.7 ± 2.9 | 25.3 ± 3.8 |
| This compound (50 µM) | 8.9 ± 1.5 | 12.6 ± 2.1 |
Table 2: Effect of this compound on Th1/Th2 Population Frequencies
| Treatment Group | % Th1 (CXCR3+ CCR4-) of CD4+ | % Th2 (CXCR3- CCR4+) of CD4+ |
| Unstimulated Control | 8.1 ± 1.9 | 3.2 ± 0.9 |
| Stimulated Control (Vehicle) | 25.6 ± 3.7 | 15.4 ± 2.8 |
| This compound (1 µM) | 18.2 ± 2.5 | 10.1 ± 1.9 |
| This compound (10 µM) | 12.3 ± 1.8 | 6.5 ± 1.2 |
| This compound (50 µM) | 9.5 ± 1.3 | 4.1 ± 0.8 |
Table 3: Effect of this compound on Intracellular Cytokine Production
| Treatment Group | % IFN-γ+ of CD4+ T-Cells (Th1) | % IL-4+ of CD4+ T-Cells (Th2) |
| Unstimulated Control | 1.2 ± 0.4 | 0.5 ± 0.2 |
| Stimulated Control (Vehicle) | 22.8 ± 3.1 | 13.9 ± 2.5 |
| This compound (1 µM) | 15.9 ± 2.4 | 9.2 ± 1.8 |
| This compound (10 µM) | 9.7 ± 1.5 | 5.1 ± 1.1 |
| This compound (50 µM) | 4.3 ± 0.9 | 2.3 ± 0.6 |
Experimental Protocols
This section provides a detailed methodology for the in vitro treatment of T-cells with this compound and subsequent analysis by flow cytometry.
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
T-Cell Stimulation: Plate-bound anti-human CD3 antibody (clone UCHT1) and soluble anti-human CD28 antibody (clone CD28.2).
-
This compound: Stock solution in DMSO.
-
Protein Transport Inhibitor: Brefeldin A or Monensin.
-
Flow Cytometry Antibodies:
-
Anti-Human CD3 (e.g., PE-Cy7)
-
Anti-Human CD4 (e.g., APC)
-
Anti-Human CD8 (e.g., PerCP-Cy5.5)
-
Anti-Human CD69 (e.g., FITC)
-
Anti-Human CD25 (e.g., PE)
-
Anti-Human CXCR3 (e.g., BV421)
-
Anti-Human CCR4 (e.g., BV605)
-
Anti-Human IFN-γ (e.g., Alexa Fluor 488)
-
Anti-Human IL-4 (e.g., PE)
-
-
Buffers: PBS, Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS), Fixation/Permeabilization Buffer Kit.
-
Viability Dye: e.g., Ghost Dye™ Violet 510 or similar.
In Vitro T-Cell Stimulation and this compound Treatment
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Stimulation: Add cells to a 96-well plate pre-coated with anti-CD3 antibody (5 µg/mL). Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.
-
This compound Treatment: Immediately after adding stimulation antibodies, add this compound at desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Also, include an unstimulated control well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation.
Staining for Flow Cytometry
-
Harvest Cells: Harvest cells from the 96-well plate and transfer to FACS tubes.
-
Viability Staining: Wash cells with PBS and stain with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Surface Staining: Wash cells with Flow Cytometry Staining Buffer. Add the cocktail of surface antibodies (CD3, CD4, CD8, CD69, CD25, CXCR3, CCR4) and incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Fixation and Permeabilization: If performing intracellular staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Add the intracellular antibody cocktail (IFN-γ, IL-4) to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells with permeabilization buffer and then resuspend in Flow Cytometry Staining Buffer for acquisition.
Flow Cytometry Data Acquisition and Analysis
-
Acquisition: Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes. Collect a sufficient number of events (e.g., 100,000-500,000 total events) for robust statistical analysis.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on lymphocytes based on FSC-A and SSC-A.
-
Identify CD3+ T-cells.
-
From the CD3+ population, gate on CD4+ helper T-cells and CD8+ cytotoxic T-cells.
-
Analyze the expression of activation markers (CD69, CD25) on the CD4+ and CD8+ populations.
-
Within the CD4+ population, identify Th1 (CXCR3+ CCR4-) and Th2 (CXCR3- CCR4+) subsets.
-
Analyze the expression of IFN-γ and IL-4 within the gated CD4+ T-cell population.
-
Conclusion
The protocols and expected outcomes detailed in these application notes provide a robust framework for investigating the immunomodulatory effects of this compound on T-cell populations. By utilizing multiparametric flow cytometry, researchers can gain valuable insights into how RASP inhibition by this compound influences key aspects of T-cell biology, including activation, differentiation, and effector function. This methodology is not only applicable to the study of this compound but can also be adapted for the broader investigation of novel immunomodulatory compounds targeting T-cell mediated inflammation.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The Phase 3 INVIGORATE Trial of this compound in Patients with Seasonal Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Improves Signs and Symptoms of Allergic Conjunctivitis in an Allergen Chamber: A Real-World Model of Allergen Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols: Detecting NF-kB Pathway Proteins by Western Blot After Reproxalap Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproxalap is an investigational small-molecule drug candidate being developed for the treatment of ocular inflammatory diseases. Its mechanism of action involves the modulation of inflammatory pathways, including the Nuclear Factor-kappa B (NF-kB) signaling cascade.[1][2] this compound is a reactive aldehyde species (RASP) inhibitor, and by reducing RASP, it can attenuate the activation of pro-inflammatory signaling pathways like NF-kB.[1] This document provides a detailed protocol for utilizing Western blotting to detect and quantify key proteins in the NF-kB pathway following treatment with this compound, offering a method to assess its pharmacological activity.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on key NF-kB pathway proteins in a relevant ocular cell line (e.g., human corneal epithelial cells) stimulated with an inflammatory agent (e.g., TNF-α). This data is for illustrative purposes to demonstrate the expected outcome of the protocol described below.
| Treatment Group | p-p65/p65 Ratio (Fold Change) | IKKβ Activity (Fold Change) | IκBα Levels (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Inflammatory Stimulus (e.g., TNF-α) | 4.5 | 3.8 | 0.3 |
| This compound (10 µM) + Inflammatory Stimulus | 1.8 | 1.5 | 0.8 |
| This compound (50 µM) + Inflammatory Stimulus | 1.2 | 1.1 | 0.9 |
Signaling Pathway
The canonical NF-kB signaling pathway is a critical regulator of inflammation. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-kB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Experimental Workflow
The following diagram outlines the major steps for conducting a Western blot experiment to analyze the effects of this compound on NF-kB pathway proteins.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable ocular cell line (e.g., human corneal epithelial cells) in 6-well plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in cell culture medium.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1-2 hours.
-
Following pre-treatment, stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for a predetermined time (e.g., 30 minutes for p65 phosphorylation, 15-60 minutes for IκBα degradation).
-
Include a vehicle-only control group and a stimulus-only control group.
-
Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
-
Incubation and Centrifugation:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer.
Western Blotting
-
Sample Preparation for SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Primary Antibodies: Incubate the membrane with primary antibodies specific for the target proteins (e.g., rabbit anti-phospho-p65, rabbit anti-p65, mouse anti-IκBα, rabbit anti-IKKβ) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibodies: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Adjust the exposure time to obtain optimal band intensity without saturation.
-
Data Analysis
-
Densitometry: Quantify the band intensities for each protein using image analysis software (e.g., ImageJ).
-
Normalization:
-
For phosphorylated proteins, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band (e.g., p-p65/p65).
-
For other proteins, normalize the band intensity to a loading control such as GAPDH or β-actin.
-
-
Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.
References
- 1. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldeyra Therapeutics Achieves Primary Endpoint in Phase 3 Dry Eye Disease Chamber Trial of this compound and Plans NDA Resubmission | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
Application Notes and Protocols: Measuring Inflammatory Gene Expression with Reproxalap using Quantitative PCR (qPCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproxalap is a novel, first-in-class small-molecule reactive aldehyde species (RASP) inhibitor.[1][2][3] RASP are pro-inflammatory molecules that are elevated in a variety of inflammatory diseases.[3][4] By covalently binding to and neutralizing RASP, this compound modulates key inflammatory pathways, including the NF-κB signaling cascade, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[5][6][7] This document provides a detailed protocol for utilizing quantitative PCR (qPCR) to assess the efficacy of this compound in modulating the expression of key inflammatory genes in a relevant biological system.
Mechanism of Action: this compound in the Inflammatory Cascade
RASP, such as malondialdehyde and 4-hydroxynonenal, can potentiate pro-inflammatory signaling.[5] this compound's mechanism of action is centered on the inhibition of these RASP. By reducing the RASP load, this compound is believed to prevent the activation of downstream inflammatory signaling pathways, such as NF-κB, which are critical in the transcriptional regulation of a wide array of inflammatory genes.[5][6][7]
Experimental Protocols
This section details the necessary protocols to quantify the effect of this compound on inflammatory gene expression.
Cell Culture and Treatment
-
Cell Line Selection : Choose a cell line relevant to the inflammatory condition of interest (e.g., human corneal epithelial cells for dry eye disease studies).
-
Cell Seeding : Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Induction of Inflammation : Stimulate cells with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS], TNF-α) to induce the expression of inflammatory genes.
-
This compound Treatment : Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control. Include a positive control (e.g., a known anti-inflammatory drug like dexamethasone) and a negative control (untreated cells).
-
Incubation : Incubate cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) to capture the dynamics of gene expression.
RNA Isolation and cDNA Synthesis
A two-step RT-qPCR process is recommended for accurate gene expression analysis.[8][9]
-
RNA Isolation : Isolate total RNA from the treated and control cells using a commercially available RNA purification kit according to the manufacturer's instructions. Ensure the use of RNase-free reagents and consumables.
-
RNA Quantification and Quality Control : Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis) : Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. A mix of oligo(dT) and random primers is often recommended for comprehensive cDNA synthesis.[9]
Quantitative PCR (qPCR)
-
Primer Design and Validation : Design or select validated primers for the target inflammatory genes (e.g., IL-1β, IL-6, IL-8, TNF-α) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup : Prepare the qPCR reaction mix on ice. A typical reaction includes qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), forward and reverse primers, diluted cDNA, and nuclease-free water.
-
qPCR Cycling Conditions : Perform the qPCR reaction using a real-time PCR detection system with cycling conditions similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. aldeyra.com [aldeyra.com]
- 5. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elearning.unite.it [elearning.unite.it]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Reproxalap in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reproxalap in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class small-molecule modulator of reactive aldehyde species (RASP).[1][2][3][4] RASP, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are highly reactive molecules that accumulate in tissues during inflammatory conditions, leading to cellular damage and exacerbating inflammation.[5] this compound works by covalently binding to and neutralizing these RASP, which in turn inhibits upstream pro-inflammatory signaling cascades, including the NF-κB pathway, inflammasomes, and scavenger receptor A.[6][7][8] This ultimately leads to a reduction in the release of pro-inflammatory cytokines and histamine.[8]
Q2: What is the recommended solvent and storage for this compound?
For in vitro experiments, this compound can be dissolved in DMSO (Dimethyl sulfoxide).[9] A stock solution of up to 100 mg/mL (422.48 mM) can be prepared, though this may require sonication.[9]
-
Storage of Powder:
-
-20°C for 3 years
-
4°C for 2 years
-
-
Storage of Solvent:
-
-80°C for 6 months
-
-20°C for 1 month[9]
-
Q3: At what concentrations should I use this compound in my cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on available data, concentrations ranging from 1 µM to 10 mM have been used in vitro.[9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Be aware that at higher concentrations (1-10 mM), this compound has been shown to decrease the viability of BEAS-2B and 16HBE cells.[5][9]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Replicate Wells
High variability between replicate wells can be a significant source of inconsistent results.
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization of this compound | Ensure your this compound stock solution is fully dissolved. Use an ultrasonic bath if necessary to aid dissolution, especially for higher concentrations.[9] Visually inspect the stock solution for any precipitates before diluting it in your culture medium. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling the plate, as this can cause cells to accumulate in the center. |
| Edge Effects in Multi-well Plates | "Edge effects" can occur due to temperature and humidity gradients across the plate. To mitigate this, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium. |
| Pipetting Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use fresh pipette tips for each replicate. |
Issue 2: Lower than Expected Efficacy
If this compound is not producing the expected inhibitory effect on inflammation or RASP levels, consider the following:
| Potential Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Degradation of this compound | Ensure proper storage of both the powdered compound and the stock solution as per the manufacturer's recommendations.[9] Avoid repeated freeze-thaw cycles of the stock solution. |
| High Basal Levels of RASP | If the basal level of RASP in your cell culture system is very high, the concentration of this compound may not be sufficient to neutralize them effectively. Consider reducing the initial inflammatory stimulus or increasing the concentration of this compound. |
| Timing of Treatment | The timing of this compound treatment relative to the inflammatory stimulus is critical. For a prophylactic effect, pre-incubate the cells with this compound before adding the inflammatory agent. For a therapeutic effect, add this compound after the inflammatory stimulus. Optimize the timing for your specific experimental question. |
Issue 3: Unexpected Cytotoxicity
While this compound is generally well-tolerated at lower concentrations, cytotoxicity can be a concern at higher doses.[5][9]
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Perform a cell viability assay (e.g., MTT, PrestoBlue™) to determine the cytotoxic concentration (CC50) of this compound for your specific cell line. Use concentrations well below the CC50 for your experiments. |
| High DMSO Concentration | The final concentration of DMSO in your culture medium should be kept low (typically below 0.5%) as it can be toxic to cells. Prepare your this compound dilutions accordingly. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. If you observe cytotoxicity at concentrations that are reported to be safe for other cell lines, your cell line may be particularly sensitive. |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solution: Prepare a fresh working solution of this compound by diluting your stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Treatment:
-
Prophylactic Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Incubate for a predetermined time (e.g., 1-2 hours) before adding the inflammatory stimulus.
-
Therapeutic Treatment: Induce an inflammatory response in your cells using an appropriate stimulus (e.g., LPS, TNF-α). At a specific time point after stimulation, remove the medium and add the medium containing this compound.
-
-
Incubation: Incubate the cells for the desired duration of the experiment.
-
Endpoint Analysis: After incubation, collect the cell supernatant and/or cell lysates for downstream analysis, such as cytokine measurement (ELISA), gene expression analysis (qPCR), or protein analysis (Western blot).
Measuring RASP Levels
A common method to assess the efficacy of this compound is to measure the levels of RASP, such as malondialdehyde (MDA).
-
Sample Collection: Collect cell culture supernatant or cell lysates from your experiment.
-
RASP Quantification: Use a commercially available colorimetric or fluorometric assay kit for the quantification of MDA or other RASP. These kits are typically based on the reaction of a chromogenic reagent with MDA to produce a stable colored product.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader and calculate the concentration of RASP based on a standard curve.
Visualizing Key Pathways and Workflows
Caption: this compound neutralizes RASP, inhibiting pro-inflammatory pathways.
References
- 1. Aldeyra to Present New this compound Data from Phase 2 Clinical Trial in Allergic Conjunctivitis at American Academy of Ophthalmology 2020 Annual Meeting | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. Aldeyra's Phase III clinical trial of this compound meets primary endpoint [clinicaltrialsarena.com]
- 4. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Reproxalap in Primary Cell Culture
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Reproxalap in primary cell culture experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small-molecule drug that acts as a reactive aldehyde species (RASP) inhibitor.[1][2] RASP, such as malondialdehyde and 4-hydroxy-2-nonenal, are highly reactive molecules that contribute to cellular damage and inflammation.[1][3] By scavenging and neutralizing these aldehydes, this compound mitigates inflammatory signaling cascades, including the NF-κB pathway, thereby reducing the release of pro-inflammatory cytokines.[2][3] This novel mechanism makes it a subject of interest for treating inflammatory conditions.[1][2]
Q2: What is a recommended starting concentration for this compound in primary cell culture?
Based on concentrations used in clinical trials (0.25% and 0.5%) and various in vitro and in vivo studies, a good starting point for primary cell culture experiments is to perform a dose-response study.[2][4] A broad range, from low nanomolar (nM) to high micromolar (µM), is recommended for initial screening to determine the optimal concentration for your specific primary cell type and experimental endpoint. A typical starting range could be 10 nM to 100 µM.
Q3: How should I dissolve and store this compound for in vitro studies?
This compound is a small molecule that should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is crucial to check the manufacturer's instructions for specific solubility information. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5] When preparing working concentrations, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[6]
Q4: Which primary cell types are most relevant for studying this compound's effects?
Given that this compound's clinical development has focused on ocular inflammatory diseases like dry eye disease and allergic conjunctivitis, primary cells from the eye are highly relevant.[1][7] This includes primary human corneal epithelial cells, conjunctival epithelial cells, or retinal pigment epithelial (RPE) cells. However, its anti-inflammatory mechanism is broadly applicable, so it can also be studied in various immune cells (e.g., macrophages, lymphocytes) or other cell types involved in inflammatory processes.[3][8]
Troubleshooting Guide
This section addresses common problems encountered when working with this compound in sensitive primary cell cultures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Viability or Cell Death After Treatment | 1. This compound concentration is too high: Primary cells can be highly sensitive to chemical compounds.[6]2. Solvent (DMSO) toxicity: Even low concentrations of DMSO can be harmful to some primary cell types.[5]3. Improper thawing/handling: Primary cells are fragile; osmotic shock or harsh centrifugation can reduce viability.[9][10] | 1. Perform a dose-response cytotoxicity assay (see Protocol 2) to determine the IC50 and select a non-toxic concentration for efficacy studies.2. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (medium + DMSO) to confirm the solvent is not the cause.3. Follow best practices for thawing primary cells: thaw quickly, dilute slowly in pre-warmed medium, and avoid harsh centrifugation unless necessary.[9][11] |
| Inconsistent or No Drug Effect Observed | 1. Sub-optimal drug concentration: The concentration may be too low to elicit a response.2. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.3. Cell passage number: Primary cells have a finite lifespan and can lose their characteristic responses at higher passage numbers.[6][10]4. Cell density: The effect of a drug can be dependent on cell confluency.[12][13] | 1. Test a wider range of concentrations in your dose-response experiment.2. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.3. Use early-passage primary cells and maintain a consistent passage number across all experiments.[10]4. Optimize and maintain a consistent cell seeding density for all experiments. |
| Cells Detaching from Culture Plate | 1. Drug-induced apoptosis or stress: High concentrations of this compound may be causing cells to lift.2. Inadequate matrix coating: Some primary cells require a specific extracellular matrix (e.g., collagen, fibronectin) for proper adherence.[9]3. Harsh pipetting or media changes: Physical stress can cause weakly adherent cells to detach. | 1. Lower the this compound concentration and re-assess cell morphology and viability.2. Ensure culture vessels are properly coated according to the protocol for your specific cell type.3. Be gentle during media changes and reagent additions. Add liquids slowly to the side of the well. |
| Contamination in Cell Culture | 1. Breach in sterile technique: Common source of bacterial or fungal contamination.2. Contaminated reagents: Media, serum, or the drug solution itself could be contaminated. | 1. Strictly adhere to aseptic techniques. Work in a certified biological safety cabinet and regularly sterilize all equipment.2. Filter-sterilize all prepared solutions, including the final working solution of this compound if possible. Use fresh, sterile reagents. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal working concentration of this compound for efficacy studies.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile multi-well plates (e.g., 96-well)
-
Assay reagents for measuring a relevant efficacy endpoint (e.g., ELISA kit for an inflammatory cytokine like IL-6 or TNF-α)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions from your stock solution. A common approach is a 10-point, 2-fold or 3-fold serial dilution covering a range from 10 nM to 100 µM. Remember to prepare a vehicle control (DMSO at the highest concentration used).
-
Induce Inflammation (if applicable): If your model requires an inflammatory stimulus (e.g., LPS for macrophages), add it to the cells before or concurrently with the drug, depending on your experimental design.
-
Treatment: Carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), based on the kinetics of the endpoint you are measuring.
-
Endpoint Measurement: After incubation, collect the cell culture supernatant or lyse the cells, depending on your assay. Measure the endpoint (e.g., cytokine concentration via ELISA) according to the manufacturer's protocol.
-
Data Analysis: Plot the measured response against the log of the this compound concentration. Use non-linear regression to fit a dose-response curve and calculate the EC50 (the concentration that gives half-maximal response). The optimal concentration for future experiments will typically be at or near the top of the curve's plateau.
Protocol 2: Assessing this compound Cytotoxicity (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the cells, which is critical for distinguishing between a specific therapeutic effect and a general cytotoxic effect.
Materials:
-
Primary cells and complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from Protocol 1 to seed cells and prepare serial dilutions of this compound. Treat the cells with the dilutions and incubate for the desired duration (e.g., 48 hours). Include untreated and vehicle controls.
-
Add MTT Reagent: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 (the concentration that reduces cell viability by 50%). For efficacy experiments, use concentrations well below the IC50 value.
Data Presentation
Table 1: Example this compound Concentration Ranges for Initial Screening
| Assay Type | Concentration Range (µM) | Purpose |
| Efficacy Screening | 0.01 - 10 | To determine the EC50 and the minimum effective dose. |
| Cytotoxicity Assay | 0.1 - 200 | To determine the IC50 and establish a non-toxic working range. |
| Mechanism of Action | Varies (based on EC50) | Typically 1x, 5x, and 10x the EC50, provided these are non-toxic. |
Table 2: Hypothetical Cytotoxicity Data for this compound
| Primary Cell Type | Incubation Time (h) | IC50 (µM) |
| Human Corneal Epithelial Cells | 48 | > 150 |
| Primary Human Macrophages | 48 | 85.6 |
| Primary Human T-Cells | 72 | 92.3 |
Note: These are example values. Actual IC50 will vary based on experimental conditions.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for this compound in inhibiting RASP-mediated inflammation.
Experimental Workflow Diagram```dot
Caption: Decision tree for troubleshooting unexpected cell death during experiments.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. scispace.com [scispace.com]
- 3. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 7. aldeyra.com [aldeyra.com]
- 8. researchgate.net [researchgate.net]
- 9. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. kosheeka.com [kosheeka.com]
- 11. promocell.com [promocell.com]
- 12. mdpi.com [mdpi.com]
- 13. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
Addressing mild transient instillation site irritation with Reproxalap in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RASP inhibitor Reproxalap in animal models, specifically addressing the observation of mild, transient instillation site irritation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class small-molecule modulator of Reactive Aldehyde Species (RASP).[1][2][3][4] RASP, such as malondialdehyde and 4-hydroxy-2-nonenal, are pro-inflammatory molecules that are elevated in various ocular and systemic inflammatory diseases.[5][6] this compound works by covalently binding to and sequestering RASP, thereby inhibiting upstream pro-inflammatory signaling cascades that involve NF-κB, inflammasomes, and scavenger receptor A.[5][6] This mechanism of action reduces the release of inflammatory cytokines and mitigates the inflammatory response.
Q2: Is instillation site irritation an expected finding with this compound in animal models?
Q3: How can I differentiate between mild, transient irritation related to this compound and a more severe adverse reaction in my animal model?
A3: Mild, transient irritation is typically characterized by slight redness or chemosis (swelling of the conjunctiva) that appears shortly after instillation and resolves within a few hours. A more severe reaction would involve persistent and significant signs of irritation such as corneal opacity, iritis, or severe conjunctival swelling and discharge that does not resolve quickly. Adherence to a standardized ocular irritation scoring system, such as the Draize scale, is crucial for objective assessment. If severe signs are observed, the animal should be immediately assessed by veterinary staff.
Q4: What are the key inflammatory pathways involved in ocular surface irritation?
A4: Ocular surface irritation involves a complex interplay of inflammatory pathways. Key pathways implicated include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the inflammasome pathway. Both of these are activated by various stimuli, including RASP. Activation of these pathways leads to the production and release of pro-inflammatory cytokines and chemokines, which recruit immune cells to the site of irritation and amplify the inflammatory response.[5][6]
Troubleshooting Guide: Mild Transient Instillation Site Irritation
This guide is designed to help researchers troubleshoot and manage mild, transient ocular irritation observed during the administration of this compound in animal models.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Mild conjunctival redness and/or slight swelling immediately following instillation, resolving within 1-2 hours. | This is consistent with the known profile of this compound and is likely a transient pharmacological effect. | - Document the observation using a standardized scoring system (see Experimental Protocols). - Continue with the planned study protocol, monitoring for any increase in severity or duration. - Ensure proper administration technique to avoid procedural irritation. |
| More pronounced or persistent redness, swelling, or signs of animal discomfort (e.g., excessive blinking, pawing at the eye). | - Improper administration technique: The tip of the dispenser may have touched the cornea or conjunctiva, causing mechanical irritation.[7][8] - Contamination: The ophthalmic solution or dispenser may be contaminated. - Incorrect formulation: The pH or osmolality of the vehicle may be causing irritation. - Individual animal sensitivity: Some animals may be more sensitive to the formulation. | - Review and refine the administration technique with all personnel involved. Ensure the dispenser tip does not touch the eye.[7][8] - Use a new, sterile bottle of the ophthalmic solution. - Verify the formulation details of the vehicle control to ensure it is non-irritating. - If the issue persists in a specific animal, consult with the attending veterinarian about potential removal from the study. |
| Corneal cloudiness, discharge, or any signs of moderate to severe irritation. | This is not typical for the expected mild, transient irritation and could indicate a more serious issue such as infection, corneal abrasion, or a severe reaction to the formulation. | - Cease administration immediately. - Consult with the attending veterinarian for a full ophthalmic examination. - Document the findings in detail. - Do not proceed with dosing in that animal without veterinary clearance. |
Data Presentation: Ocular Irritation Scoring
While specific preclinical data for this compound is not publicly available, researchers should meticulously record their own observations. The following table, based on the Draize ocular irritation scoring system, can be used to quantify findings.
Table 1: Ocular Irritation Scoring in Rabbit Model (Draize Method)
| Observation | Score | Description |
| Cornea | ||
| Opacity | 0 | No ulceration or opacity |
| 1 | Scattered or diffuse areas of opacity, details of iris clearly visible | |
| 2 | Easily discernible translucent area, details of iris slightly obscured | |
| 3 | Opalescent areas, no details of iris visible, size of pupil barely discernible | |
| 4 | Opaque cornea, iris not discernible through the opacity | |
| Area of Opacity | 1 | One-quarter of corneal surface or less |
| 2 | Greater than one-quarter but less than one-half | |
| 3 | Greater than one-half but less than three-quarters | |
| 4 | Greater than three-quarters to whole area | |
| Iris | ||
| 0 | Normal | |
| 1 | Folds above normal, congestion, swelling, circumcorneal injection (any or all of these); iris still reacting to light | |
| 2 | No reaction to light, hemorrhage, gross destruction | |
| Conjunctiva | ||
| Redness | 0 | Normal |
| 1 | Some blood vessels hyperemic (injected) | |
| 2 | Diffuse, crimson color, individual vessels not easily discernible | |
| 3 | Diffuse beefy red | |
| Chemosis | 0 | No swelling |
| 1 | Any swelling above normal (includes nictitating membrane) | |
| 2 | Swelling with lids about half-closed | |
| 3 | Swelling with lids more than half-closed | |
| 4 | Swelling with lids closed | |
| Discharge | 0 | No discharge |
| 1 | Any amount different from normal (does not include small amounts observed in inner canthus of normal animals) | |
| 2 | Discharge with moistening of the lids and hairs just adjacent to lids | |
| 3 | Discharge with moistening of the lids and hairs and considerable area around the eye |
Scores for cornea, iris, and conjunctiva are recorded at 1, 24, 48, and 72 hours after instillation.
Experimental Protocols
Modified Draize Test for Ocular Irritation
This protocol is a generalized version and should be adapted to specific institutional IACUC guidelines.
-
Animal Selection: Use healthy, adult albino rabbits.
-
Pre-examination: Examine both eyes of each animal 24 hours before the test to ensure no pre-existing irritation or defects.
-
Restraint: Gently restrain the rabbit. Wrapping the rabbit in a towel can help keep it calm and prevent injury.[9]
-
Administration:
-
Gently pull the lower eyelid away from the eyeball to form a pouch.[9]
-
Instill 0.1 mL of the this compound solution into the conjunctival sac.
-
Gently hold the eyelids together for about one second to prevent loss of the substance.
-
The contralateral eye remains untreated and serves as a control.
-
-
Observation:
-
Examine the treated eye at 1, 24, 48, and 72 hours post-instillation.
-
Score the cornea, iris, and conjunctiva according to the Draize scoring system (see Table 1).
-
-
Post-test: After the final observation, the eyes may be flushed with a sterile saline solution.
Visualizations
Signaling Pathways
Caption: this compound inhibits RASP, blocking downstream inflammatory pathways.
Experimental Workflow
Caption: Workflow for assessing ocular irritation in animal models.
Troubleshooting Logic
Caption: Decision tree for addressing observed ocular irritation.
References
- 1. Aldeyra Therapeutics Announces FDA Acceptance for Review of this compound New Drug Application for the Treatment of Dry Eye Disease [drugs.com]
- 2. ir.aldeyra.com [ir.aldeyra.com]
- 3. dryeyetimes.com [dryeyetimes.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stortvet.com [stortvet.com]
- 8. youtube.com [youtube.com]
- 9. How to Deliver Eye Medication to Rabbits: 10 Steps (with Pictures) [wikihow.pet]
Why did Reproxalap clinical trials fail to meet primary endpoints
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guides regarding the clinical trials of Reproxalap. The content addresses why some trials failed to meet their primary endpoints, offering insights into experimental design and potential confounding factors.
Frequently Asked Questions (FAQs)
Q1: Why did the initial New Drug Application (NDA) for this compound for Dry Eye Disease (DED) receive a Complete Response Letter (CRL) from the FDA?
A1: The FDA issued a CRL for the initial NDA because it "failed to demonstrate efficacy in adequate and well controlled studies in treating ocular symptoms associated with dry eyes."[1][2][3][4] The FDA concluded that at least one additional well-controlled study was necessary to demonstrate a positive effect on DED symptoms.[1][2][4] Methodological issues, such as differences in baseline scores between treatment arms in a previous chamber trial, were also cited as concerns that may have affected the interpretation of the results.[2]
Q2: What is the key difference between the "field trials" and "dry eye chamber" trials for this compound, and why might this have led to different outcomes?
A2: The primary difference lies in the environment in which efficacy is tested.
-
Field Trials: These studies evaluate the drug's performance in patients' everyday environments. This "real-world" setting introduces significant variability in environmental conditions (e.g., humidity, allergens, pollutants) and patient activities, which can make it challenging to demonstrate a statistically significant effect of the treatment compared to a placebo. A recently completed field trial for DED was numerically supportive of this compound but did not achieve statistical significance.[5][6]
-
Dry Eye Chamber Trials: These are challenge-model trials that use a controlled environment to regulate factors like temperature, humidity, and airflow.[4] This controlled setting is designed to induce DED symptoms in a standardized and reproducible manner, reducing variability and allowing for a more direct assessment of the drug's acute effects. This compound has demonstrated statistically significant success in reducing ocular discomfort in Phase 3 dry eye chamber trials.[5][6][7]
The discordant results suggest that while this compound may have a rapid effect in a controlled, provocative setting, demonstrating a consistent benefit over the noise of a real-world environment proved more challenging in at least one trial.
Q3: Did this compound clinical trials for Allergic Conjunctivitis also fail?
A3: No, the clinical trials for allergic conjunctivitis have been largely successful. Key Phase 3 trials, such as ALLEVIATE and INVIGORATE-2, met their primary and key secondary endpoints, demonstrating that this compound was statistically superior to placebo in reducing ocular itching.[8][9]
Q4: What is the mechanism of action of this compound?
A4: this compound is a first-in-class small-molecule modulator that inhibits Reactive Aldehyde Species (RASP).[1][10] RASP, such as malondialdehyde and 4-hydroxy-2-nonenal, are pro-inflammatory molecules that are elevated in inflammatory conditions like DED and allergic conjunctivitis.[10][11] By covalently binding to and trapping RASP, this compound is believed to reduce inflammation and subsequent tissue damage at the top of the inflammatory cascade.[10][11]
Troubleshooting Guide for Experimental Design
This section addresses specific issues that researchers might encounter when designing or interpreting studies involving RASP inhibitors like this compound.
Issue 1: High Placebo Response and Variability in Dry Eye Disease Symptom Trials.
-
Problem: DED symptom scores are subjective and highly susceptible to a placebo effect and environmental variability, as seen in the this compound "field trial" that missed its primary endpoint.[5][6]
-
Troubleshooting:
-
Utilize a Controlled Environment: For assessing acute symptom relief, a dry eye chamber provides a standardized environment, minimizing external variables.[4] This was the successful approach used in later this compound trials.[5][6]
-
Strict Patient Selection: Ensure stringent inclusion/exclusion criteria to enroll a homogenous patient population with a consistent baseline level of disease severity.
-
Standardized Symptom Assessment: Use validated questionnaires (e.g., Ocular Discomfort Scale) and provide clear instructions to patients on how to score their symptoms to reduce reporting variability.
-
Issue 2: Discrepancy Between Signs and Symptoms in Dry Eye Disease.
-
Problem: A treatment can show a statistically significant improvement in an objective sign of DED but fail to show a corresponding improvement in patient-reported symptoms, or vice-versa. The Phase 3 TRANQUILITY trial exemplified this, as it failed to meet its primary endpoint of ocular redness but achieved statistical significance for the secondary endpoint of the Schirmer test (a measure of tear production).[12][13]
-
Troubleshooting:
-
Co-primary Endpoints: Consider using co-primary endpoints that include both a validated sign and a validated symptom of DED. The FDA's draft guidance suggests that efficacy may be demonstrated with two trials for a sign and two trials for a symptom.[2]
-
Endpoint Selection: The choice of primary endpoint is critical. After the TRANQUILITY trial missed the redness endpoint, the subsequent TRANQUILITY-2 trial was modified to designate the Schirmer test as the sole primary endpoint, which it successfully met. For the NDA resubmission, ocular discomfort in a chamber setting was chosen as the primary endpoint, which was also met.[5][6]
-
Data from Key Clinical Trials
Dry Eye Disease (DED)
| Trial Name | Model | Primary Endpoint | Result | p-value |
| TRANQUILITY | Dry Eye Chamber | Ocular Redness | Not Met | N/A |
| TRANQUILITY-2 | Dry Eye Chamber | Schirmer Test (Tear Production) | Met | p=0.0001 |
| RENEW (Part 1) | Field | Ocular Dryness (VAS) | Met | p=0.0004 |
| Unnamed Phase 3 | Field | Not specified, symptom-focused | Not Met (numerically supportive) | N/A |
| Unnamed Phase 3 | Dry Eye Chamber | Ocular Discomfort (80-100 min) | Met | p=0.002 |
Allergic Conjunctivitis
| Trial Name | Model | Primary Endpoint | Result | p-value |
| ALLEVIATE (0.25%) | Conjunctival Allergen Challenge | Ocular Itch Score (AUC 10-60 min) | Met | <0.0001 |
| ALLEVIATE (0.5%) | Conjunctival Allergen Challenge | Ocular Itch Score (AUC 10-60 min) | Met | p=0.0025 |
| INVIGORATE-2 | Allergen Chamber | Ocular Itching Score | Met | <0.0001 |
Experimental Protocols
Dry Eye Chamber Protocol (Based on recent Phase 3 Trials)
-
Patient Screening: Patients with a history of DED are enrolled.[3][6]
-
Initial Chamber Exposure (Visit 2): Patients are administered a vehicle (placebo) solution before and during exposure to a controlled dry eye chamber. The chamber maintains specific environmental conditions designed to exacerbate DED symptoms.[4] This visit serves to qualify patients who demonstrate a sufficient symptomatic response.
-
Randomization & Dosing (Visit 3-4): Qualified patients are randomized to receive either 0.25% this compound or vehicle. Dosing occurs before and 50 minutes after entry into a second dry eye chamber session.
-
Efficacy Assessment: The primary endpoint, ocular discomfort, is assessed using a standardized scale (e.g., 0-100) at specified time points, typically between 80 and 100 minutes after chamber entry.[3][4]
Conjunctival Allergen Challenge (CAC) Protocol (ALLEVIATE Trial)
-
Patient Selection: Patients with a confirmed history of seasonal allergic conjunctivitis and a positive skin test to a relevant allergen are enrolled.
-
Baseline Assessment: Baseline ocular itching and redness scores are recorded.
-
Dosing: A single drop of the assigned test article (0.25% this compound, 0.5% this compound, or vehicle) is administered to each eye.
-
Allergen Challenge: Approximately 10 minutes after dosing, a specific seasonal allergen is instilled into the conjunctival cul-de-sac of each eye.
-
Efficacy Assessment: Ocular itch scores (0-4 scale) are evaluated at multiple time points. The primary endpoint is the area under the curve for the itch score from 10 to 60 minutes post-challenge.
Visualizations
This compound Mechanism of Action
References
- 1. The Phase 3 INVIGORATE Trial of this compound in Patients with Seasonal Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldeyra Therapeutics Announces Phase 3 TRANQUILITY Dry Eye Disease Trial Design - - Modern Optometry [modernod.com]
- 3. dryeyetimes.com [dryeyetimes.com]
- 4. optometrytimes.com [optometrytimes.com]
- 5. Aldeyra Therapeutics Announces Phase 3 TRANQUILITY Dry Eye Disease Trial Design | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 6. Aldeyra's Phase III clinical trial of this compound meets primary endpoint [clinicaltrialsarena.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. aldeyra.com [aldeyra.com]
- 9. | BioWorld [bioworld.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ir.aldeyra.com [ir.aldeyra.com]
- 13. Clinically Relevant Activity of the Novel RASP Inhibitor this compound in Allergic Conjunctivitis: The Phase 3 ALLEVIATE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproxalap: Investigating Potential Off-Target Effects in Preclinical Research
Technical Support Center
For researchers and drug development professionals, understanding the full pharmacological profile of an investigational drug is paramount. While Reproxalap has demonstrated a favorable safety profile in clinical trials, a thorough investigation of potential off-target effects during preclinical development is a critical step in drug discovery. This guide provides a framework for addressing questions and troubleshooting experiments related to the preclinical assessment of off-target effects for novel chemical entities like this compound.
Currently, specific preclinical data on this compound's off-target binding profiles from comprehensive screening panels are not extensively available in the public domain. The majority of published information focuses on its on-target mechanism as a potent inhibitor of Reactive Aldehyde Species (RASP) and its clinical safety. In extensive clinical trials involving over 2,900 patients, this compound has been generally well-tolerated, with no significant safety concerns reported.[1] The most frequently observed adverse event is mild and transient irritation at the site of application.[1]
This resource offers generalized experimental guidance and troubleshooting for researchers investigating potential off-target effects of novel drug candidates.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to investigate off-target effects in preclinical studies even if a drug appears safe in early testing?
A1: Investigating off-target effects is a cornerstone of preclinical safety assessment for several reasons:
-
Predicting Adverse Drug Reactions (ADRs): Off-target interactions are a primary cause of unexpected ADRs in later clinical stages or post-market. Identifying these potential liabilities early allows for risk mitigation and the development of safer drug candidates.
-
Understanding Mechanism of Action: A comprehensive off-target profile can provide a more complete picture of a drug's mechanism of action. Sometimes, an observed therapeutic effect may be due to a combination of on-target and off-target activities.
-
Improving Lead Optimization: Data from off-target screening can guide medicinal chemists in modifying a compound to enhance its selectivity and reduce unwanted interactions, leading to a more refined and safer drug candidate.
-
Regulatory Requirements: Regulatory agencies like the FDA require a thorough preclinical safety evaluation, which includes an assessment of potential off-target pharmacology, before approving a drug for human trials.
Q2: What are the common experimental approaches to identify potential off-target effects?
A2: A tiered approach is often employed:
-
In Silico Screening: Computational models can predict potential off-target interactions based on the chemical structure of the compound and its similarity to known ligands for various targets.
-
Broad Panel Screening: The compound is tested against a large panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes. This is typically done through binding assays or functional assays.
-
Follow-up Functional Assays: Any "hits" from the broad panel screening are further investigated using more specific functional assays to determine if the binding interaction translates into a biological effect (agonist, antagonist, or allosteric modulator).
-
Cell-based Assays and Phenotypic Screening: These assays can reveal unexpected cellular effects that may not be predicted by target-based approaches.
Q3: What should I do if my compound shows activity at an off-target receptor in a binding assay?
A3: A positive result in a binding assay is the first step. The following actions are recommended:
-
Determine Potency: Quantify the affinity of your compound for the off-target receptor by determining the Ki or IC50 value.
-
Assess Functional Activity: Perform a functional assay to understand the nature of the interaction (e.g., agonist, antagonist, inverse agonist).
-
Evaluate Selectivity: Compare the potency of the compound at the off-target receptor to its potency at the intended target. A large selectivity window is desirable.
-
Consider Therapeutic Index: Assess the potential for clinically relevant off-target effects at the expected therapeutic dose. If the off-target interaction only occurs at concentrations much higher than those required for the desired therapeutic effect, the risk may be low.
Troubleshooting Guides
Issue 1: High background signal or poor signal-to-noise ratio in a receptor binding assay.
-
Possible Cause: Non-specific binding of the radioligand or test compound.
-
Troubleshooting Steps:
-
Optimize the concentration of the radioligand.
-
Increase the number of washing steps.
-
Include a blocking agent (e.g., bovine serum albumin) in the assay buffer.
-
Test a different radioligand for the same target if available.
-
-
-
Possible Cause: Contamination of reagents or equipment.
-
Troubleshooting Steps:
-
Use fresh, high-quality reagents.
-
Ensure all labware is thoroughly cleaned or use disposable plastics.
-
-
-
Possible Cause: Inappropriate assay conditions.
-
Troubleshooting Steps:
-
Optimize incubation time and temperature.
-
Ensure the pH and ionic strength of the assay buffer are optimal for the target receptor.
-
-
Issue 2: Discrepancy between binding affinity and functional activity.
-
Possible Cause: The compound is an allosteric modulator.
-
Troubleshooting Steps:
-
Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site. They may not displace a radioligand that binds to the orthosteric site but can still modulate the receptor's function.
-
Perform functional assays in the presence of a known agonist to detect potential allosteric modulation.
-
-
-
Possible Cause: The compound is a partial agonist or antagonist.
-
Troubleshooting Steps:
-
Partial agonists may have high binding affinity but produce a submaximal response in a functional assay.
-
Characterize the full dose-response curve to determine the Emax of the compound relative to a full agonist.
-
-
-
Possible Cause: The binding assay and functional assay are conducted under different experimental conditions.
-
Troubleshooting Steps:
-
Ensure that buffer composition, temperature, and other experimental parameters are as similar as possible between the two assays.
-
-
Quantitative Data Presentation
While specific off-target data for this compound is not publicly available, the following table provides a hypothetical example of how such data would be presented for a novel compound after screening against a panel of common off-targets.
| Target Class | Specific Target | Assay Type | IC50 / Ki (µM) | % Inhibition at 10 µM |
| GPCRs | Adrenergic α1A | Binding | > 10 | < 20% |
| Dopamine D2 | Binding | 8.5 | 55% | |
| Histamine H1 | Binding | > 10 | < 15% | |
| Kinases | EGFR | Enzymatic | > 10 | < 10% |
| VEGFR2 | Enzymatic | > 10 | < 5% | |
| Ion Channels | hERG | Electrophysiology | > 30 | < 10% at 30 µM |
| Enzymes | COX-1 | Enzymatic | > 10 | < 20% |
| COX-2 | Enzymatic | > 10 | < 18% |
This is a hypothetical table for illustrative purposes only.
Experimental Protocols
Protocol: General Radioligand Binding Assay for Off-Target Screening
Objective: To determine the binding affinity of a test compound for a specific receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors).
-
Test compound (e.g., this compound).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, vehicle control, or non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-old wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Experimental workflow for preclinical off-target effect assessment.
Caption: On-target vs. potential off-target signaling pathways.
References
Technical Support Center: Managing Variability in the Allergen Chamber Model with Reproxalap
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the allergen chamber model with Reproxalap. Our goal is to help you manage variability and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in ocular itching and redness scores among subjects in the control group. What are the potential causes and how can we mitigate this?
A1: High variability in control subjects can stem from several factors. Here’s a troubleshooting guide:
-
Subject-Specific Allergen Sensitivity: Ensure all subjects have a confirmed history of moderate to severe allergic conjunctivitis and a positive skin test to the specific allergen being used (e.g., ragweed pollen).[1][2] Pre-screening within the allergen chamber to confirm a minimum baseline itching and redness score (e.g., ≥2.5 for itching and ≥2.0 for redness on a 0-4 scale) is crucial for subject selection.[2][3]
-
Inconsistent Allergen Exposure: Verify the stability and uniformity of the allergen concentration within the chamber. The target concentration should be maintained throughout the exposure period (e.g., 3500 ± 500 grains/m³ for ragweed pollen).[1][2] Regular calibration and monitoring of the allergen dispersal system are essential.
-
Placebo and Nocebo Effects: The controlled environment of an allergen chamber can sometimes lead to placebo (improvement in symptoms without active treatment) or nocebo (worsening of symptoms) effects. To minimize this, ensure proper blinding of both subjects and investigators.[1] A crossover study design, where each subject serves as their own control, can also help to reduce inter-subject variability.[1][4]
-
Priming Effects: Repeated exposure to allergens can sometimes "prime" the immune system, leading to a more pronounced response in subsequent challenges. A sufficient washout period between allergen exposures is critical. In the INVIGORATE trial, a 2-week washout period was implemented.[1][4]
Q2: How can we ensure consistent and reproducible scoring of ocular itching and redness?
A2: Consistent scoring is paramount for reducing variability.
-
Standardized Scoring Scales: Utilize validated scoring scales for ocular itching (patient-reported) and redness (investigator-assessed). A common scale is the 0-4 point scale, where 0 represents no symptoms and 4 represents severe symptoms.
-
Investigator Training: All investigators assessing ocular redness should be thoroughly trained on the scoring criteria to ensure inter-rater reliability.
-
Patient Instruction: Provide clear instructions to subjects on how to score their ocular itching at specified time points. This ensures consistency in how they are reporting their symptoms.
-
Objective Measurement Tools: While subjective scoring is common, consider incorporating objective measures to complement the data. This could include digital imaging analysis for redness or other advanced techniques.
Q3: We are not observing the expected therapeutic effect of this compound. What are some potential reasons?
A3: If this compound is not showing the expected efficacy, consider the following:
-
Dosing and Administration: Confirm the correct concentration of this compound is being used (clinical trials have primarily used 0.25% and 0.5% solutions).[5][6] Ensure the administration protocol is followed precisely. In several studies, one drop was administered to each eye just before entering the allergen chamber, with a second dose administered 90 minutes later.[1][2]
-
Timing of Assessments: The therapeutic effect of this compound has been observed to be rapid.[2] Ensure that symptom assessments are being conducted at the appropriate time points to capture the onset and duration of action. In the INVIGORATE trials, assessments were performed from 110 to 210 minutes after chamber entry.
-
Mechanism of Action: this compound is a Reactive Aldehyde Species (RASP) inhibitor.[7] It targets the inflammatory cascade downstream of histamine release. Therefore, its effect profile may differ from traditional antihistamines. Understanding this mechanism is key to interpreting the results correctly.
-
Subject Population: Ensure the enrolled subjects meet the inclusion criteria of having allergic conjunctivitis that is, at least in part, mediated by the inflammatory pathways targeted by this compound.
Q4: A subject is experiencing mild and transient irritation upon instillation of this compound. Is this a known side effect?
A4: Yes, mild and transient instillation site irritation is the most commonly reported adverse event associated with this compound in clinical trials.[8] It is important to document these events, but they have not been associated with serious safety concerns and typically do not lead to discontinuation of treatment.
Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of this compound in the allergen chamber model for the treatment of allergic conjunctivitis.
Table 1: Summary of this compound Clinical Trials in Allergic Conjunctivitis
| Trial Name | Phase | Number of Patients | This compound Concentration(s) | Primary Endpoint |
| INVIGORATE | 3 | 95 | 0.25% | Ocular Itching Score |
| INVIGORATE-2 | 3 | 131 | 0.25% | Ocular Itching Score |
| ALLEVIATE | 3 | 318 | 0.25%, 0.5% | Ocular Itching Score |
| Phase 2 Allergen Chamber | 2 | 70 | 0.25%, 0.5% | Ocular Itching & Redness |
Table 2: Efficacy of this compound on Ocular Itching
| Trial | This compound Concentration | Outcome | p-value |
| INVIGORATE | 0.25% | Significant reduction in ocular itching | <0.001 |
| INVIGORATE-2 | 0.25% | Significant reduction in ocular itching across all prespecified comparisons | <0.0001 |
| ALLEVIATE | 0.25% | Statistically significant reduction in ocular itching | <0.0001 |
| ALLEVIATE | 0.5% | Statistically significant reduction in ocular itching | 0.0025 |
Table 3: Efficacy of this compound on Ocular Redness
| Trial | This compound Concentration | Outcome | p-value |
| INVIGORATE | 0.25% | Significant reduction in ocular redness | <0.001 |
| INVIGORATE-2 | 0.25% | Significant reduction in ocular redness | 0.004 |
Experimental Protocols
Detailed Methodology for a Typical Allergen Chamber Experiment with this compound
This protocol is a synthesis of methodologies reported in the INVIGORATE, INVIGORATE-2, and other related allergen chamber trials.[1][2]
-
Subject Selection:
-
Recruit adult subjects with a documented history of moderate to severe seasonal allergic conjunctivitis for at least two years.[2]
-
Confirm a positive skin prick test to the allergen to be used in the chamber (e.g., ragweed pollen).[1]
-
Conduct a qualification visit where subjects are exposed to the allergen in the chamber to ensure they meet a minimum threshold for ocular itching and redness scores (e.g., itching score ≥ 2.5 and redness score ≥ 2.0 on a 0-4 scale).[2][3]
-
-
Study Design:
-
Allergen Chamber Parameters:
-
Treatment Administration:
-
On the day of the trial, administer one drop of the assigned treatment (e.g., 0.25% this compound ophthalmic solution or vehicle) to each eye of the subject just prior to entering the allergen chamber.[1][2]
-
Administer a second dose of the same treatment 90 minutes after the initial dose, while the subject is still in the chamber.[1][2]
-
-
Assessments:
-
Subjects remain in the allergen chamber for a total of 3.5 hours.[1][2]
-
Ocular Itching: Subjects self-report their ocular itching score using a 0-4 scale at regular intervals (e.g., every 10 minutes) throughout the chamber exposure.
-
Ocular Redness: A trained investigator assesses and scores ocular redness using a 0-4 scale at the same regular intervals.
-
Other Assessments: Additional endpoints such as ocular tearing can also be assessed.
-
Safety Monitoring: Monitor subjects for any adverse events throughout the trial.
-
-
Data Analysis:
-
The primary endpoint is typically the change from baseline in the ocular itching score.
-
Secondary endpoints often include the change from baseline in the ocular redness score.
-
Statistical analysis is performed to compare the effects of this compound to the vehicle.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound and the allergen chamber model.
Caption: this compound's mechanism of action in the allergic inflammatory cascade.
Caption: A typical crossover experimental workflow for an allergen chamber study.
References
- 1. The Phase 3 INVIGORATE Trial of this compound in Patients with Seasonal Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Improves Signs and Symptoms of Allergic Conjunctivitis in an Allergen Chamber: A Real-World Model of Allergen Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldeyra Therapeutics Announces Publication of Phase 2 Clinical Trial of this compound in Allergen Chamber Model | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. The Phase 3 INVIGORATE Trial of this compound in Patients with Seasonal Allergic Conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinically Relevant Activity of the Novel RASP Inhibitor this compound in Allergic Conjunctivitis: The Phase 3 ALLEVIATE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aao.org [aao.org]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound Activity and Estimation of Clinically Relevant Thresholds for Ocular Itching and Redness in a Randomized Allergic Conjunctivitis Field Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproxalap Stability in Cell Culture Media: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Reproxalap in common cell culture media. As a novel reactive aldehyde species (RASP) inhibitor, understanding its stability under experimental conditions is crucial for obtaining reliable and reproducible results.[1][2] This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during in vitro studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640?
A1: While specific public data on this compound's stability in cell culture media is limited, based on general principles for small molecules, it is anticipated to be reasonably stable for the duration of typical cell-based assays. However, factors such as media composition, pH, temperature, and exposure to light can influence its stability. We recommend performing a stability assessment under your specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve this compound in anhydrous DMSO at a high concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. A product data sheet suggests that stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.
Q3: Can I add this compound directly to my complete cell culture medium containing serum?
A3: Yes, you can add the diluted this compound solution to your complete cell culture medium. However, it is crucial to ensure thorough mixing to achieve a homogenous concentration. Be aware that components in serum can potentially interact with small molecules. Therefore, for sensitive assays, a pre-incubation of this compound in the complete medium for a short period before adding to the cells might be considered to assess any immediate precipitation or interaction.
Q4: What are the potential signs of this compound degradation in my cell culture experiment?
A4: Signs of degradation could include a loss of biological activity, unexpected changes in cell morphology, or the appearance of precipitate in the culture medium. If you observe inconsistent results or a decrease in the expected efficacy of this compound over time, degradation should be considered as a potential cause.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, prepare fresh working solutions of this compound from frozen stock for each experiment. Avoid prolonged exposure of this compound-containing media to light and elevated temperatures. Ensure the pH of your cell culture medium remains stable throughout the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | Degradation of this compound in stock solution or cell culture medium. | Prepare fresh stock solutions. Perform a stability study of this compound in your specific cell culture medium at the working concentration and incubation time. Use a reliable analytical method like HPLC-UV or LC-MS/MS to quantify the remaining this compound. |
| Precipitate forms after adding this compound to the cell culture medium. | Poor solubility of this compound at the working concentration or interaction with media components. | Ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid solvent-induced precipitation. Test the solubility of this compound in the basal medium and complete medium at the desired concentration before starting the experiment. |
| Variability in results between different experimental batches. | Inconsistent preparation of this compound solutions or variations in incubation conditions. | Standardize the protocol for preparing and diluting this compound. Ensure consistent incubation times, temperatures, and CO2 levels for all experiments. Aliquot and use single-use stock solutions to avoid variability from freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions: Dilute the this compound stock solution in the cell culture medium (with and without serum) to the final desired experimental concentration (e.g., 10 µM).
-
Timepoint 0: Immediately after preparation, take an aliquot (e.g., 100 µL) of the this compound-containing medium, and store it at -80°C. This will serve as the baseline (T=0) sample.
-
Incubation: Incubate the remaining this compound-containing medium in a sterile, capped tube at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points: At desired time points (e.g., 2, 8, 24, 48, and 72 hours), collect aliquots (e.g., 100 µL) and immediately store them at -80°C until analysis.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins, add 2 volumes of cold acetonitrile to each sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of water with 0.1% formic acid and acetonitrile to elute this compound.
-
Monitor the absorbance at the appropriate wavelength for this compound (a wavelength scan should be performed to determine the optimal wavelength).
-
Quantify the peak area corresponding to this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical stability data for this compound in different cell culture media at a working concentration of 10 µM, incubated at 37°C.
Table 1: Stability of this compound in DMEM
| Time (hours) | % this compound Remaining (DMEM without FBS) | % this compound Remaining (DMEM with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98.5 | 97.2 |
| 8 | 95.1 | 93.8 |
| 24 | 88.7 | 85.4 |
| 48 | 79.3 | 75.1 |
| 72 | 70.1 | 65.9 |
Table 2: Stability of this compound in RPMI-1640
| Time (hours) | % this compound Remaining (RPMI-1640 without FBS) | % this compound Remaining (RPMI-1640 with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 99.1 | 98.0 |
| 8 | 96.5 | 95.2 |
| 24 | 90.2 | 88.1 |
| 48 | 82.4 | 79.5 |
| 72 | 74.3 | 71.0 |
Visualizations
Signaling Pathway of this compound
This compound is a reactive aldehyde species (RASP) inhibitor. RASP, such as malondialdehyde and 4-hydroxynonenal, are pro-inflammatory molecules that can activate downstream inflammatory pathways. By sequestering RASP, this compound can mitigate inflammatory responses.
Caption: Mechanism of action of this compound as a RASP inhibitor.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for assessing this compound stability in cell culture media.
References
Technical Support Center: Vehicle Effects in Reproxalap Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and adjusting for vehicle effects in control groups during experiments with Reproxalap. The following information is intended to aid in the design of robust experiments and the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the vehicle used in this compound clinical trials?
The specific, proprietary formulation of the this compound vehicle is not publicly disclosed in detail. Clinical trial literature describes it as the "drug product without the active ingredient"[1]. Ophthalmic vehicles are typically aqueous solutions designed to be isotonic and pH-balanced for ocular comfort. They often contain a variety of excipients to maintain stability, sterility, and improve drug delivery.
Q2: What are common excipients found in ophthalmic vehicles and what are their potential effects?
Ophthalmic vehicles may contain a variety of inactive ingredients that can have a physiological effect on the ocular surface. Understanding these potential effects is crucial for interpreting results from a vehicle-controlled study. Common excipients include:
-
Viscosity Enhancers: Agents like polyvinyl alcohol (PVA) and hyaluronic acid are used to increase the residence time of the drop on the ocular surface. These can have a lubricating effect, potentially improving symptoms of dryness.
-
Buffers and pH Adjusters: These are used to maintain the pH of the solution for drug stability and comfort.
-
Tonicity Adjusting Agents: These are used to make the formulation isotonic with tears to prevent stinging or discomfort upon instillation.
-
Preservatives: In multi-dose formulations, preservatives like benzalkonium chloride (BAK) are included to prevent microbial growth[2]. Preservatives, particularly BAK, have been shown to have cytotoxic effects on the ocular surface and can exacerbate dry eye symptoms with long-term use[3][4][5][6][7].
-
Stabilizers and Bioprotectants: Ingredients like trehalose can be used to protect the active ingredient and have also been shown to be beneficial in treating dry eye syndrome[2].
Q3: Is a "placebo effect" common in ophthalmic studies, particularly for dry eye?
Yes, a significant placebo or vehicle effect is well-documented in clinical trials for dry eye disease[8][9][10][11][12]. The vehicle itself can provide some relief of symptoms simply by lubricating the eye. This underscores the importance of a vehicle-controlled design to differentiate the therapeutic effect of the active pharmaceutical ingredient (API) from the non-specific effects of the formulation.
Troubleshooting Guide: Unexpected Vehicle Control Group Effects
Encountering unexpected positive or negative effects in your vehicle control group can be challenging. This guide provides a systematic approach to troubleshooting these issues.
Issue: The vehicle control group shows a significant improvement in signs or symptoms.
Possible Causes & Actionable Steps:
-
Inherent Lubricating Effect of the Vehicle: The vehicle formulation may be providing a beneficial lubricating or hydrating effect.
-
Action: Analyze the magnitude of the effect in the vehicle group in comparison to the this compound-treated group. A statistically significant difference between the active and vehicle groups, even if both improve from baseline, indicates a true drug effect.
-
-
Active Properties of Excipients: Certain excipients may have therapeutic properties.
-
Action: If the vehicle composition is known, review the literature for the known ocular effects of each component.
-
-
Regression to the Mean: Subjects with high baseline symptom scores may naturally show improvement over time.
-
Action: Ensure proper randomization and baseline measurements to account for this statistical phenomenon.
-
Issue: The vehicle control group shows a worsening of signs or symptoms (e.g., increased irritation).
Possible Causes & Actionable Steps:
-
Preservative Effects: Preservatives like BAK can cause ocular surface irritation.
-
Action: If using a preserved vehicle, consider if the irritation profile matches known preservative side effects. Compare with historical data for similar vehicles if available.
-
-
pH or Tonicity Issues: An improperly formulated vehicle can cause discomfort.
-
Action: Verify the pH and osmolality of the vehicle solution to ensure they are within a comfortable physiological range.
-
-
Sensitivity to a Specific Excipient: A subject or a sub-group of subjects may have a sensitivity to a particular component of the vehicle.
-
Action: Review individual subject data to identify any outliers or patterns.
-
Quantitative Data on Vehicle and Placebo Effects in Dry Eye Trials
The following tables summarize the magnitude of placebo and vehicle effects observed in large-scale analyses of dry eye clinical trials. This data can serve as a benchmark when evaluating the performance of your own control groups.
Table 1: Meta-Analysis of Placebo Effects on Dry Eye Symptoms and Signs
| Outcome Measure | Mean Change from Baseline in Placebo Group | 95% Confidence Interval |
| Ocular Surface Disease Index (OSDI) | -8.44 | -11.56 to -5.33 |
| Tear Breakup Time (TBUT) in seconds | +0.50 | +0.13 to +0.87 |
| Corneal Staining Score | -0.55 | -0.90 to -0.20 |
| Conjunctival Staining Score | -0.46 | -0.91 to -0.02 |
Data from a meta-analysis of 49 eligible trials including 3,529 participants in placebo groups.[9]
Table 2: Placebo Effects in the Dry Eye Assessment and Management (DREAM) Study
| Outcome Measure | Mean Change from Baseline at 12 Months in Placebo Group |
| OSDI Total Score | -10.4 points |
| Conjunctival Staining Score | -0.5 points |
| Corneal Staining Score | -0.9 points |
| Tear Breakup Time (TBUT) | +0.7 seconds |
Data from a secondary analysis of 164 participants in the placebo group of the DREAM study.[8]
Experimental Protocols & Methodologies
A robust experimental design is critical to isolating the effects of this compound from those of its vehicle.
Key Experimental Design: Randomized, Double-Masked, Vehicle-Controlled Study
-
Subject Recruitment and Baseline Assessment:
-
Recruit subjects that meet the specific inclusion/exclusion criteria for the disease model being studied.
-
Perform comprehensive baseline assessments of all relevant signs (e.g., ocular redness, corneal staining) and symptoms (e.g., ocular discomfort, itching).
-
-
Randomization:
-
Randomly assign subjects to either the this compound treatment group or the vehicle control group. Randomization should be stratified based on key baseline characteristics to ensure balanced groups.
-
-
Masking (Blinding):
-
Both the subjects and the investigators assessing the outcomes should be unaware of the treatment assignment (double-masked). The this compound and vehicle solutions should be identical in appearance, packaging, and labeling.
-
-
Treatment Administration:
-
Define a clear dosing schedule (e.g., one drop in each eye, four times daily). Ensure subjects are properly trained on self-administration to promote compliance.
-
-
Follow-up Assessments:
-
Conduct follow-up visits at predefined time points to assess changes in signs and symptoms from baseline.
-
-
Data Analysis:
-
The primary efficacy endpoint is typically the comparison of the change from baseline between the this compound group and the vehicle group. Statistical methods such as Analysis of Covariance (ANCOVA) are often used, with baseline values as a covariate.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in reducing ocular inflammation.
Experimental Workflow for a Vehicle-Controlled Study
Caption: Standard workflow for a randomized, vehicle-controlled clinical trial.
Troubleshooting Logic for Unexpected Control Group Results
Caption: Decision tree for troubleshooting unexpected outcomes in a vehicle control group.
References
- 1. Aldeyra's Phase III clinical trial of this compound meets primary endpoint [clinicaltrialsarena.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of common ophthalmic preservatives on ocular health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of common ophthalmic preservatives on ocular health (2001) | Robert J. Noecker | 304 Citations [scispace.com]
- 7. optometrytimes.com [optometrytimes.com]
- 8. Magnitude and Predictors of the Placebo Effects in the Dry Eye Assessment and Management Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Predictive factors for the placebo effect in clinical trials for dry eye: a pooled analysis of three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ophthalmology360.com [ophthalmology360.com]
- 12. ovid.com [ovid.com]
Technical Support Center: Interpreting Dose-Response Curves for Reproxalap in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting dose-response curves for Reproxalap in various cell lines. While specific preclinical dose-response data for this compound is not extensively published, this resource offers detailed experimental protocols, troubleshooting guides, and FAQs to enable researchers to generate and interpret their own data effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class small-molecule modulator of Reactive Aldehyde Species (RASP).[1][2][3] RASP are highly reactive molecules that contribute to inflammation and cellular damage.[4] this compound works by covalently binding to and neutralizing RASP, thereby reducing inflammatory signaling.[4]
Q2: Which cell lines are relevant for studying the effects of this compound?
Given this compound's development for ocular inflammatory diseases, relevant cell lines include:
-
Human Corneal Epithelial Cells (HCE-T): To assess effects on the outer layer of the cornea.
-
Human Conjunctival Fibroblasts (HConF): To study effects on the connective tissue of the conjunctiva.
-
Retinal Pigment Epithelial Cells (ARPE-19): For investigating potential effects on the retina.
-
Immune cells (e.g., THP-1 monocytes, Jurkat T cells): To evaluate the anti-inflammatory effects on immune cell activation and cytokine release.
Q3: What are the expected outcomes of treating ocular cell lines with this compound?
Based on its mechanism of action, this compound is expected to:
-
Reduce the levels of intracellular RASP.
-
Inhibit the activation of pro-inflammatory signaling pathways such as NF-κB and the inflammasome.
-
Decrease the secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).
-
Protect cells from RASP-induced cytotoxicity.
Q4: How should a typical dose-response curve for this compound be interpreted?
A dose-response curve for this compound will typically be sigmoidal. Key parameters to analyze are:
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound that elicits 50% of the maximum inhibitory effect (e.g., 50% reduction in cytokine release). A lower IC50 indicates higher potency.[5][6]
-
EC50 (Half-maximal effective concentration): The concentration that produces 50% of the maximum protective effect (e.g., 50% increase in cell viability against a toxic challenge).
-
Emax (Maximum effect): The maximum inhibitory or protective effect achievable with the compound.
Data Presentation: Hypothetical Dose-Response Data for this compound
As specific preclinical data is limited, the following table presents hypothetical IC50 values for this compound in different cell lines to illustrate expected potency. This data is for illustrative purposes only.
| Cell Line Model | Assay Type | Endpoint Measured | Hypothetical IC50 (µM) |
| Human Corneal Epithelial (HCE-T) | RASP Inhibition Assay | Intracellular RASP levels | 5 - 15 |
| Human Conjunctival Fibroblasts (HConF) | Cytokine Release Assay (LPS-stimulated) | IL-6 Secretion | 10 - 25 |
| THP-1 Monocytes | Inflammasome Activation Assay | IL-1β Secretion | 2 - 10 |
| HCE-T | Cell Viability Assay (H2O2 challenge) | Protection from Oxidative Stress | 15 - 30 |
Experimental Protocols
Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability of ocular cell lines, with or without an inflammatory or oxidative challenge.
Methodology:
-
Cell Seeding: Plate cells (e.g., HCE-T) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment:
-
For cytotoxicity assessment of this compound alone, replace the medium with the this compound dilutions.
-
For protective effect assessment, pre-incubate cells with this compound dilutions for a specified time (e.g., 1-2 hours) before adding a stressor (e.g., H₂O₂ for oxidative stress, or a high concentration of a RASP like 4-HNE).
-
-
Incubation: Incubate the plate for a duration relevant to the stressor and cell type (e.g., 24-48 hours).
-
Viability Assessment: Use a suitable cell viability reagent such as MTT, MTS, or a resazurin-based assay. Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the untreated control (and/or vehicle control) and plot the percentage of cell viability against the log concentration of this compound. Fit a sigmoidal dose-response curve to determine the EC50 (for protective effects) or IC50 (for cytotoxic effects).
RASP Inhibition Assay
Objective: To quantify the ability of this compound to reduce intracellular RASP levels.
Methodology:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well or 96-well plate) and treat with various concentrations of this compound.
-
RASP Induction: Induce RASP formation using a known inducer, such as exposure to UV radiation or treatment with a pro-oxidant.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
RASP Quantification: Measure RASP levels using a commercially available kit that detects specific aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), often through a colorimetric or fluorometric reaction.
-
Data Analysis: Plot the RASP levels against the log concentration of this compound and determine the IC50.
NF-κB Activation Assay
Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Use a cell line with a robust NF-κB response (e.g., THP-1 or a reporter cell line). Pre-treat the cells with different concentrations of this compound.
-
NF-κB Stimulation: Stimulate NF-κB activation with an appropriate agonist, such as TNF-α or Lipopolysaccharide (LPS).
-
Assessment of NF-κB Activation:
-
Immunofluorescence: Fix and stain the cells for the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI). Quantify the nuclear translocation of p65 using high-content imaging.
-
Western Blot: Prepare nuclear and cytoplasmic extracts and perform a Western blot to detect p65 in each fraction.
-
Reporter Assay: If using a reporter cell line, measure the reporter gene expression (e.g., luciferase or GFP).
-
-
Data Analysis: Quantify the inhibition of NF-κB activation at each this compound concentration and calculate the IC50.
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting RASP-mediated inflammation.
Caption: A generalized workflow for generating dose-response curves in vitro.
References
- 1. dryeyetimes.com [dryeyetimes.com]
- 2. Aldeyra Therapeutics Announces FDA Acceptance for Review of this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. drugs.com [drugs.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Investigating Off-Target Kinase Inhibition Potential of Reproxalap
This technical support guide provides researchers, scientists, and drug development professionals with a framework for investigating the potential off-target kinase inhibition profile of Reproxalap. While this compound's primary mechanism is not kinase inhibition, assessing off-target activity is a critical step in preclinical safety and mechanism-of-action studies for any novel small molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class investigational drug that acts as a small-molecule modulator of Reactive Aldehyde Species (RASP).[1][2][3][4][5] Its mechanism involves neutralizing these highly reactive molecules, which are implicated in causing cellular damage and inflammation.[1] By scavenging RASP, this compound reduces oxidative stress and inflammation, making it a promising candidate for treating ocular inflammatory diseases such as dry eye disease and allergic conjunctivitis.[1][6][7][8] The anti-inflammatory effect occurs high up in the inflammatory cascade, potentially blocking NF-κB translocation and inflammasome activation.[6]
Q2: Is there publicly available data on this compound's off-target kinase inhibition profile?
Currently, there is no comprehensive, publicly available data from broad-panel kinase screening assays for this compound. For investigational compounds, detailed pharmacology and toxicology data, including off-target screening results, are often proprietary and submitted to regulatory agencies like the FDA as part of the New Drug Application (NDA) process.[2][3][9] While clinical trials involving over 2,900 patients have not indicated significant safety concerns beyond mild and transient instillation site irritation, specific kinase inhibition data is not in the public domain.[3][9]
Q3: Why is it important to screen for off-target kinase inhibition for a non-kinase targeted drug?
Screening for off-target kinase activity is crucial for several reasons:
-
Safety and Toxicity: The human genome contains over 500 protein kinases that regulate nearly every aspect of cellular life. Unintended inhibition of these kinases can lead to adverse effects and toxicity. For example, inhibition of certain kinases has been linked to cardiotoxicity.[10]
-
Mechanism Elucidation: Identifying off-target interactions helps to fully understand a compound's biological activity. An observed phenotype in a cellular assay could be due to an unknown off-target effect rather than the intended mechanism.[11]
-
Regulatory Requirements: Regulatory bodies often require broad off-target profiling as part of the preclinical safety assessment for new chemical entities.
-
Polypharmacology: A compound may have beneficial effects through multiple targets. Identifying these "off-targets" can open new therapeutic avenues or explain a drug's efficacy profile.[10]
Q4: How can I design an experiment to test this compound for potential off-target kinase inhibition?
A typical workflow involves a tiered approach, starting with a broad screen followed by more detailed validation of any identified "hits."
This process begins with a broad screen to identify potential interactions, followed by dose-response studies to confirm potency, and finally cellular assays to confirm that the interaction occurs in a biological context.
Q5: What are common issues encountered during kinase screening, and how can they be addressed? (Troubleshooting Guide)
| Issue / Pitfall | Potential Cause(s) | Troubleshooting / Mitigation Strategy |
| False Positives | Compound interference with the assay technology (e.g., light scattering, fluorescence quenching), compound aggregation, non-specific protein binding. | 1. Run compound in control assays lacking kinase or substrate. 2. Include detergents (e.g., Tween-20) in assay buffers to reduce aggregation. 3. Use orthogonal assays with different detection methods (e.g., fluorescence vs. luminescence) to validate hits. |
| False Negatives | Compound instability in assay buffer, low potency, incorrect ATP concentration used. | 1. Assess compound stability under assay conditions. 2. For ATP-competitive inhibitors, run assays at the Kₘ for ATP to ensure detection of even weaker binders. 3. Ensure the highest tested concentration is sufficient to detect relevant activity. |
| Poor Reproducibility | Reagent variability (lot-to-lot), inconsistent incubation times, plate edge effects, instrument variability. | 1. Qualify all new reagent lots. 2. Automate liquid handling where possible. 3. Avoid using outer wells of microplates or use barrier plates. 4. Include robust positive and negative controls (e.g., Staurosporine, DMSO) on every plate. |
| IC50 Value Shift | Difference in assay format (biochemical vs. cellular), cell permeability issues, presence of plasma proteins. | 1. This is expected. Biochemical IC50s measure direct target inhibition, while cellular EC50s account for cell entry, efflux, and target engagement in a complex environment. 2. Use cellular target engagement assays to confirm the compound reaches its target in cells. |
Experimental Protocols
Protocol: In Vitro Kinase Profiling using a Luminescent ATP-Detection Assay
This protocol provides a generalized method for screening a compound like this compound against a panel of kinases.
Objective: To determine the percent inhibition of a panel of protein kinases by this compound at a single concentration.
Materials:
-
Kinase Panel Kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
-
Purified, active kinases and their corresponding preferred substrates
-
This compound, dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase buffer (typically includes HEPES, MgCl₂, Brij-35, EGTA)
-
ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a 200 µM working solution by diluting the stock in kinase buffer. This will be the 2x final concentration for a 10 µM screen. Prepare similar dilutions for the positive control.
-
Assay Plate Setup:
-
Test Wells: Add 2.5 µL of the 2x this compound working solution.
-
Positive Control Wells: Add 2.5 µL of the 2x positive control solution.
-
Negative Control (0% Inhibition) Wells: Add 2.5 µL of kinase buffer containing 1% DMSO.
-
-
Kinase/Substrate Addition: Prepare a 2x kinase/substrate mix in kinase buffer. Add 2.5 µL of this mix to each well.
-
Initiate Reaction: Prepare a 2x ATP solution. Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final volume is 10 µL, containing 1x kinase, 1x substrate, 1x ATP (e.g., 10 µM), and 1x compound (e.g., 10 µM this compound).
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add 10 µL of the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP. Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the plate on a luminometer. The light output is inversely correlated with kinase activity.
Data Analysis:
-
Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Test: Signal from this compound wells
-
Signal_Max: Average signal from negative control (DMSO) wells
-
Signal_Min: Average signal from positive control (Staurosporine) wells
-
Data Presentation
Results from a primary screen should be summarized in a clear, tabular format. Any kinase showing significant inhibition (a "hit," often defined as >50% inhibition) would be selected for follow-up IC50 determination.
Table 1: Example Data from a Hypothetical Kinase Screen of this compound
| Kinase Target | Kinase Family | % Inhibition at 10 µM this compound | Hit ( >50%) |
| ABL1 | Tyrosine Kinase | 8% | No |
| AKT1 | Serine/Threonine | 15% | No |
| CDK2 | Serine/Threonine | 4% | No |
| SRC | Tyrosine Kinase | 62% | Yes |
| MAPK1 (ERK2) | Serine/Threonine | 21% | No |
| PIM1 | Serine/Threonine | 9% | No |
| VEGFR2 | Tyrosine Kinase | 55% | Yes |
| ... (and 400+ other kinases) |
This table contains placeholder data for illustrative purposes only.
Visualization of a Potential Off-Target Pathway
To understand the implications of potential off-target kinase inhibition, it is helpful to visualize the signaling pathways these kinases control. The diagram below shows a simplified Mitogen-Activated Protein Kinase (MAPK) cascade, a critical pathway in cell proliferation, differentiation, and stress response. Unintended inhibition of a kinase like MEK or ERK could have significant biological consequences.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Aldeyra Therapeutics Announces FDA Acceptance for Review of this compound New Drug Application for the Treatment of Dry Eye Disease, Expands AbbVie Option Agreement | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Aldeyra Therapeutics Receives Complete Response Letter from the U.S. Food and Drug Administration for the this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 6. scispace.com [scispace.com]
- 7. This compound Shows Promise in Treating Dry Eye Disease by Targeting Ocular Inflammation [trial.medpath.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Reproxalap Clinical Trials: A Technical Guide to Controlling for Baseline Differences
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing baseline differences in Reproxalap clinical trial data. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control for baseline differences in this compound clinical trials?
A1: Controlling for baseline differences is critical to ensure that any observed treatment effects are genuinely attributable to this compound and not due to pre-existing variations between the treatment and control groups. In randomized controlled trials, significant differences in baseline characteristics can occur by chance, potentially biasing the study's outcomes. The U.S. Food and Drug Administration (FDA) has previously highlighted concerns regarding baseline differences in this compound clinical trial data, underscoring the regulatory importance of addressing this issue.[1]
Q2: What are the common baseline characteristics to consider in this compound trials for dry eye disease?
A2: In clinical trials for dry eye disease, it is standard practice to collect and compare a range of baseline demographic and clinical characteristics. These typically include:
-
Demographics: Age, gender, and race.
-
Ocular History: Duration of dry eye disease, previous and current treatments.
-
Clinical Signs: Tear film breakup time (TFBUT), corneal and conjunctival staining scores (e.g., using the Lissamine Green or Fluorescein scale), Schirmer's test scores, and tear osmolarity.
-
Patient-Reported Symptoms: Ocular discomfort, dryness, itching, and other symptoms, often measured using a Visual Analog Scale (VAS) or other validated questionnaires.[2][3]
Troubleshooting Guides
Issue: Significant Baseline Differences Detected After Randomization
Cause: Chance imbalances can occur despite randomization, particularly in smaller trials.
Solution:
-
Do not re-randomize participants. This can introduce bias.
-
Utilize statistical methods to adjust for baseline imbalances during the analysis phase. The most recommended method is Analysis of Covariance (ANCOVA).[4][5][6][7][8]
-
Pre-specify the covariates for adjustment in the statistical analysis plan (SAP) before unblinding the data. This should be based on prognostic factors known to influence the outcome, rather than on observed imbalances in the current trial.[6]
Data Presentation: Summarizing Baseline Characteristics
To effectively identify and address baseline differences, it is essential to present the data clearly. Below is a template for summarizing baseline demographic and clinical characteristics for a hypothetical this compound clinical trial.
| Characteristic | This compound (N=150) | Vehicle (N=150) | p-value |
| Age (years), mean (SD) | 55.2 (8.1) | 54.9 (8.5) | 0.72 |
| Gender, n (%) | 0.65 | ||
| Female | 110 (73.3%) | 105 (70.0%) | |
| Male | 40 (26.7%) | 45 (30.0%) | |
| Ocular Discomfort (VAS, 0-100), mean (SD) | 65.3 (10.2) | 64.8 (10.5) | 0.58 |
| Corneal Staining Score (0-5), mean (SD) | 2.8 (0.9) | 2.7 (0.8) | 0.34 |
| Schirmer's Test (mm/5 min), mean (SD) | 7.1 (2.5) | 7.3 (2.6) | 0.49 |
Note: This table contains illustrative data. P-values are typically generated using t-tests for continuous variables and chi-square tests for categorical variables to assess baseline comparability.
Experimental Protocols
Key Statistical Method: Analysis of Covariance (ANCOVA)
ANCOVA is a statistical method that combines analysis of variance (ANOVA) and regression to control for the effects of a continuous variable (covariate) that may influence the outcome. In the context of this compound clinical trials, the baseline measurement of the primary endpoint is typically used as the covariate.
Methodology:
-
Define the Model: The primary outcome measure (e.g., change from baseline in ocular discomfort score) is the dependent variable. The treatment group (this compound vs. vehicle) is the independent variable, and the baseline value of the outcome measure is the covariate.
-
Assumptions:
-
The relationship between the covariate and the dependent variable is linear.
-
The slopes of the regression lines for each treatment group are equal (homogeneity of regression slopes).
-
The residuals are normally distributed.
-
-
Execution: The analysis is performed using statistical software (e.g., SAS, R). The model estimates the treatment effect adjusted for the baseline value.[5][8]
-
Interpretation: The output will provide an adjusted mean for each treatment group and a p-value for the treatment effect. This p-value indicates whether there is a statistically significant difference between the groups after accounting for baseline differences.
Mandatory Visualization
Signaling Pathway of Reactive Aldehyde Species (RASP) and this compound's Mechanism of Action
Reactive Aldehyde Species (RASP) are pro-inflammatory molecules that contribute to the pathology of dry eye disease. This compound is a RASP inhibitor.[4][9] The diagram below illustrates the inflammatory cascade initiated by RASP and the point of intervention for this compound.
Caption: RASP-mediated inflammatory pathway and this compound's inhibitory action.
Experimental Workflow for a this compound Clinical Trial
The following diagram outlines a typical workflow for a randomized, double-masked, vehicle-controlled clinical trial of this compound for dry eye disease.[5][10][11][12]
Caption: Standard workflow for a this compound dry eye disease clinical trial.
References
- 1. aldeyra.com [aldeyra.com]
- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.aldeyra.com [ir.aldeyra.com]
- 4. Reactive aldehyde species - Wikipedia [en.wikipedia.org]
- 5. mwsug.org [mwsug.org]
- 6. Uses and abuses of analysis of covariance in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biostats.bepress.com [biostats.bepress.com]
- 8. What Is Analysis of Covariance (ANCOVA) and How to Correctly Report Its Results in Medical Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aldeyra.com [aldeyra.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Aldeyra Begins Phase 3 Trial for this compound in Dry Eye Disease [synapse.patsnap.com]
Technical Support Center: Mitigating Reproxalap-Induced Changes in Cell Migration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating potential changes in cell migration observed during in vitro experiments with reproxalap. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class small-molecule modulator of Reactive Aldehyde Species (RASP).[1] RASP, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), are highly reactive molecules generated during oxidative stress that can cause cellular damage and inflammation.[2][3][4] this compound works by covalently binding to and neutralizing these RASP, thereby reducing inflammation and cellular damage.[4][5] It is primarily being investigated for the treatment of ocular inflammatory diseases like dry eye disease and allergic conjunctivitis.[5][6][7]
Q2: How might this compound affect cell migration in vitro?
While direct studies on this compound's effect on cell migration are limited, its mechanism of action as a RASP inhibitor suggests potential indirect effects. Reactive Oxygen Species (ROS), which lead to the formation of RASP, have been shown to play a role in cell migration.[8][9] By reducing the levels of RASP, this compound could modulate signaling pathways that are sensitive to oxidative stress and are involved in cell motility. This could potentially lead to either an increase or a decrease in cell migration, depending on the cell type and the specific role of RASP in their migratory processes.
Q3: What are the potential signaling pathways through which this compound could influence cell migration?
This compound's influence on cell migration is likely mediated through its effect on RASP and oxidative stress signaling. Key pathways that could be affected include:
-
NF-κB Signaling: RASP are known to potentiate pro-inflammatory signaling cascades that involve NF-κB.[4] NF-κB, in turn, can regulate the expression of genes involved in cell migration.
-
Nrf2 Pathway: The Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[10] RASP can modulate Nrf2 activity. Nrf2 has been shown to influence cell migration, with its activation promoting epithelial repair and wound healing.[10][11]
-
Cytoskeletal Dynamics: Oxidative stress can impact the organization and dynamics of the actin cytoskeleton, which is crucial for cell movement. By reducing oxidative stress, this compound might indirectly affect actin polymerization and cytoskeletal rearrangement.
Q4: Are there any general strategies to mitigate drug-induced effects on cell migration assays?
Yes, several strategies can be employed:
-
Dose-Response Analysis: Perform a thorough dose-response study to identify the optimal concentration of this compound that achieves the desired primary effect without causing significant off-target effects on cell migration.
-
Time-Course Experiments: Evaluate the effect of this compound on cell migration at different time points to understand the kinetics of its impact.
-
Co-treatment with Mitigating Agents: Consider co-administering agents that can counteract the potential off-target effects of the drug. For this compound, this could include antioxidants or Nrf2 activators.
-
Use of Alternative Assays: Employ multiple types of cell migration assays (e.g., scratch assay and transwell assay) to confirm that the observed effects are not an artifact of a single assay system.[12][13]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when assessing the impact of this compound on in vitro cell migration assays.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Inhibition of Cell Migration | High concentrations of this compound may have off-target cytotoxic effects. The vehicle (e.g., DMSO) used to dissolve this compound may be inhibiting migration. | Perform a cell viability assay (e.g., MTT or Trypan Blue) at the tested concentrations of this compound. Test the effect of the vehicle alone on cell migration as a negative control.[14] |
| Unexpected Enhancement of Cell Migration | This compound's reduction of oxidative stress may be promoting a more migratory phenotype in certain cell types. | Investigate the role of ROS in the migration of your specific cell line. Consider co-treatment with a mild pro-oxidant to see if the effect is reversed. |
| High Variability Between Replicates | Inconsistent scratch creation in the wound healing assay. Uneven cell seeding density. Pipetting errors when adding this compound or other reagents. | Use a sterile pipette tip guide or an automated scratching tool for consistent wound creation.[15][16] Ensure a single-cell suspension before seeding and mix thoroughly. Use calibrated pipettes and careful technique. |
| No Difference Between Control and this compound-Treated Groups | The concentration of this compound is too low to elicit a response. The incubation time is too short or too long. The cell line is not responsive to RASP modulation. | Perform a dose-response experiment with a wider range of this compound concentrations. Optimize the incubation time for your specific cell line and assay. Confirm that your cell line expresses the relevant targets of RASP. |
| Cells Detaching from the Plate (Scratch Assay) | The scratch was too harsh, damaging the extracellular matrix coating. The cell monolayer was not fully confluent before scratching. | Use a smaller pipette tip or a specialized scratch tool to create a less disruptive wound.[16] Ensure the cell monolayer is 90-100% confluent before performing the scratch.[17] |
| Low Cell Migration Through Transwell Membrane | The pore size of the transwell insert is too small for the cells. The chemoattractant gradient is not optimal. The incubation time is too short. | Choose a transwell insert with a pore size appropriate for your cell type. Optimize the concentration of the chemoattractant in the lower chamber.[18][19][20] Increase the incubation time to allow for sufficient cell migration.[13] |
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on cell migration and the impact of a mitigating agent (Nrf2 activator). Note: This data is for illustrative purposes only and is not derived from actual experimental results for this compound.
Table 1: Effect of this compound on Wound Closure (Scratch Assay)
| Treatment | Concentration | Wound Closure (%) at 24h (Mean ± SD) |
| Vehicle Control | - | 50 ± 5 |
| This compound | 1 µM | 45 ± 6 |
| This compound | 10 µM | 30 ± 4 |
| This compound | 50 µM | 15 ± 3 |
Table 2: Effect of this compound on Cell Migration (Transwell Assay)
| Treatment | Concentration | Migrated Cells per Field (Mean ± SD) |
| Vehicle Control | - | 100 ± 12 |
| This compound | 1 µM | 90 ± 10 |
| This compound | 10 µM | 65 ± 8 |
| This compound | 50 µM | 35 ± 5 |
Table 3: Mitigation of this compound-Induced Inhibition of Cell Migration by an Nrf2 Activator
| Treatment | Wound Closure (%) at 24h (Mean ± SD) | Migrated Cells per Field (Mean ± SD) |
| Vehicle Control | 52 ± 4 | 105 ± 11 |
| This compound (10 µM) | 32 ± 5 | 68 ± 7 |
| Nrf2 Activator (e.g., Sulforaphane, 5 µM) | 55 ± 6 | 110 ± 13 |
| This compound (10 µM) + Nrf2 Activator (5 µM) | 48 ± 5 | 95 ± 9 |
Experimental Protocols
Wound Healing (Scratch) Assay
This protocol is adapted from standard laboratory procedures.[12][17][21][22]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a specialized scratch assay tool
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Mitigating agents (e.g., Nrf2 activator, antioxidant) stock solution
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once the cells are >90% confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip. Create a consistent, straight line across the center of the well.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound, mitigating agents, or vehicle control. It is recommended to use a medium with reduced serum (e.g., 1-2% FBS) to minimize cell proliferation.
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Analyze the images using software like ImageJ to measure the width of the scratch or the area of the cell-free region.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay
This protocol is based on established methods.[13][18][23][24][25][26]
Materials:
-
Cell line of interest
-
Serum-free and complete cell culture medium
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well tissue culture plates
-
This compound stock solution
-
Mitigating agents stock solution
-
Chemoattractant (e.g., FBS, specific growth factors)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Pre-warm serum-free and complete media to 37°C.
-
Add a chemoattractant (e.g., complete medium with 10% FBS) to the lower chamber of the 24-well plate.
-
Place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Harvest and resuspend the cells in serum-free medium at the desired concentration.
-
Add the cell suspension to the upper chamber of the transwell insert, including the appropriate concentrations of this compound, mitigating agents, or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for your cell type (typically 4-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the bottom side of the membrane with a fixation solution.
-
Stain the fixed cells with a suitable staining solution.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image the stained cells on the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
Visualizations
Caption: Workflow for a scratch (wound healing) assay.
Caption: Potential signaling pathways affected by this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. aldeyra.com [aldeyra.com]
- 2. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Glance at the Dry-Eye Pipeline [reviewofophthalmology.com]
- 6. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Redox regulation of cell migration and adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between cell migration and reactive oxygen species under electric field stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NRF2 to promote epithelial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-electrophilic NRF2 activators promote wound healing in human keratinocytes and diabetic mice and demonstrate selective downstream gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Wound healing assay - Wikipedia [en.wikipedia.org]
- 13. clyte.tech [clyte.tech]
- 14. clyte.tech [clyte.tech]
- 15. m.youtube.com [m.youtube.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. clyte.tech [clyte.tech]
- 18. corning.com [corning.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. focus.gbo.com [focus.gbo.com]
- 21. Scratch Wound Healing Assay [bio-protocol.org]
- 22. Scratch Wound Healing Assay [en.bio-protocol.org]
- 23. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 24. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 25. stackscientific.nd.edu [stackscientific.nd.edu]
- 26. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
Best practices for long-term storage of Reproxalap powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Reproxalap powder and solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
A1: For long-term stability, solid this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q2: How should I store this compound solutions for long-term use?
A2: The storage conditions for this compound solutions depend on the temperature. For optimal stability, it is recommended to store solutions at -80°C, which allows for use for up to six months.[1][2] If storing at -20°C, the solution should be used within one month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into single-use volumes.[2]
Q3: What is the recommended solvent for creating this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing this compound stock solutions.[1] A stock solution of 10 mM in DMSO is a common concentration used.[2]
Q4: I observe precipitation in my this compound solution after thawing. What should I do?
A4: If you observe precipitation after thawing a frozen stock solution, gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before use in your experiments. To prevent this, ensure that the initial dissolution in DMSO is complete; using an ultrasonic bath can aid in this process.[1]
Q5: How can I prepare this compound for in vivo studies?
A5: For in vivo administration, a common vehicle consists of a multi-component system. One recommended formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option involves using 10% DMSO and 90% (20% SBE-β-CD in saline).[1] It is crucial to ensure the final solution is clear and free of particulates before administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the storage conditions for both the powder and any prepared solutions align with the recommended temperatures and durations. Always use freshly prepared solutions or properly stored aliquots. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials after preparation to minimize freeze-thaw cycles.[2] | |
| Difficulty dissolving this compound powder. | Insufficient mixing or low temperature. | Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[1] Ensure the solvent is at room temperature. |
| Precipitation in the solution upon storage. | Supersaturation or storage at an inappropriate temperature. | Ensure the concentration does not exceed the solubility limit in the chosen solvent system. If precipitation occurs after storage, gently warm and vortex the solution to redissolve before use. |
| Color change in the powder or solution. | Potential degradation of the compound. | Discard the powder or solution if any change in color is observed, as this may indicate chemical instability. Use a fresh batch for your experiments. |
Quantitative Storage Data Summary
The following table summarizes the recommended storage conditions and stability for this compound powder and solutions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Experimental Protocols
Protocol for Assessing this compound Solution Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of a this compound solution over time.
1. Objective: To determine the concentration and purity of this compound in a solution stored under specific conditions over a set period.
2. Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 HPLC column
-
HPLC system with UV detector
3. Method:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
-
Sample Preparation:
-
At each time point (e.g., T=0, 1 week, 1 month), dilute an aliquot of the stored this compound solution to a known concentration within the linear range of the HPLC detector using the initial mobile phase composition.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Compare the peak area at subsequent time points to the initial time point (T=0) to determine the percentage of this compound remaining.
-
Monitor for the appearance of new peaks, which would indicate the presence of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: this compound's role in inhibiting RASP-mediated inflammation.
References
Validation & Comparative
A Preclinical Showdown: Reproxalap and Lifitegrast in the Battle Against Dry Eye Disease
For researchers and drug development professionals, the quest for effective dry eye disease (DED) therapeutics is a continuous journey. This guide offers a comparative analysis of two promising candidates, reproxalap and lifitegrast, focusing on their performance in preclinical models of DED. By delving into their distinct mechanisms of action, supported by available experimental data, this document aims to provide a clear and objective overview to inform further research and development.
At a Glance: Mechanisms of Action
This compound and lifitegrast target different aspects of the inflammatory cascade implicated in DED. Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1). This interaction is a critical step in T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines on the ocular surface.
This compound, on the other hand, is a first-in-class small-molecule modulator of reactive aldehyde species (RASP). RASP are pro-inflammatory molecules that contribute to inflammation, ocular redness, and diminished tear production. By inhibiting RASP, this compound aims to reduce inflammation and oxidative stress, thereby alleviating the signs and symptoms of DED.
Preclinical Efficacy: A Data-Driven Comparison
To date, more extensive quantitative preclinical data in dry eye animal models is available for lifitegrast compared to this compound in the public domain.
Lifitegrast: Targeting T-Cell Mediated Inflammation
In a murine model of desiccating stress-induced dry eye, topical administration of lifitegrast demonstrated significant efficacy in mitigating the inflammatory response and preserving ocular surface health.
Table 1: Effects of Lifitegrast in a Murine Model of Dry Eye
| Parameter | Vehicle Control | Lifitegrast Treatment | Percentage Change vs. Control |
| Th1-Related Gene Expression (Relative Units) | |||
| IFN-γ | 1.0 | 0.4 | ↓ 60% |
| CXCL9 | 1.0 | 0.3 | ↓ 70% |
| CXCL11 | 1.0 | 0.5 | ↓ 50% |
| Ocular Surface Integrity | |||
| Corneal Barrier Disruption (Relative Fluorescence) | 1.0 | 0.6 | ↓ 40% |
| Conjunctival Goblet Cell Density (cells/mm) | 100 | 139 | ↑ 39% |
| Conjunctival Goblet Cell Area (µm²) | 1000 | 1220 | ↑ 22% |
Data adapted from a study in a mouse model of desiccating stress-induced dry eye. Treatment was administered twice daily for 5 days. Th1-related gene expression was measured by real-time PCR. Corneal barrier disruption was assessed by Oregon Green dextran staining. Goblet cell density and area were measured in PAS-stained conjunctival sections.
These findings suggest that lifitegrast effectively suppresses the Th1-mediated inflammatory pathway at the molecular level, leading to tangible improvements in ocular surface health, including the preservation of mucin-producing goblet cells, which are crucial for tear film stability.
This compound: Quenching Reactive Aldehyde Species
While specific quantitative data on cytokine reduction in preclinical dry eye models for this compound are not as readily available in published literature, studies have shown its ability to inhibit both Th1- and Th2-mediated inflammation in various animal models. The primary mechanism revolves around the reduction of RASP. In a Phase 2a clinical trial in patients with DED, treatment with this compound led to a statistically significant reduction in tear RASP levels after 28 days of therapy compared to baseline. Although this is clinical data, it supports the preclinical mechanism of action. Further preclinical studies with detailed quantitative readouts in dry eye models are needed for a direct comparison with lifitegrast.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
A Comparative Analysis of Reproxalap and N-acetylcysteine in the Scavenging of Reactive Aldehyde Species
In the landscape of therapeutic interventions targeting oxidative stress and inflammation, the scavenging of reactive aldehyde species (RASP) has emerged as a critical strategy. RASP, such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE), are highly reactive molecules that contribute to cellular damage and the potentiation of inflammatory cascades. This guide provides a detailed comparison of two notable RASP-scavenging agents: Reproxalap, a novel small-molecule inhibitor, and N-acetylcysteine (NAC), a well-established antioxidant.
Mechanisms of RASP Scavenging
This compound is a first-in-class RASP inhibitor specifically designed to target and neutralize these deleterious aldehydes.[1][2] Its mechanism of action is direct and irreversible, involving the covalent binding to RASP.[3] This action effectively prevents the aldehydes from interacting with biological molecules, thereby mitigating their pro-inflammatory effects.[3][4] this compound is considered to act upstream in the inflammatory cascade, inhibiting the activation of key signaling pathways such as NF-κB and inflammasomes, which are often triggered by RASP.[3]
N-acetylcysteine (NAC) , on the other hand, is a multifaceted antioxidant with a longer history of clinical use for a variety of conditions.[5][6][7] Its RASP-scavenging activity is part of its broader antioxidant capabilities. NAC can directly scavenge α,β-unsaturated aldehydes, a class of RASP, through the formation of Michael adducts at its sulfhydryl group.[5] However, a significant portion of NAC's antioxidant effect is indirect; it serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[7] GSH is a major intracellular antioxidant that can detoxify a wide range of reactive oxygen species and electrophiles, including RASP. More recent research also suggests that NAC's antioxidant effects may be mediated by its conversion to hydrogen sulfide (H2S) and sulfane sulfur species.[5]
Comparative Data on Efficacy
| Feature | This compound | N-acetylcysteine (NAC) |
| Primary Mechanism | Direct, covalent binding and inhibition of RASP.[3] | Indirectly as a precursor to glutathione (GSH); also direct scavenging of some aldehydes.[5][7] |
| Target Specificity | Targeted inhibitor of RASP.[1] | Broad-spectrum antioxidant.[5] |
| Clinical Evidence of RASP Reduction | Statistically significant reduction of malondialdehyde (MDA) levels in tears of dry eye disease patients after 28 days of treatment.[3] | Shown to quench 2-chlorofatty aldehyde and reduce its levels in activated neutrophils.[6] Inferred RASP reduction through GSH replenishment and direct reaction.[5] |
| Primary Therapeutic Areas of Study | Ocular inflammatory diseases such as dry eye disease and allergic conjunctivitis.[1][2] | Acetaminophen overdose, mucolytic in respiratory diseases, and various conditions related to oxidative stress.[7] |
| Clinical Trial Endpoints | Improvement in signs and symptoms of dry eye disease and allergic conjunctivitis.[1][2] | Varied, depending on the condition being treated. |
Experimental Protocols
Measurement of Malondialdehyde (MDA) in Tear Samples
This protocol is based on the widely used thiobarbituric acid reactive substances (TBARS) assay, adapted for tear fluid analysis.[8]
1. Sample Collection and Preparation:
-
Tear samples are collected using Schirmer strips.
-
The strips are placed in a microcentrifuge tube and centrifuged to elute the tear fluid.
-
Samples are stored at -80°C until analysis.[8]
2. Reagent Preparation:
-
TBA Reagent: Thiobarbituric acid (TBA) is dissolved in an appropriate buffer (e.g., acetic acid).[9]
-
Acid Reagent: A strong acid (e.g., hydrochloric acid) is used to create the acidic reaction conditions.
-
Antioxidant: Butylated hydroxytoluene (BHT) is added to prevent further lipid peroxidation during the assay.[10]
-
MDA Standard Curve: A standard curve is prepared using a stock solution of MDA (e.g., from tetramethoxypropane hydrolysis) at various concentrations.[10]
3. Assay Procedure:
-
To a microcentrifuge vial, add the tear sample (or MDA standard), BHT, Acid Reagent, and TBA Reagent.[10]
-
Vortex the mixture vigorously.
-
Incubate the vials at a high temperature (e.g., 60-95°C) for a set time (e.g., 60 minutes) to allow for the reaction between MDA and TBA to form a colored adduct.[9][10]
-
After incubation, cool the samples and centrifuge to pellet any precipitate.[10]
-
Transfer the supernatant to a cuvette or microplate.
4. Data Acquisition and Analysis:
-
Measure the absorbance of the MDA-TBA adduct at approximately 532 nm using a spectrophotometer.[10]
-
Alternatively, for higher specificity, use HPLC with fluorescence detection.[8]
-
Calculate the concentration of MDA in the tear samples by comparing their absorbance to the standard curve.
In Vitro Comparison of RASP Scavenging Efficacy
This hypothetical protocol outlines a method to directly compare the RASP scavenging activity of this compound and NAC in a controlled in vitro setting.
1. Generation of RASP:
-
A known concentration of a specific RASP, such as 4-hydroxynonenal (4-HNE), is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Incubation with Scavengers:
-
Aliquots of the 4-HNE solution are incubated with varying concentrations of this compound or N-acetylcysteine for a defined period at a controlled temperature. A control group with no scavenger is also included.
3. Quantification of Remaining RASP:
-
Following incubation, the amount of remaining 4-HNE is quantified. This can be achieved using a validated method, such as derivatization with a fluorogenic or chromogenic reagent followed by HPLC or spectrophotometry.
4. Data Analysis:
-
The percentage of 4-HNE scavenged by each concentration of this compound and NAC is calculated relative to the control group.
-
The data can be used to determine and compare the IC50 values (the concentration of scavenger required to reduce the initial RASP concentration by 50%) for each compound.
Visualizations
Caption: RASP-induced inflammatory pathway and intervention points.
Caption: In vitro workflow for comparing RASP scavenging efficacy.
References
- 1. Aldeyra Therapeutics Achieves Primary Endpoint in Phase 3 Dry Eye Disease Clinical Trial of this compound | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 3. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Levels of the oxidative stress biomarker malondialdehyde in tears of patients with central serous chorioretinopathy relate to disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
A Head-to-Head Comparison of Reproxalap and Dexamethasone on In Vitro Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, both Reproxalap and dexamethasone represent significant agents, albeit with distinct mechanisms of action. This guide provides a comprehensive in vitro comparison of their effects on cytokine inhibition, drawing from available experimental data to inform research and development decisions. While direct head-to-head in vitro studies are not publicly available, this guide synthesizes data from individual studies to offer a comparative perspective.
Mechanism of Action: A Tale of Two Pathways
This compound is a novel small-molecule inhibitor of reactive aldehyde species (RASP). RASP are upstream mediators of inflammation, and their inhibition by this compound leads to a downstream dampening of the inflammatory cascade. This includes the modulation of key signaling pathways such as NF-κB and inflammasomes, which are critical for the production of a wide array of pro-inflammatory cytokines.[1][2] The systems-based mechanism of this compound suggests a broad-spectrum anti-inflammatory effect.[3][4]
Dexamethasone , a potent synthetic glucocorticoid, operates through a well-established pathway. It binds to cytosolic glucocorticoid receptors, which then translocate to the nucleus.[5] This complex directly regulates gene expression, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.[5] This results in the broad suppression of the immune response and the inhibition of numerous pro-inflammatory cytokines and mediators.[6][7][8][9][10]
Quantitative Comparison of Cytokine Inhibition
Direct comparative in vitro studies assessing the cytokine inhibition profiles of this compound and dexamethasone are not available in the reviewed literature. However, extensive research has been conducted on the effects of dexamethasone on various cytokines. The following table summarizes the inhibitory concentrations (IC₅₀) of dexamethasone on a range of pro-inflammatory cytokines from in vitro studies. Data for this compound is currently qualitative, focusing on its upstream mechanism of action.
| Cytokine | Cell Type | Stimulant | Dexamethasone IC₅₀ | This compound Effect | Reference |
| TNF-α | Human Retinal Microvascular Pericytes (HRMPs) | TNF-α | 2-6 nM (for >80% inhibition of multiple mediators) | Indirectly inhibits via upstream RASP inhibition | [8] |
| IL-1β | Human Whole Blood Cells | LPS | Significant inhibition at 1-100 nM | Indirectly inhibits via upstream RASP inhibition | [6] |
| IL-6 | Human Retinal Microvascular Pericytes (HRMPs) | IL-1β | 12-294 nM (for >80% inhibition) | Indirectly inhibits via upstream RASP inhibition | [8] |
| IL-8 | Human Whole Blood Cells | LPS | Significant inhibition at 1-100 nM | Indirectly inhibits via upstream RASP inhibition | [6] |
| GM-CSF | Human Retinal Microvascular Pericytes (HRMPs) | IL-1β | 12-294 nM (for >80% inhibition) | Indirectly inhibits via upstream RASP inhibition | [8] |
| RANTES | Human Retinal Microvascular Pericytes (HRMPs) | TNF-α | 2-6 nM (for >80% inhibition) | Indirectly inhibits via upstream RASP inhibition | [8] |
| MIP-1α | Human Retinal Microvascular Pericytes (HRMPs) | IL-1β | 12-294 nM (for >80% inhibition) | Indirectly inhibits via upstream RASP inhibition | [8] |
| KC, MCP-1, MIP-2 | Murine Spiral Ligament Fibrocytes | TNF-α | Significant inhibition (concentration not specified) | Indirectly inhibits via upstream RASP inhibition | [10] |
Note: The provided IC₅₀ values for dexamethasone are derived from different studies using various cell types and stimulants. This table is intended for informational purposes and not as a direct comparison. The effect of this compound is described qualitatively due to the lack of publicly available IC₅₀ data for specific cytokine inhibition.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing in vitro cytokine inhibition.
Dexamethasone Cytokine Inhibition Assay
-
Cell Culture: Primary cells (e.g., human retinal microvascular pericytes, peripheral blood mononuclear cells) or cell lines are cultured in appropriate media and conditions until they reach a suitable confluency.[8][9]
-
Pre-treatment: Cells are pre-incubated with varying concentrations of dexamethasone (e.g., 1 nM to 1 µM) for a specified period (e.g., 1-2 hours).[8][11]
-
Stimulation: Pro-inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 beta (IL-1β) are added to the cell cultures to induce cytokine production.[6][8][10]
-
Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for cytokine secretion.
-
Cytokine Measurement: The concentration of specific cytokines in the cell culture supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.[7][10]
-
Data Analysis: The percentage of cytokine inhibition at each dexamethasone concentration is calculated relative to the stimulated control (no dexamethasone). The IC₅₀ value is then determined from the dose-response curve.
This compound RASP Inhibition and Downstream Effects (Hypothetical Assay)
While specific in vitro cytokine inhibition assays for this compound are not detailed in the provided search results, a hypothetical experimental workflow to assess its downstream effects could be as follows:
-
Cell Culture: A relevant cell line or primary cells are cultured.
-
RASP Induction: The cells are exposed to conditions known to increase intracellular RASP levels (e.g., oxidative stress).
-
This compound Treatment: Cells are treated with varying concentrations of this compound.
-
Signaling Pathway Analysis: The activation of downstream signaling pathways such as NF-κB (e.g., by measuring p65 phosphorylation) and inflammasome activation (e.g., by measuring caspase-1 activity) is assessed using techniques like Western blotting or specific activity assays.
-
Cytokine Profiling: A broad panel of cytokines in the cell supernatant is measured using a multiplex assay to determine the downstream impact of RASP inhibition on the overall cytokine profile.
Visualizing the Mechanisms and Workflow
To further elucidate the distinct mechanisms of action and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: Signaling pathway of Dexamethasone's anti-inflammatory action.
Caption: General experimental workflow for in vitro cytokine inhibition assay.
Conclusion
This compound and dexamethasone represent two distinct and powerful approaches to inflammation modulation. Dexamethasone acts as a broad immunosuppressant by directly targeting the transcription of inflammatory genes, with a well-documented profile of potent cytokine inhibition. This compound, on the other hand, offers a more targeted, upstream approach by inhibiting RASP, thereby preventing the activation of key inflammatory signaling pathways. While the lack of direct comparative in vitro studies necessitates a cautious interpretation, the available data suggest that both agents are effective in mitigating inflammatory responses. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy and potential synergistic effects of these two compounds. This will be crucial for guiding the development of next-generation anti-inflammatory therapies.
References
- 1. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activity and Estimation of Clinically Relevant Thresholds for Ocular Itching and Redness in a Randomized Allergic Conjunctivitis Field Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Phase 3 INVIGORATE Trial of this compound in Patients with Seasonal Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 10. Dexamethasone inhibits tumor necrosis factor-alpha-induced cytokine secretion from spiral ligament fibrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Reproxalap's RASP Scavenging Activity: A Comparative Guide Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Reproxalap, a novel Reactive Aldehyde Species (RASP) scavenger, and other potential RASP scavenging agents. It is designed to offer insights into the validation of their activity using fluorescent probe-based assays, a critical step in preclinical drug development. While direct head-to-head quantitative data from a single study using fluorescent probes is not publicly available, this guide synthesizes existing knowledge on the mechanisms of these compounds and provides a detailed protocol for a relevant validation assay.
Introduction to Reactive Aldehyde Species (RASP) and Their Scavengers
Reactive Aldehyde Species (RASP) are highly reactive electrophilic molecules generated endogenously through processes like lipid peroxidation.[1] Key examples of RASP include malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE).[1] These molecules can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, inflammation, and contributing to the pathology of numerous diseases, particularly those with an inflammatory component.[1]
RASP scavengers are therapeutic agents designed to neutralize these toxic aldehydes, thereby mitigating their damaging effects. Validating the efficacy of these scavengers is crucial, and in vitro assays using fluorescent probes offer a sensitive and quantitative method to assess their activity.
Comparative Overview of RASP Scavengers
This section compares this compound with two other compounds, Hydralazine and Carnosine, which have demonstrated potential for RASP scavenging.
This compound (NS2)
This compound is a first-in-class, small-molecule RASP scavenger in late-stage clinical development for the treatment of dry eye disease and allergic conjunctivitis.[2] Its mechanism of action involves the covalent binding and subsequent neutralization of RASP, thereby reducing inflammation.[1] Preclinical in vitro studies have shown that this compound can effectively scavenge MDA and HNE.[1]
Hydralazine
Hydralazine is a well-established antihypertensive medication that has also been identified as a potent scavenger of RASP, particularly acrolein.[3][4] Its nucleophilic hydrazine moiety reacts with the electrophilic aldehydes, forming stable hydrazone adducts.[3] This activity suggests its potential for repurposing in diseases where RASP-induced damage is a key pathological feature.[3]
Carnosine
Carnosine is an endogenous dipeptide with known antioxidant and anti-glycation properties.[5] It has been shown to react with and detoxify lipid peroxidation products, including unsaturated aldehydes. Its ability to quench RASP contributes to its protective effects in various models of oxidative stress.
Summary of RASP Scavenger Characteristics
| Feature | This compound | Hydralazine | Carnosine |
| Primary Function | RASP Scavenger | Antihypertensive, RASP Scavenger | Endogenous Antioxidant, RASP Scavenger |
| Mechanism of Action | Covalent binding to RASP | Forms stable hydrazones with RASP | Reacts with and detoxifies lipid peroxidation products |
| Evidence of RASP Scavenging | In vitro data shows scavenging of MDA and HNE[1] | In vitro and in vivo data shows scavenging of acrolein[3][4] | In vitro data shows scavenging of lipid peroxidation products |
| Clinical Development Stage for RASP-related indications | Late-stage clinical trials for dry eye disease and allergic conjunctivitis[2] | Preclinical and some clinical evidence for repurposing[3] | Nutritional supplement, preclinical studies for specific indications |
Experimental Protocol: Validating RASP Scavenging Activity using BODIPY 581/591 C11
This protocol describes an in vitro assay to quantify the RASP scavenging activity of a test compound by measuring the inhibition of lipid peroxidation using the fluorescent probe BODIPY 581/591 C11. This probe is a lipophilic dye that shifts its fluorescence emission from red to green upon oxidation by lipid peroxides, which are precursors to RASP.
Materials
-
BODIPY 581/591 C11 fluorescent probe
-
Cell line (e.g., ARPE-19, HCE-T)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, Hydralazine, Carnosine)
-
Oxidative stress inducer (e.g., tert-butyl hydroperoxide, t-BHP)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
Procedure
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds (e.g., 1 µM, 10 µM, 100 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Probe Loading: Add BODIPY 581/591 C11 to the cell culture medium to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., 100 µM t-BHP) to the cells and incubate for 1-2 hours. Include a non-treated control group.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope.
-
Green channel (oxidized probe): Excitation ~488 nm, Emission ~510 nm.
-
Red channel (reduced probe): Excitation ~581 nm, Emission ~590 nm.
-
-
Data Analysis: Calculate the ratio of the green to red fluorescence intensity for each well. A decrease in this ratio in the presence of the test compound indicates inhibition of lipid peroxidation and thus, RASP scavenging activity. The results can be expressed as a percentage of inhibition compared to the vehicle-treated, oxidatively stressed control.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the RASP signaling pathway, the experimental workflow for validating scavenger activity, and the logical framework of this comparative guide.
Caption: RASP signaling pathway and the point of intervention for this compound.
Caption: Workflow for validating RASP scavenging activity using BODIPY C11.
Caption: Logical framework for the comparison of RASP scavengers.
Conclusion
This compound represents a promising new therapeutic agent targeting the detrimental effects of RASP. While clinical data supports its efficacy in inflammatory conditions, direct in vitro comparisons with other RASP scavengers using standardized fluorescent probe assays are needed to fully elucidate its relative potency and specific advantages. The provided experimental protocol offers a robust method for conducting such validation studies. Future research focusing on head-to-head comparisons will be invaluable for the continued development and potential clinical application of RASP scavengers in a variety of diseases.
References
- 1. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophthalmology360.com [ophthalmology360.com]
- 3. Free radical scavenging activity of carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A re-evaluation of the antioxidant activity of purified carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-validation of Reproxalap's anti-inflammatory effects in different ocular cell lines
Lexington, MA – In the landscape of ophthalmic therapeutics, the quest for potent and well-tolerated anti-inflammatory agents is paramount. Reproxalap, a novel small-molecule reactive aldehyde species (RASP) inhibitor, has emerged as a promising candidate for the treatment of ocular inflammatory diseases such as dry eye disease and allergic conjunctivitis.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory effects of this compound and other established treatments, supported by available preclinical and in vitro experimental data.
This compound's unique mechanism of action targets and sequesters RASP, which are pro-inflammatory molecules that contribute to the activation of key inflammatory pathways, including NF-κB and inflammasomes.[4][5] By inhibiting RASP, this compound effectively modulates the inflammatory cascade at an upstream point, leading to a reduction in pro-inflammatory cytokine production.[6]
Comparative Anti-Inflammatory Performance
To contextualize the anti-inflammatory profile of this compound, this guide summarizes its preclinical efficacy in cytokine reduction alongside in vitro data from studies on alternative anti-inflammatory agents commonly used in ophthalmology. It is important to note that direct head-to-head in vitro studies comparing this compound with these alternatives in the same ocular cell lines are not yet publicly available. The following tables are compiled from separate studies and are intended to provide an objective comparison based on the available scientific literature.
Table 1: Effect of Anti-Inflammatory Agents on Pro-Inflammatory Cytokine Levels in Ocular Models
| Treatment | Ocular Model | Inflammatory Stimulus | Key Cytokine Inhibition | Source |
| This compound | Rat model of LPS-induced uveitis | Lipopolysaccharide (LPS) | Significant reduction in two pro-inflammatory cytokines | [1][7] |
| This compound | Preclinical models | Various | Reduction in TNF-α, IL-1β, IL-5, IL-17 | [6] |
| Cyclosporine A (0.05%) + CPP | Human Corneal Epithelial (HCE) Cells | Not specified | Decrease in IL-1β, IL-2, IL-6, IL-8 | |
| Tacrolimus | In vivo and in vitro models | Not specified | Inhibition of IL-2, IL-3, IL-4, IL-5, IL-8, IFN-γ, TNF-α |
Table 2: Comparative Cytotoxicity in Human Corneal Epithelial (HCE) Cells
| Treatment | Concentration | Exposure Time | Effect on Cell Viability | Source |
| Lifitegrast | 5% | 4 hours | Reduced cell viability | [4] |
| Tacrolimus | 0.03% | 4 hours | Reduced cell viability | [4] |
| Tacrolimus | 0.1% | 1 hour | Reduced cell viability | [4] |
| Cyclosporine A | 0.05% | Up to 4 hours | No deleterious effect on cell viability | [4] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the assessment of anti-inflammatory effects in ocular cell lines.
In Vitro Model of Ocular Inflammation in Human Corneal or Conjunctival Epithelial Cells
-
Cell Culture: Human Corneal Epithelial (HCE) cells or Human Conjunctival Epithelial (HCE-T) cells are cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, hydrocortisone, and human epidermal growth factor) until they reach confluence in multi-well plates.
-
Induction of Inflammation: To mimic an inflammatory state, cells are pre-treated with a pro-inflammatory stimulus such as Lipopolysaccharide (LPS; 1 µg/mL) or a cytokine cocktail (e.g., TNF-α at 10 ng/mL and IL-1β at 10 ng/mL) for a specified period (e.g., 24 hours).
-
Drug Treatment: Following the inflammatory stimulus, the culture medium is replaced with fresh medium containing the test compound (this compound or comparator) at various concentrations. A vehicle control (the formulation without the active ingredient) is run in parallel.
-
Endpoint Analysis: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected for cytokine analysis, and the cells can be lysed for analysis of intracellular markers.
Quantification of Pro-Inflammatory Cytokines
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in the cell culture supernatants is quantified using commercially available ELISA kits. The assay is performed according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with a capture antibody specific for the cytokine of interest. After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate. The resulting colorimetric change is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
NF-κB Activation Assay
-
Western Blot for NF-κB Translocation: Nuclear and cytoplasmic protein fractions are isolated from treated and untreated cells. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for NF-κB p65 subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the nuclear fraction of NF-κB p65 indicates activation.
-
Reporter Gene Assay: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Following treatment with the inflammatory stimulus and the test compound, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate this compound's proposed signaling pathway and a typical experimental workflow for evaluating its anti-inflammatory effects.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. aldeyra.com [aldeyra.com]
- 3. aldeyra.com [aldeyra.com]
- 4. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.aldeyra.com [ir.aldeyra.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Reproxalap Demonstrates Superiority in Reducing Ocular Redness Compared to Vehicle Control
For Immediate Release
LEXINGTON, Mass. – Clinical trial data consistently demonstrates the superiority of Reproxalap, a first-in-class reactive aldehyde species (RASP) inhibitor, over vehicle in reducing ocular redness associated with dry eye disease and allergic conjunctivitis. Multiple studies have shown that this compound ophthalmic solution leads to statistically significant improvements in this key objective sign of ocular inflammation.
This compound's novel mechanism of action targets RASP, which are pro-inflammatory molecules that accumulate in the eye and contribute to inflammation and subsequent redness. By inhibiting RASP, this compound modulates the inflammatory cascade at an upstream point, offering a differentiated approach to treating ocular surface diseases.
Quantitative Analysis of Ocular Redness Reduction
The efficacy of this compound in reducing ocular redness has been evaluated in several key clinical trials. The following tables summarize the quantitative data from these studies, comparing the performance of this compound 0.25% ophthalmic solution to vehicle.
Table 1: Ocular Redness Assessment in Allergic Conjunctivitis (INVIGORATE Trial)
| Treatment Group | Mean Change from Baseline (0-4 scale) | Standard Error (SE) | p-value (this compound vs. Vehicle) |
| This compound 0.25% | -0.14 | 0.01 | < 0.001 |
| Vehicle | N/A | N/A | N/A |
Data from the Phase 3 INVIGORATE trial in patients with seasonal allergic conjunctivitis. Ocular redness was a key secondary endpoint.[1][2]
Table 2: Ocular Redness Assessment in Dry Eye Disease (Crossover Chamber Trial)
| Treatment Group | Primary Endpoint Achievement | p-value (this compound vs. Vehicle) |
| This compound 0.25% | Statistically Superior to Vehicle | 0.0004 |
| Vehicle | N/A | N/A |
Data from a sequence-randomized, double-masked, vehicle-controlled crossover clinical trial in patients with dry eye disease conducted in a dry eye chamber.[3][4]
Table 3: Ocular Redness Assessment in Dry Eye Disease (TRANQUILITY Trial Program)
| Trial | Primary Endpoint Result | Post-Hoc Analysis (Automated Grading) |
| TRANQUILITY | Not Met | Statistically significant reduction in ocular redness |
| TRANQUILITY-2 | Primary endpoint modified to Schirmer test or ocular redness | N/A |
In the Phase 3 TRANQUILITY trial, the primary endpoint of ocular redness was not met.[5] However, a post-hoc analysis using computer-automated grading of digital photography demonstrated a statistically significant reduction in ocular redness with this compound treatment. Following these results, the primary endpoint for the TRANQUILITY-2 trial was modified to be met if either ocular redness or Schirmer test achieved statistical significance.[5]
Experimental Protocols
The robust clinical data supporting this compound's efficacy in reducing ocular redness is derived from well-controlled studies with rigorous experimental protocols.
INVIGORATE Trial (Allergic Conjunctivitis)
The INVIGORATE trial was a prospective, quadruple-masked, vehicle-controlled, crossover, sequence-randomized Phase 3 study.[1][2]
-
Participants: Adults with a history of moderate to severe allergic conjunctivitis and confirmed allergy to ragweed pollen.
-
Experimental Setting: The study was conducted in an allergen chamber, a controlled environment that mimics real-world exposure to airborne allergens.[6][7]
-
Dosing Regimen: Patients were randomly assigned to receive either 0.25% this compound ophthalmic solution or vehicle. After a 2-week washout period, they were crossed over to the other treatment.[1][2]
-
Ocular Redness Assessment: Investigator-assessed ocular redness was a key secondary endpoint, graded on a 0-4 scale. Assessments were performed approximately every 10 minutes during the 3.5-hour allergen chamber exposure.[1][2][6][8]
Crossover Dry Eye Chamber Trial
This was a sequence-randomized, double-masked, vehicle-controlled, 2-period crossover trial.[3][4]
-
Participants: Patients diagnosed with dry eye disease.
-
Experimental Setting: A controlled dry eye chamber was utilized to exacerbate the signs and symptoms of dry eye disease.
-
Dosing Regimen: In each treatment period, patients received four doses of either this compound or vehicle over a single day. The following day, one dose was administered before entering the chamber and another during the 90-minute chamber exposure. A washout period of 7 to 14 days separated the treatment periods.[4]
-
Ocular Redness Assessment: Ocular redness was a primary endpoint, assessed by trained study staff using a 0-4 scale. Measurements were taken before chamber entry and at approximately 10-minute intervals during the chamber exposure.[3][4]
Signaling Pathway and Experimental Workflow
Mechanism of Action: RASP Inhibition
This compound's therapeutic effect stems from its ability to inhibit Reactive Aldehyde Species (RASP). RASP are highly reactive molecules that contribute to ocular inflammation by activating pro-inflammatory signaling cascades. By neutralizing RASP, this compound reduces the downstream inflammatory response, leading to a decrease in ocular redness.[9][10][11][12]
Caption: this compound inhibits RASP, blocking pro-inflammatory pathways and reducing ocular redness.
Experimental Workflow for Ocular Redness Assessment
The clinical trials for this compound employed a controlled environment to assess its efficacy in reducing ocular redness under specific challenge conditions.
Caption: Workflow for assessing ocular redness in this compound clinical trials.
References
- 1. The Phase 3 INVIGORATE Trial of this compound in Patients with Seasonal Allergic Conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Aldeyra Therapeutics Achieves Primary Endpoints in Dry Eye Disease Chamber Crossover Clinical Trial | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 4. This compound Improves Ocular Redness, Tear Production, and Symptoms in a Pivotal Dry Eye Disease Chamber Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldeyra Therapeutics to Modify Phase 3 TRANQUILITY -2 Trial in Dry Eye Disease After Missing Primary Endpoint - - Modern Optometry [modernod.com]
- 6. ir.aldeyra.com [ir.aldeyra.com]
- 7. The Phase 3 INVIGORATE Trial of this compound in Patients with Seasonal Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. scispace.com [scispace.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reproxalap and Other Emerging Therapies for Ocular Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ocular inflammatory disease treatment, particularly dry eye disease and allergic conjunctivitis, the quest for novel mechanisms of action that offer rapid and broad-spectrum relief is paramount. This guide provides a comparative analysis of Reproxalap, a first-in-class reactive aldehyde species (RASP) inhibitor, against other recently approved or late-stage therapies with distinct mechanisms of action. This objective comparison is supported by experimental data from clinical trials to aid researchers, scientists, and drug development professionals in their understanding of the current and future therapeutic landscape.
This compound: A Novel Mechanism of Action
This compound is a small-molecule modulator of RASP, which are highly reactive molecules that accumulate in tissues and contribute to inflammation and cellular damage.[1][2] By inhibiting RASP, this compound targets a root cause of inflammation central to both dry eye disease and allergic conjunctivitis.[1][2] This novel mechanism is upstream of the targets of many existing anti-inflammatory agents.[3]
Comparative Efficacy in Dry Eye Disease
This compound has undergone extensive clinical evaluation for the treatment of dry eye disease. A key feature of its clinical development has been the use of a controlled dry eye chamber to demonstrate its rapid onset of action.
Table 1: Comparison of Efficacy in Dry Eye Disease Clinical Trials
| Drug (Mechanism of Action) | Trial | Primary Endpoint | Result vs. Vehicle/Control | Key Secondary/Other Endpoints |
| This compound (RASP Inhibitor) | Phase 3 (Dry Eye Chamber) | Ocular Discomfort (0-100 scale) from 80-100 min | Statistically significant reduction (p=0.002)[2] | Consistent reduction in ocular redness.[1] |
| Lifitegrast (LFA-1 Antagonist) | OPUS-3 (Phase 3) | Eye Dryness Score (EDS) at Day 84 | Statistically significant improvement (p=0.0007)[4] | Significant EDS improvement at Day 14 and 42 (p<0.0001).[5][6] |
| Cyclosporine 0.05% (Calcineurin Inhibitor) | Phase 3 (Pooled analysis) | Corneal Staining & Schirmer Score | Statistically significant improvements (p ≤ 0.05)[7][8] | Significant improvement in blurred vision and reduced need for artificial tears.[7][8] |
| Perfluorohexyloctane (Evaporation Inhibitor) | GOBI & MOJAVE (Phase 3 Pooled) | Total Corneal Fluorescein Staining (tCFS) & Eye Dryness Score (VAS) at Week 8 | Statistically significant improvement in tCFS (p<0.0001) and VAS (p<0.0001)[9] | Consistent efficacy across various patient subgroups. |
| Loteprednol Etabonate 0.25% (Corticosteroid) | STRIDE 3 (Phase 3) | Ocular Discomfort Severity (ODS) at Day 15 | Statistically significant reduction (p=0.0002)[10] | Significant improvement in conjunctival hyperemia.[11] |
Comparative Efficacy in Allergic Conjunctivitis
This compound has also demonstrated significant efficacy in treating the signs and symptoms of allergic conjunctivitis in allergen chamber studies.
Table 2: Comparison of Efficacy in Allergic Conjunctivitis Clinical Trials
| Drug (Mechanism of Action) | Trial | Primary Endpoint | Result vs. Vehicle | Key Secondary Endpoints |
| This compound (RASP Inhibitor) | INVIGORATE-2 (Phase 3) | Ocular Itching Score (0-4 scale) from 110-210 min | Statistically significant reduction across all 11 comparisons (p<0.0001 for each)[12] | Statistically significant reduction in ocular redness (p=0.004).[12] |
| This compound (RASP Inhibitor) | Meta-analysis of 5 RCTs | Ocular Itching | Statistically significant reduction for both 0.25% and 0.5% concentrations (p=0.001 and p=0.004, respectively)[13] | - |
Safety and Tolerability Profile
Across clinical trials, this compound has been generally well-tolerated. The most frequently reported adverse event is mild and transient instillation site discomfort.[1][14]
Table 3: Common Adverse Events
| Drug | Common Adverse Events |
| This compound | Mild and transient instillation site discomfort.[1][14] |
| Lifitegrast | Instillation site irritation, dysgeusia (altered taste).[7] |
| Cyclosporine | Ocular burning.[12] |
| Perfluorohexyloctane | Blurred vision (mild and transient).[9] |
| Loteprednol Etabonate | Generally well-tolerated with minimal effects on intraocular pressure.[15] |
Other RASP Inhibitors in Development
Aldeyra Therapeutics is developing a pipeline of next-generation RASP modulators, including ADX-248 and ADX-246, for various systemic and retinal immune-mediated diseases.[16][17] However, publicly available data for direct comparison with this compound in ocular indications is currently limited as these are in earlier stages of development or targeting different diseases.[16][17] ADX-629 showed positive results in a Phase 2 trial for alcohol-associated hepatitis, but its clinical development has been discontinued in favor of the next-generation molecules.[17]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and clinical processes, the following diagrams are provided.
Caption: RASP-Mediated Inflammatory Pathway and this compound's Mechanism of Action.
References
- 1. Points to consider when developing drugs for dry eye syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Phase III safety evaluation of cyclosporine 0.1% ophthalmic emulsion administered twice daily to dry eye disease patients for up to 3 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Two multicenter, randomized studies of the efficacy and safety of cyclosporine ophthalmic emulsion in moderate to severe dry eye disease. CsA Phase 3 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perfluorohexyloctane ophthalmic solution for dry eye disease: pooled analysis of two phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Kala Pharmaceuticals Announces Statistically Significant Results for Primary and Key Secondary Endpoints in STRIDE 3 Clinical Trial Evaluating EYSUVIS™ for Signs and Symptoms of Dry Eye Disease | KALA BIO, Inc. [investors.kalarx.com]
- 11. eysuvis.myalcon.com [eysuvis.myalcon.com]
- 12. researchgate.net [researchgate.net]
- 13. Ras family signaling pathway in immunopathogenesis of inflammatory rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA releases draft guidance on dry eye therapies | RAPS [raps.org]
- 15. The Ophthalmologist | The Dry Eye Disease Clinical Trial Landscape [theophthalmologist.com]
- 16. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
Validating the non-inferiority of Reproxalap to prednisolone in uveitis models
A comprehensive guide for researchers and drug development professionals on the non-inferiority of Reproxalap to prednisolone in the management of uveitis, supported by experimental data and mechanistic insights.
This guide provides an objective comparison of this compound, a novel reactive aldehyde species (RASP) inhibitor, and prednisolone, a corticosteroid, in the context of uveitis treatment. The information presented is based on findings from a significant Phase 2 clinical trial and other relevant studies, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, a first-in-class RASP inhibitor, has been investigated as a potential alternative to corticosteroids for the treatment of noninfectious anterior uveitis. A randomized Phase 2 clinical trial demonstrated that this compound was non-inferior to the corticosteroid prednisolone in reducing ocular inflammation.[1] This finding suggested a promising future for this compound as a corticosteroid-sparing therapy, potentially avoiding the well-documented side effects associated with long-term steroid use, such as increased intraocular pressure.[1][2][3] However, a subsequent Phase 3 trial (SOLACE) did not meet its primary endpoints, leading to the discontinuation of this compound's development for this specific indication. This guide provides a detailed analysis of the available data to inform future research and development in the field of ocular inflammation.
Data Presentation: Head-to-Head Comparison
The following table summarizes the key comparative data between this compound and Prednisolone from the Phase 2 clinical trial in patients with noninfectious anterior uveitis.
| Parameter | This compound 0.5% Ophthalmic Solution | Prednisolone Acetate 1% Ophthalmic Suspension |
| Primary Efficacy Endpoint | Non-inferior to prednisolone in reducing anterior chamber inflammatory cell count | Standard of care for anterior uveitis |
| Anterior Chamber Cell Count | Statistically significant reduction from baseline | Statistically significant reduction from baseline |
| Anterior Chamber Flare | Improvement observed | Improvement observed |
| Time to Resolution | Data not available | Data not available |
| Safety Profile | No significant safety issues identified[1][2][3] | Associated with an average increase in intraocular pressure of ~2 mmHg[1][2][3] |
| Non-inferiority (p-value) | p=0.036 (after 2 weeks), p=0.048 (after 4 weeks) | Not Applicable |
Experimental Protocols
Phase 2 Clinical Trial: this compound vs. Prednisolone in Noninfectious Anterior Uveitis
Objective: To compare the efficacy and safety of this compound 0.5% ophthalmic solution to prednisolone acetate 1% ophthalmic suspension for the treatment of noninfectious anterior uveitis.
Study Design: A randomized, multi-center, investigator-masked, comparator-controlled, parallel-group Phase 2 clinical trial.
Participant Population: 45 patients with mild-to-moderate acute noninfectious anterior uveitis.
Treatment Groups:
-
This compound Group: this compound 0.5% ophthalmic solution administered four times daily for six weeks.
-
Prednisolone Group: Prednisolone acetate 1% ophthalmic suspension administered four times daily with a taper over six weeks.
-
Combination Group: this compound 0.5% ophthalmic solution four times daily for six weeks and prednisolone acetate 1% ophthalmic suspension twice daily with a taper over six weeks.
Primary Efficacy Endpoint: The primary outcome was the mean change in the anterior chamber inflammatory cell count from baseline.
Key Secondary Endpoints:
-
Anterior chamber flare
-
Ocular pain and discomfort
-
Safety and tolerability, including measurement of intraocular pressure.
Preclinical Model: Endotoxin-Induced Uveitis (EIU) in Rabbits
A common preclinical model for studying acute anterior uveitis is the endotoxin-induced uveitis (EIU) model in rabbits. This model mimics the inflammatory cascade seen in human anterior uveitis.
Induction of Uveitis:
-
Animal Model: New Zealand white rabbits are typically used.
-
Inducing Agent: A single intravitreal injection of lipopolysaccharide (LPS) from Escherichia coli (e.g., 10 ng in 5 µL of saline solution) is administered to one eye. The contralateral eye can serve as a control.
Assessment of Inflammation:
-
Clinical Scoring: Ocular inflammation is assessed at various time points (e.g., 24 hours post-injection) using a slit-lamp biomicroscope. Signs such as conjunctival redness, iris hyperemia, and aqueous flare are scored.
-
Cell Infiltration: Aqueous humor is collected, and the number of infiltrating inflammatory cells (e.g., neutrophils) is quantified using a hemocytometer.
-
Protein Concentration: The protein concentration in the aqueous humor is measured to assess the breakdown of the blood-aqueous barrier.
-
Histopathology: Eyes are enucleated for histological examination to evaluate the extent of cellular infiltration and tissue damage.
Mechanism of Action and Signaling Pathways
This compound: Inhibition of Reactive Aldehyde Species (RASP)
This compound's mechanism of action is centered on the inhibition of reactive aldehyde species (RASP). RASP are pro-inflammatory molecules that are upregulated during inflammation and contribute to the inflammatory cascade. By sequestering RASP, this compound prevents their interaction with cellular components, thereby downregulating inflammatory signaling pathways.
-
Upstream Modulation: this compound acts upstream in the inflammatory cascade, before the release of many cytokines.
-
NF-κB Inhibition: RASP are known to potentiate the NF-κB signaling pathway. By inhibiting RASP, this compound is believed to block NF-κB translocation and subsequent pro-inflammatory gene expression.[4]
-
Inflammasome and Scavenger Receptor A: RASP are also implicated in the activation of inflammasomes and scavenger receptor A. This compound's inhibition of RASP is thought to interfere with these pathways as well.[4]
// Nodes Inflammatory_Stimulus [label="Inflammatory\nStimulus", fillcolor="#F1F3F4", fontcolor="#202124"]; RASP [label="Reactive Aldehyde\nSpecies (RASP)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB_Activation [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammasome_Activation [label="Inflammasome\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger_Receptor_A [label="Scavenger Receptor A\nBinding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory\nCytokine Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Ocular\nInflammation", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimulus -> RASP; RASP -> NF_kB_Activation; RASP -> Inflammasome_Activation; RASP -> Scavenger_Receptor_A; this compound -> RASP [arrowhead=tee, color="#4285F4", style=dashed, label="Inhibits"]; NF_kB_Activation -> Pro_inflammatory_Cytokines; Inflammasome_Activation -> Pro_inflammatory_Cytokines; Scavenger_Receptor_A -> Pro_inflammatory_Cytokines; Pro_inflammatory_Cytokines -> Inflammation; }
Caption: this compound's mechanism of action via RASP inhibition.Prednisolone: Glucocorticoid Receptor-Mediated Anti-inflammatory Effects
Prednisolone, a synthetic corticosteroid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This interaction leads to broad-ranging changes in gene expression, ultimately suppressing the inflammatory response.
-
Genomic Pathway:
-
Transactivation: The prednisolone-GR complex can directly bind to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex can also interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, by preventing their binding to DNA or recruiting co-repressors. This leads to the decreased transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
-
Non-Genomic Pathway: Corticosteroids can also have rapid, non-genomic effects by interacting with membrane-bound receptors and influencing intracellular signaling cascades.
// Nodes Prednisolone [label="Prednisolone", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GR [label="Glucocorticoid\nReceptor (GR)", fillcolor="#FBBC05", fontcolor="#202124"]; GR_Complex [label="Prednisolone-GR\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Transrepression [label="Transrepression\n(Inhibition of NF-κB/AP-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transactivation [label="Transactivation\n(Upregulation of Anti-\ninflammatory Genes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_Genes [label="Pro-inflammatory\nGene Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_inflammatory_Genes [label="Anti-inflammatory\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation_Suppression [label="Suppression of\nInflammation", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prednisolone -> GR; GR -> GR_Complex; GR_Complex -> Nucleus; Nucleus -> Transrepression; Nucleus -> Transactivation; Transrepression -> Pro_inflammatory_Genes [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Transactivation -> Anti_inflammatory_Genes [label="Promotes"]; Pro_inflammatory_Genes -> Inflammation_Suppression [style=invis]; Anti_inflammatory_Genes -> Inflammation_Suppression; }
Caption: Prednisolone's mechanism via the Glucocorticoid Receptor.Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel therapeutic agent against a standard treatment in a preclinical model of uveitis.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Model [label="Select Animal Model\n(e.g., Rabbit)", fillcolor="#FFFFFF", fontcolor="#202124"]; Induce_Uveitis [label="Induce Uveitis\n(e.g., Intravitreal LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Groups [label="Randomize into\nTreatment Groups", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Reproxalap_Group [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prednisolone_Group [label="Prednisolone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vehicle_Group [label="Vehicle Control", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Assess_Inflammation [label="Assess Inflammation\n(Clinical Scoring, Cell Counts)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nComparison", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion on\nNon-inferiority", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Animal_Model; Animal_Model -> Induce_Uveitis; Induce_Uveitis -> Treatment_Groups; Treatment_Groups -> Reproxalap_Group [label="Group 1"]; Treatment_Groups -> Prednisolone_Group [label="Group 2"]; Treatment_Groups -> Vehicle_Group [label="Group 3"]; Reproxalap_Group -> Assess_Inflammation; Prednisolone_Group -> Assess_Inflammation; Vehicle_Group -> Assess_Inflammation; Assess_Inflammation -> Data_Analysis; Data_Analysis -> Conclusion; }
Caption: Preclinical experimental workflow for uveitis drug evaluation.Conclusion and Future Directions
The Phase 2 clinical trial data suggested that this compound holds the potential to be a non-inferior alternative to prednisolone for the treatment of noninfectious anterior uveitis, with a more favorable safety profile regarding intraocular pressure.[1][2][3] This finding was significant as it pointed towards a novel, corticosteroid-sparing therapeutic strategy.
However, the subsequent failure of the Phase 3 SOLACE trial to meet its primary endpoints underscores the complexities of translating promising Phase 2 results into Phase 3 success. While the reasons for the Phase 3 outcome are not fully detailed in the available public information, it highlights the rigorous nature of clinical development and the high bar for new therapeutics in well-established treatment paradigms.
For researchers and drug development professionals, the story of this compound in uveitis offers several key takeaways:
-
Novel Mechanisms of Action: The investigation of RASP inhibition as a therapeutic target in ocular inflammation remains a valid and intriguing area for further research.
-
Clinical Trial Design: The discrepancy between Phase 2 and Phase 3 outcomes emphasizes the critical importance of robust clinical trial design, including patient selection and endpoint definition.
-
Corticosteroid-Sparing Therapies: The need for effective and safe corticosteroid-sparing agents for uveitis and other inflammatory eye diseases remains a significant unmet medical need.
Future research could focus on further elucidating the role of RASP in different stages and types of uveitis, exploring alternative RASP inhibitors, or investigating combination therapies that could enhance efficacy while minimizing side effects. The lessons learned from the development of this compound will undoubtedly contribute to the advancement of novel treatments for ocular inflammatory diseases.
References
- 1. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Phase 2 Trial of this compound, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
Reproxalap Demonstrates Rapid and Significant Increase in Tear Production Compared to Established Dry Eye Therapies
Lexington, MA – Reproxalap, an investigational small-molecule reactive aldehyde species (RASP) inhibitor, has shown a statistically significant and rapid improvement in tear production in patients with dry eye disease. Clinical trial data indicates a novel mechanism of action that sets it apart from existing therapies, offering a potential new paradigm for the management of this prevalent condition. This guide provides a comparative analysis of this compound's effect on tear production against established treatments, supported by available clinical trial data and a detailed examination of its mechanism of action.
Mechanism of Action: A Novel Upstream Approach
This compound's unique mechanism of action targets reactive aldehyde species (RASP), which are pro-inflammatory molecules that accumulate in the tear film and ocular tissues of patients with dry eye disease.[1][2] RASP contribute to inflammation and cellular damage by activating downstream inflammatory pathways, including NF-κB and inflammasomes.[1][3] By inhibiting RASP, this compound acts upstream in the inflammatory cascade, potentially preventing the initiation and amplification of the inflammatory response that leads to decreased tear production and other signs and symptoms of dry eye disease.[4] This contrasts with existing therapies that typically target more downstream inflammatory mediators.
Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating ocular inflammation and improving tear production.
Caption: this compound's mechanism of action.
Comparative Efficacy in Tear Production
Clinical trials have consistently demonstrated this compound's ability to significantly increase tear production as measured by the Schirmer's test. A key advantage highlighted in these trials is its rapid onset of action.
| Therapy | Mechanism of Action | Change in Schirmer's Test Score (mm) | Time to Onset | Key Clinical Trial(s) |
| This compound 0.25% | RASP Inhibitor | Statistically significant increase vs. vehicle (P=0.0005)[5] | Rapid, within a single day of dosing[5] | Crossover Clinical Trial (NCT identifier not specified in sources) |
| Cyclosporine 0.05% (Restasis®) | Calcineurin Inhibitor Immunomodulator | Mean increase of >3 mm from baseline[6] | Weeks to months | IMPACT Study[6] |
| Lifitegrast 5% (Xiidra®) | LFA-1 Antagonist | Statistically significant increase in a subset of trials[7] | As early as 2 weeks for symptoms, tear production data variable[8] | OPUS-2, OPUS-3[8] |
| Varenicline Nasal Spray (Tyrvaya™) | Nicotinic Acetylcholine Receptor Agonist | Least squares mean change of 10.4 mm from baseline[9] | Within 5 minutes of administration[5] | ONSET-1, ONSET-2[9] |
Note: The data presented is from separate clinical trials and not from head-to-head comparative studies. The Schirmer's test methodology may vary slightly between trials.
Experimental Protocols
The primary endpoint for assessing tear production in the clinical trials discussed is the Schirmer's test. The general protocol for this test is as follows:
Caption: Standardized Schirmer's test workflow.
Key Methodological Considerations from Clinical Trials:
-
This compound: In a crossover clinical trial, the Schirmer test was a primary endpoint, and a statistically significant difference was observed after a single day of dosing compared to the vehicle.[5]
-
Varenicline Nasal Spray: The ONSET-1 and ONSET-2 trials utilized an anesthetized Schirmer's test to measure basal tear production.[9] Measurements were taken at baseline and at various time points after administration.
-
Cyclosporine: The IMPACT study measured Schirmer's test scores without anesthesia at baseline and after 6 months of treatment.[6]
-
Lifitegrast: The OPUS-2 and OPUS-3 trials included the Schirmer's test as a secondary endpoint, with measurements taken at baseline and at various follow-up visits.[8][10]
Discussion and Conclusion
This compound presents a promising advancement in the treatment of dry eye disease with a novel, upstream mechanism of action that differentiates it from existing therapies. The rapid and statistically significant improvement in tear production observed in clinical trials is a key potential advantage for patients seeking fast relief from the signs of dry eye.
For researchers and drug development professionals, this compound's success in targeting RASP opens a new avenue for therapeutic intervention in dry eye disease and potentially other inflammatory conditions. The strong performance on the objective sign of tear production, coupled with its rapid action, positions this compound as a noteworthy candidate in the evolving landscape of dry eye therapies. Further research should focus on long-term efficacy and safety, as well as direct comparisons with other approved treatments to fully elucidate its clinical value.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. medpagetoday.com [medpagetoday.com]
- 5. Phase II data show 12-week efficacy of varenicline nasal spray in dry eye disease - American Academy of Ophthalmology [aao.org]
- 6. The IMPACT study: a prospective evaluation of the effects of cyclosporine ophthalmic emulsion 0.05% on ocular surface staining and visual performance in patients with dry eye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Does Dry Eye Disease Severity Impact Efficacy of Varenicline Solution Nasal Spray on Sign and Symptom Treatment Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro Efficacy of Reproxalap in Mitigating TNF-α-Induced Corneal Epithelial Barrier Disruption
This guide provides a comparative analysis of Reproxalap's potential efficacy in preventing tumor necrosis factor-alpha (TNF-α)-induced barrier disruption in human corneal epithelial (HCE) cells. The assessment is based on its novel mechanism of action as a Reactive Aldehyde Species (RASP) inhibitor, juxtaposed with established therapeutic alternatives for which direct in vitro data in this model are available.
Introduction: The Challenge of Ocular Surface Inflammation
Ocular surface inflammation, a hallmark of conditions like dry eye disease, can lead to the release of pro-inflammatory cytokines such as TNF-α.[1] TNF-α is known to compromise the integrity of the corneal epithelial barrier by disrupting tight junctions, leading to increased permeability and exacerbation of ocular surface disease.[1][2] This guide evaluates therapeutic agents designed to counteract this disruption, with a focus on this compound and its comparison to corticosteroids and other anti-inflammatory agents.
Mechanism of Action: A Comparative Overview
This compound: A first-in-class RASP inhibitor, this compound functions upstream in the inflammatory cascade.[3][4] RASP are pro-inflammatory molecules that potentiate signaling cascades involving NF-κB and lead to the production of inflammatory substrates, including TNF-α.[5][6] By sequestering RASP, this compound is hypothesized to prevent the initial trigger for TNF-α production and subsequent barrier disruption.[5]
Corticosteroids (e.g., Dexamethasone): These agents act broadly to suppress inflammation. In the context of TNF-α-induced barrier disruption, dexamethasone has been shown to restore epithelial barrier function, likely through the glucocorticoid receptor-mediated downregulation of inflammatory signaling pathways.[7][8]
Lifitegrast: This is a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It blocks the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on antigen-presenting cells.[9][10] This inhibition of T-cell activation and recruitment curtails the inflammatory cascade central to many ocular surface diseases.[11][12]
Rebamipide: This agent has demonstrated protective effects on HCE cells against TNF-α-induced barrier disruption by maintaining the expression and localization of the tight junction protein ZO-1 and inhibiting the NF-κB signaling pathway.[2][13][14]
Signaling Pathway and Points of Intervention
The following diagram illustrates the TNF-α signaling pathway leading to barrier disruption in HCE cells and the points at which different therapeutic agents are believed to intervene.
Comparative In Vitro Performance Data
While direct in vitro studies validating this compound's effect on TNF-α-induced barrier disruption in HCE cells are not extensively available in public literature, data from studies on comparator compounds using this model provide a benchmark for potential efficacy. The primary metric for assessing barrier function in vitro is Transepithelial Electrical Resistance (TEER), where a decrease indicates compromised barrier integrity.
| Compound | Concentration | Effect on TNF-α-Induced TEER Decrease | Mechanism of Barrier Protection | Source |
| This compound | Not Available | Hypothesized to prevent TEER decrease by inhibiting upstream RASP, thereby reducing TNF-α production. | RASP Sequestration | [5],[6] |
| Rebamipide | 0.3 mM | Significantly inhibited the decrease in TEER induced by TNF-α. | Maintained expression and distribution of ZO-1; inhibited NF-κB activation. | [2],[13] |
| Dexamethasone | 1,000 nM | Restored TEER values after TNF-α-induced decline in primary rat alveolar epithelial cells (a related model). | Downregulation of MLCK expression and dephosphorylation of MLC2; enhanced ZO-1 expression. | [7],[8] |
Table 1: Comparison of in vitro effects on TNF-α-induced epithelial barrier disruption.
| Compound | Effect on TNF-α-Induced Cytokine Expression | Source |
| This compound | Hypothesized to reduce pro-inflammatory cytokine release by inhibiting the RASP-mediated inflammatory cascade. | [5] |
| Rebamipide | Suppressed TNF-α-induced expression of IL-6 and IL-8 at both mRNA and protein levels. | [14] |
| Dexamethasone | Significantly inhibited TNF-α-induced secretion of multiple inflammatory mediators (e.g., MCP-1, IL-1β, IL-8) in various cell types. | [15] |
| Lifitegrast | In vitro studies show it inhibits the secretion of pro-inflammatory cytokines (including TNF-α, IL-1α, IL-1β, IL-6) from T-cells. | [10] |
Table 2: Comparison of anti-inflammatory effects in vitro.
Experimental Protocols
Proposed Workflow for In Vitro Validation
The following diagram outlines a standard experimental workflow to validate the efficacy of a test compound like this compound against TNF-α-induced barrier disruption in HCE cells.
Detailed Methodology: HCE Cell Barrier Function Assay
-
Cell Culture:
-
An immortalized human corneal epithelial (HCE) cell line is seeded onto permeable transwell inserts (e.g., 0.4 µm pore size).
-
Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with growth factors until a confluent monolayer is formed and a stable, high TEER reading is achieved (typically >1000 Ω·cm²), indicating the formation of robust tight junctions.[1][2]
-
-
Treatment and Challenge:
-
Prior to the inflammatory challenge, the cell monolayers are pre-incubated with the test compound (this compound) or comparators (e.g., Dexamethasone, Rebamipide) at various concentrations for a specified duration (e.g., 1-12 hours).[2]
-
Recombinant human TNF-α (e.g., 10 ng/mL) is then added to the basolateral medium to simulate an inflammatory stimulus from the stroma.[1]
-
A vehicle control group (receiving no test compound) and a negative control group (no TNF-α) are included.
-
-
Barrier Function Assessment (TEER):
-
TEER is measured using an epithelial voltohmmeter at baseline and at regular intervals (e.g., 24, 48, 72 hours) post-TNF-α challenge.
-
Data is typically expressed as a percentage of the baseline TEER measurement to normalize for inter-insert variability. A significant prevention of the TNF-α-induced TEER drop in the treated groups compared to the vehicle control indicates a protective effect.
-
-
Immunofluorescence Staining for Tight Junctions:
-
At the end of the experiment, transwell membranes are fixed, permeabilized, and stained with a primary antibody against the tight junction protein ZO-1.
-
A fluorescently-labeled secondary antibody is used for visualization via confocal microscopy.
-
Discontinuous, "zig-zag," or absent ZO-1 staining at cell borders in the TNF-α group indicates tight junction disruption, while continuous, "honeycomb" staining in treated groups suggests preservation of barrier structure.[2][13]
-
Conclusion
This compound's unique upstream mechanism as a RASP inhibitor presents a compelling and novel strategy for mitigating ocular surface inflammation.[5][16] While direct in vitro data on its effect on TNF-α-induced HCE barrier disruption is pending in the public domain, its mechanism suggests a strong potential to prevent the inflammatory cascade before it leads to a compromise in barrier integrity. Comparative analysis with agents like Rebamipide and Dexamethasone, which act on downstream targets in the inflammatory pathway, provides a valuable context for future research.[2] The experimental protocols outlined here offer a robust framework for the direct in vitro validation and quantification of this compound's efficacy in this model, which would be a critical step in its development as a therapeutic for inflammatory ocular surface diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound Shows Promise in Treating Dry Eye Disease by Targeting Ocular Inflammation [trial.medpath.com]
- 5. scispace.com [scispace.com]
- 6. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone restores TNFα-induced epithelial barrier dysfunction in primary rat alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [scholarship.miami.edu]
- 12. Lifitegrast in Treatment of Dry Eye Disease—A Practical, Narrative Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection of human corneal epithelial cells from TNF-α-induced disruption of barrier function by rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rebamipide increases barrier function and attenuates TNFα-induced barrier disruption and cytokine expression in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. A Glance at the Dry-Eye Pipeline [reviewofophthalmology.com]
Comparative secretagogue activity of Reproxalap and other dry eye treatments
Comparative Analysis of Secretagogue Activity in Modern Dry Eye Therapies
This guide provides a detailed comparison of the secretagogue activities of Reproxalap and other prominent dry eye treatments, including Lifitegrast, Cyclosporine, and Diquafosol. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on experimental data, mechanistic pathways, and methodologies.
Introduction to Secretagogues in Dry Eye Disease
Dry eye disease (DED) is a multifactorial condition characterized by an unstable tear film, leading to ocular surface inflammation and discomfort. Therapeutic agents known as secretagogues aim to alleviate DED by increasing the secretion of tear film components, such as water, mucins, and lipids. These agents can act through various mechanisms, from direct stimulation of glandular secretion to indirect enhancement of tear production by reducing inflammation. This guide examines the distinct approaches of several key DED treatments.
Mechanism of Action and Secretagogue Profile
This compound
This compound is a novel small-molecule inhibitor of Reactive Aldehyde Species (RASP).[1][2] RASP, such as malondialdehyde and 4-hydroxy-2-nonenal, are pro-inflammatory molecules that are elevated in the tears of patients with DED.[3] By covalently binding to and neutralizing RASP, this compound reduces inflammation and oxidative stress on the ocular surface.[3][4]
The secretagogue activity of this compound is considered indirect. Its primary anti-inflammatory mechanism helps to restore a healthier ocular surface environment, which may in turn lead to improved tear production. Clinical trials have shown that this compound can increase Schirmer scores, a measure of aqueous tear production.[5] The proposed dual activity of this compound involves both the modulation of inflammation and the prevention of RASP-induced modification of tear lipids, which could improve tear film stability.[3]
Diquafosol
Diquafosol is a purinergic P2Y2 receptor agonist, functioning as a direct-acting secretagogue.[6][7] P2Y2 receptors are expressed on the apical surface of conjunctival and corneal epithelial cells, goblet cells, and meibomian glands.[8][9] Activation of these receptors by Diquafosol triggers an increase in intracellular calcium concentration.[6][7] This signaling cascade directly stimulates the secretion of all three major tear film components:
-
Aqueous: Promotes water transport across conjunctival epithelial cells.[8]
-
Mucin: Induces the release of MUC5AC from conjunctival goblet cells.[9][10]
-
Lipid: Stimulates lipid secretion from meibomian glands.[11][12]
This multi-faceted secretagogue action helps to restore the entire tear film structure.
Cyclosporine
Cyclosporine is an immunomodulator that acts as a calcineurin inhibitor.[13] In DED, it reduces ocular surface inflammation by inhibiting T-cell activation and the subsequent release of inflammatory cytokines.[14][15] Its effect on tear production is indirect; by mitigating the chronic inflammation that impairs lacrimal gland function, Cyclosporine allows the glands to resume more normal tear secretion.[13][15][16] It is primarily indicated to increase tear production in patients where it is presumed to be suppressed due to ocular inflammation.[14][17]
Lifitegrast
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[18][19] It works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the ocular surface.[19][20] This interaction is a critical step in the inflammatory cascade of DED. By preventing T-cell adhesion and activation, Lifitegrast reduces ocular surface inflammation.[21][22] Similar to Cyclosporine, the secretagogue effect of Lifitegrast is a secondary consequence of its primary anti-inflammatory action, leading to an improvement in the signs and symptoms of DED, including tear production.
Quantitative Data on Secretagogue Activity
The following table summarizes available data on the effects of these treatments on tear and mucin production. Direct comparisons are challenging due to variations in study design, patient populations, and endpoints.
| Drug | Mechanism Type | Endpoint | Result | Study Type |
| This compound | Indirect (Anti-inflammatory) | Schirmer Score | Statistically significant increase vs. vehicle.[5] | Clinical Trial |
| Ocular Redness | Statistically significant reduction vs. vehicle.[5] | Clinical Trial | ||
| Tear RASP Levels | Statistically significant reduction from baseline.[3] | Clinical Trial | ||
| Diquafosol | Direct Secretagogue | Mucin Secretion (MUC5AC) | Increased levels observed 15 min post-instillation.[6] | Clinical Study |
| Aqueous Secretion | Increased fluid transport across conjunctival tissue.[8][12] | Preclinical | ||
| Goblet Cell Density | Shown to increase goblet cell density.[8] | Clinical Study | ||
| Cyclosporine | Indirect (Immunomodulator) | Schirmer Test | Significant improvement from baseline vs. vehicle.[17] | Clinical Trial |
| Tear Production | Used to increase tear production in patients with inflammation-associated DED.[13][14] | Clinical Use | ||
| Goblet Cell Density | Shown to increase conjunctival goblet cell density. | Clinical Study | ||
| Lifitegrast | Indirect (Anti-inflammatory) | Eye Dryness Score | Significant improvement vs. placebo as early as day 14.[20] | Clinical Trial |
| Inferior Corneal Staining | Statistically significant improvements vs. placebo.[19] | Clinical Trial | ||
| T-cell Cytokine Release | Inhibits secretion of multiple pro-inflammatory cytokines in vitro.[21] | In Vitro Study |
Experimental Protocols
Protocol 1: In Vitro Mucin Secretion Assay from Conjunctival Goblet Cells
This protocol outlines a typical method to assess the direct secretagogue activity of a compound on mucin release from cultured goblet cells.
-
Cell Culture: Primary conjunctival goblet cells are isolated from donor tissue and cultured in a specialized medium to confluence in multi-well plates.
-
Treatment: The culture medium is replaced with a serum-free medium containing the test compound (e.g., Diquafosol) at various concentrations or a vehicle control. Cells are incubated for a specified period (e.g., 15 minutes to 2 hours).
-
Sample Collection: The supernatant (containing secreted mucin) is collected from each well. The cells are lysed to measure total intracellular mucin content for normalization.
-
Quantification of Mucin: The amount of MUC5AC in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[23] A specific anti-MUC5AC antibody is used to capture the mucin, which is then detected with a secondary antibody conjugated to an enzyme for colorimetric or fluorescent readout.
-
Data Analysis: The quantity of secreted MUC5AC is normalized to the total protein content or cell number. The results are expressed as a percentage increase over the vehicle control.
Protocol 2: In Vivo Tear Production Assessment in a Dry Eye Animal Model
This protocol describes the measurement of tear volume in a murine model of DED, a common method to evaluate the efficacy of topical treatments.
-
Induction of DED: A common model involves inducing desiccating stress. Mice are placed in an environment with controlled low humidity and constant airflow. Concurrently, scopolamine, an anticholinergic agent, is administered subcutaneously to inhibit tear secretion.[24][25] This is typically done for 5-10 days.
-
Treatment Administration: Following DED induction, animals are divided into groups and treated with topical ophthalmic solutions: the test compound (e.g., this compound 0.25%), a vehicle control, or a positive control (e.g., Cyclosporine). Drops are administered bilaterally, typically 2-4 times daily for several weeks.
-
Tear Volume Measurement (Phenol Red Thread Test): Tear production is measured at baseline and at set intervals throughout the treatment period. A fine thread impregnated with phenol red dye is placed in the lower conjunctival fornix for a standardized time (e.g., 15-30 seconds).[24][26] The length of the thread that turns red upon contact with tears is measured in millimeters.
-
Data Analysis: The change in tear volume (mm of wetted thread) from baseline is calculated for each group. Statistical analysis is performed to compare the treatment group to the vehicle control group.
Conclusion
The secretagogue activity of major dry eye therapies varies significantly based on their primary mechanism of action.
-
Diquafosol is a true secretagogue, directly stimulating the secretion of aqueous, mucin, and lipid components of the tear film through P2Y2 receptor activation.
-
This compound, Cyclosporine, and Lifitegrast exert their effects on tear production indirectly. Their primary function is to reduce the ocular surface inflammation that is a core driver of DED pathophysiology. By creating a less inflammatory environment, these agents allow for the restoration of natural tear production and function.
For researchers and developers, the choice between targeting direct secretion pathways versus underlying inflammation represents a key strategic decision in the pursuit of novel DED therapies. The experimental protocols detailed herein provide a framework for evaluating the efficacy of new chemical entities on these distinct but complementary therapeutic targets.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aldeyra.com [aldeyra.com]
- 3. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular this compound, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparing two mucin secretagogues for the treatment of dry eye disease: a prospective randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Diquafosol Sodium? [synapse.patsnap.com]
- 8. Applications of Diquafosol Sodium in Ophthalmology: A Comprehensive Review of Therapeutic Utility [mdpi.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Secreted Mucins on the Ocular Surface [pubmed.ncbi.nlm.nih.gov]
- 11. discovering dry eye | Contact Lens Spectrum [clspectrum.com]
- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 13. Cyclosporine Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 14. Cyclosporine ophthalmic (Restasis): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. cbmcb.org [cbmcb.org]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease and Recent Formulation Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. Assay of Mucins in Human Tear Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. esmed.org [esmed.org]
- 26. Tear Production Rate in a Mouse Model of Dry Eye According to the Phenol Red Thread and Endodontic Absorbent Paper Point Tear Tests - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Reproxalap
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Reproxalap are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, grounded in established laboratory safety protocols. In the absence of a specific Safety Data Sheet (SDS) detailing disposal instructions, these guidelines are based on best practices for the management of research-grade chemicals and investigational new drugs.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with the appropriate safety measures. Personnel should always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound powder should be done in a chemical fume hood to avoid inhalation of airborne particles.
Step-by-Step Disposal Procedure for this compound
Given that this compound is an investigational drug, it must be treated as potentially hazardous chemical waste. The following steps outline the recommended disposal process:
-
Consult Institutional and Local Guidelines : Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local and state regulations for chemical waste disposal.[1][2][3][4] EHS will provide specific guidance and requirements for your location.
-
Do Not Dispose in General Waste or Drains : this compound, whether in solid form or in solution, should never be disposed of in the regular trash or down the sink.[4][5][6][7] Improper disposal can lead to environmental contamination and is a violation of regulatory standards.
-
Segregate Chemical Waste : Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[1][3][6] Store it in a designated and properly labeled hazardous waste container.
-
Use Appropriate Waste Containers : Collect this compound waste in a container that is compatible with its chemical properties. The container should be in good condition, leak-proof, and have a secure, tight-fitting lid.[1][2][3][4][6] It is often best to use the original container if it is suitable for waste collection.[3][4]
-
Properly Label Hazardous Waste : Clearly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The composition and concentration of the waste
-
The date accumulation started
-
The associated hazards (if known, otherwise state "Potentially Hazardous")
-
-
Arrange for Professional Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][8] They will ensure the waste is transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not publicly available, the procedures outlined above are derived from standard guidelines for the disposal of laboratory chemical waste and investigational drugs. These guidelines are designed to minimize risks to personnel and the environment.
Quantitative Data Presentation
The following table summarizes the key quantitative data available for this compound, primarily related to its storage and chemical properties.
| Parameter | Value | Source |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | MedChemExpress[9] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress[9] |
| Molecular Formula | C12H13ClN2O | DrugBank Online[10], PharmaCompass.com[11] |
| Molecular Weight | 236.70 g/mol | MedChemExpress[9], PharmaCompass.com[11] |
| Appearance | Light yellow to yellow solid | MedChemExpress[9] |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe and compliant disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Safeguarding Research: A Comprehensive Guide to Handling Reproxalap
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides essential, immediate safety and logistical information for handling Reproxalap, a novel reactive aldehyde species (RASP) inhibitor. Adherence to these guidelines is critical for both personal safety and the integrity of research outcomes.
This compound is an investigational drug candidate being developed for the treatment of dry eye disease and allergic conjunctivitis.[1][2][3] Its mechanism of action involves the inhibition of RASP, which are elevated in various inflammatory conditions.[4][5][6] As an aldehyde-based compound, specific precautions are necessary for its handling and disposal.
Immediate Safety and Handling Precautions
A thorough understanding of the safety profile of this compound is the first line of defense in a laboratory setting. The following table summarizes the key safety information.
| Hazard Statement | Precautionary Measures | Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | Nitrile gloves, Lab coat |
| H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. | Not directly applicable for personal protection, but crucial for environmental safety. |
| General Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. | Safety glasses with side shields or goggles, Face shield (if splashing is a risk), Fume hood |
Operational Plans: From Receipt to Disposal
A clear and structured workflow is essential for the safe and effective use of this compound in a research environment.
References
- 1. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 2. Aldeyra Therapeutics Resubmits this compound New Drug Application for the Treatment of Dry Eye Disease | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
- 3. aldeyra.com [aldeyra.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Glance at the Dry-Eye Pipeline [reviewofophthalmology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
